Product packaging for H-Glu-OBzl(Cat. No.:CAS No. 13030-09-6; 1676-73-9)

H-Glu-OBzl

Cat. No.: B2540942
CAS No.: 13030-09-6; 1676-73-9
M. Wt: 237.255
InChI Key: HFZKKJHBHCZXTQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Glu-OBzl is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B2540942 H-Glu-OBzl CAS No. 13030-09-6; 1676-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13030-09-6
Record name 13030-09-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-Glu-OBzl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu-OBzl, a pivotal derivative of glutamic acid utilized in peptide synthesis and various biomedical research applications. This document elucidates its chemical structure, physicochemical properties, synthesis methodologies, and its relationship with glutamatergic signaling pathways.

Chemical Structure and Nomenclature

This compound is a mono-benzyl ester of glutamic acid. The nomenclature can be ambiguous and may refer to either the α- or γ-benzyl ester of L-glutamic acid. It is crucial to specify the esterification position for clarity in research and application.

  • L-Glutamic acid α-benzyl ester (H-L-Glu(α-OBzl)-OH): The benzyl group is attached to the carboxyl group at the α-carbon.

  • L-Glutamic acid γ-benzyl ester (H-L-Glu(γ-OBzl)-OH): The benzyl group is attached to the carboxyl group at the γ-carbon.[1][2]

The D-isomers, such as H-D-Glu-OBzl, are also available and utilized in specific research contexts.[3]

Physicochemical Properties

The properties of this compound can vary slightly depending on the isomeric form (α- vs. γ-ester) and the stereochemistry (L- vs. D-). The following tables summarize key quantitative data for the most common forms.

Table 1: Physicochemical Properties of L-Glutamic Acid γ-Benzyl Ester
PropertyValueReference
CAS Number 1676-73-9[1][2]
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Melting Point 181-182 °C
Optical Activity [α]20/D +19° ± 2° (c=1 in acetic acid)
Solubility Slightly soluble in Acetic Acid, DMSO (heated), and Methanol (heated)
Appearance White powder or needle-like crystals
Table 2: Physicochemical Properties of L-Glutamic Acid α-Benzyl Ester
PropertyValueReference
CAS Number 13030-09-6
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White powder
Synonyms H-L-Glu-OBzl, L-Glutamic Acid 1-Benzyl Ester

Experimental Protocols

Synthesis of L-Glutamic acid γ-benzyl ester

A common method for the synthesis of L-glutamic acid γ-benzyl ester involves the direct esterification of L-glutamic acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

  • L-Glutamic acid

  • Benzyl alcohol

  • Sulfuric acid (60%)

  • Sodium bicarbonate

  • Ice

  • Water (carbon dioxide-free)

  • Acetone

  • Ether

Procedure:

  • Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.

  • Heat the mixture to 70°C and stir for 45 minutes.

  • Cool the solution and apply a reduced pressure of approximately 100 mm.

  • Raise the temperature back to 70°C and distill off the water for about 4.5 hours.

  • Allow the reaction mixture to stand overnight, during which it will become viscous.

  • Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

  • Air-dry the precipitate.

  • Triturate the dried solid with 2 liters of ether and dry to yield the crude product.

Purification:

  • Recrystallize the crude product from 12.5 liters of hot water.

  • Filter the hot solution through a plug of glass wool.

  • Cool the filtrate and refrigerate overnight to allow for crystal formation.

  • Collect the recrystallized product by filtration.

  • Wash the crystals with 2 liters of cold water, followed by 2 liters of THF.

  • Air-dry the purified product overnight and then dry in a vacuum at room temperature for three hours to obtain white, shiny plates of γ-benzyl L-glutamate.

Synthesis of L-Glutamic acid α-benzyl ester

The synthesis of the α-ester often requires protection of the γ-carboxyl group and the amino group, followed by esterification of the α-carboxyl group and subsequent deprotection. Biocatalytic approaches have also been explored for selective α-esterification.

Biocatalytic Approach using Alcalase:

  • Incubate N-Boc L-glutamic acid (17 g/L) with 182 mg of Alcalase in 1 mL of dry benzyl alcohol.

  • The reaction is carried out overnight at 50°C.

  • Following the incubation, the reaction mixture is diluted with acetonitrile for analysis by HPLC.

Role in Biological Systems and Signaling Pathways

While this compound itself is not a primary signaling molecule, its parent compound, L-glutamic acid, is the most abundant excitatory neurotransmitter in the mammalian central nervous system. Glutamate plays a critical role in a vast array of neural functions, including learning, memory, and synaptic plasticity.

Glutamate exerts its effects by binding to and activating ionotropic and metabotropic glutamate receptors on postsynaptic neurons.

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Their activation leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane and initiating an excitatory postsynaptic potential.

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.

Derivatives of glutamic acid, such as this compound, are instrumental in the synthesis of peptides and peptidomimetics that can be used to study and modulate the activity of these glutamatergic pathways. Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders, making it a key target for drug development.

Glutamatergic Synapse Signaling Pathway

The following diagram illustrates the key events at a glutamatergic synapse.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle VGLUT Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Exocytosis (Action Potential) iGluR Ionotropic Receptors (AMPA, NMDA) Glutamate_cleft->iGluR Binding mGluR Metabotropic Receptors (mGluRs) Glutamate_cleft->mGluR Binding EAAT EAAT Glutamate_cleft->EAAT Signal_Transduction Signal Transduction (Ca²⁺ influx, etc.) iGluR->Signal_Transduction mGluR->Signal_Transduction EPSP Excitatory Postsynaptic Potential Signal_Transduction->EPSP Glutamate_glia Glutamate EAAT->Glutamate_glia Glutamine_synthase Glutamine Synthetase Glutamate_glia->Glutamine_synthase Glutamine_glia Glutamine Glutamine_synthase->Glutamine_glia Glutamine_glia->Glutamine Transport

Caption: Overview of the glutamatergic synapse and glutamate-glutamine cycle.

Applications in Research and Development

This compound and its derivatives are fundamental building blocks in:

  • Peptide Synthesis: The benzyl protecting group for the side-chain carboxyl group of glutamic acid is widely used in both solid-phase and solution-phase peptide synthesis. It is stable under many coupling conditions and can be removed by catalytic hydrogenation.

  • Polymer Synthesis: L-Glutamic acid γ-benzyl ester is a monomer used in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a biodegradable polymer with applications in drug delivery systems and biomedical materials.

  • Neuroscience Research: As a derivative of a key neurotransmitter, it is used in the synthesis of probes and potential therapeutic agents targeting glutamate receptors and transporters.

Conclusion

This compound is a versatile and indispensable chemical entity in the fields of peptide chemistry, materials science, and neuroscience. A thorough understanding of its chemical properties, isomeric forms, and synthetic methodologies is essential for its effective application in research and drug development. While not a direct signaling molecule, its close relationship to L-glutamic acid places it at the center of investigations into the complex mechanisms of the central nervous system.

References

A Technical Guide to the Synthesis of L-Glutamic Acid γ-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-benzyl ester is a crucial intermediate in the synthesis of polypeptides and other pharmacologically relevant molecules. Its selective preparation is a key step in many research and development endeavors. This guide provides an in-depth overview of the core methodologies for the synthesis of L-Glutamic acid γ-benzyl ester, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Introduction

The synthesis of L-Glutamic acid γ-benzyl ester involves the selective esterification of the γ-carboxylic acid group of L-glutamic acid while leaving the α-carboxylic acid and the α-amino group intact or temporarily protected. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of reagents. This document outlines two primary methods for its synthesis: direct acid-catalyzed esterification and a highly selective autocatalytic method promoted by a metal salt.

Synthesis Methodologies

Direct Acid-Catalyzed Esterification with Sulfuric Acid

This is a classical and widely used method for the synthesis of L-Glutamic acid γ-benzyl ester. It involves the direct reaction of L-glutamic acid with benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by removing the water formed during the esterification process.

A detailed experimental protocol for this method is as follows:

  • Reaction Setup : In a 12-liter round-bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.[1]

  • Initial Reaction : Heat the mixture to 70°C and stir for 45 minutes.[1]

  • Water Removal : Cool the solution and then subject it to a reduced pressure of approximately 100 mm. Reheat the reaction mixture to 70°C and distill off the water for about 4.5 hours.[1]

  • Work-up and Precipitation : After allowing the reaction mixture to stand overnight, it will become viscous. Slowly add this viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water. A precipitate will form.[1]

  • Isolation of Crude Product : Collect the precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone. Air-dry the precipitate.[1]

  • Purification (Trituration) : Triturate the air-dried precipitate with 2 liters of ether and then dry to yield the crude γ-benzyl L-glutamate.

  • Purification (Recrystallization) : For further purification, recrystallize the crude product from 12.5 liters of hot water. Filter the hot solution through a plug of glass wool. After cooling and overnight refrigeration, collect the recrystallized product. Wash the crystals with 2 liters of cold water and then 2 liters of THF. Air-dry the product overnight and then dry it in vacuo at room temperature for three hours.

G cluster_reactants Reactants L_Glutamic_Acid L-Glutamic Acid Intermediate Protonated Intermediate L_Glutamic_Acid->Intermediate H₂SO₄ (catalyst) Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Intermediate Product L-Glutamic Acid γ-Benzyl Ester Intermediate->Product -H⁺ Water Water Intermediate->Water

Caption: Acid-catalyzed esterification of L-Glutamic Acid.

Highly Selective Autocatalytic Esterification with Copper(II) Chloride

This method offers a significant improvement in selectivity and yield for the synthesis of the γ-benzyl ester. The presence of CuCl₂ promotes the esterification of the γ-carboxyl group with high efficiency.

The high selectivity of this method is attributed to the coordination of the Cu²⁺ ion with the α-amino and α-carboxyl groups of L-glutamic acid. This coordination increases the acidity of the α-carboxyl group, which then acts as an internal catalyst for the esterification of the γ-carboxyl group by benzyl alcohol. This autocatalytic process is highly efficient even in the presence of water.

While a detailed, step-by-step protocol with specific quantities for a large-scale synthesis is not fully detailed in the provided search results, the key aspects of the reaction are:

  • Reactants : L-glutamic acid, benzyl alcohol, and a catalytic amount of CuCl₂.

  • Solvent : The reaction can be performed in the presence of water.

  • Reaction Conditions : The specific temperature and reaction time would need to be optimized based on the scale of the reaction. The process is described as an "autocatalytic process".

  • Work-up : The work-up procedure would involve the removal of the copper catalyst and purification of the product, likely through precipitation and recrystallization, similar to the acid-catalyzed method.

G L_Glutamic_Acid L-Glutamic Acid Complex L-Glutamic Acid-Cu²⁺ Coordination Complex L_Glutamic_Acid->Complex CuCl2 CuCl₂ CuCl2->Complex Esterification Selective γ-Esterification Complex->Esterification Increased α-carboxyl acidity (autocatalysis) Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Product L-Glutamic Acid γ-Benzyl Ester Esterification->Product

Caption: CuCl₂ promoted selective γ-esterification.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis methods.

ParameterDirect Acid-Catalyzed EsterificationAutocatalytic Esterification with CuCl₂
Starting Material L-Glutamic AcidL-Glutamic Acid
Reagents Benzyl Alcohol, Sulfuric AcidBenzyl Alcohol, CuCl₂
Yield (Crude) 1044 g (from 1416 g L-glutamic acid)95.31%
Yield (Recrystallized) 693 g (from 1416 g L-glutamic acid)Not specified
Selectivity Formation of α- and di-esters possible100% for γ-benzyl ester
Melting Point 156-157°C (crude), 156.5-157°C (recrystallized)Not specified

Further Synthetic Transformations

L-Glutamic acid γ-benzyl ester is a versatile intermediate. A common subsequent step is its conversion to the corresponding N-carboxyanhydride (NCA), which is a monomer used in the ring-opening polymerization to produce poly(γ-benzyl-L-glutamate) (PBLG). This polymerization is a critical step in the synthesis of various biomaterials. The synthesis of the NCA is typically achieved by reacting the γ-benzyl ester with triphosgene.

G cluster_synthesis Synthesis of Monomer cluster_polymerization Polymerization A L-Glutamic Acid B L-Glutamic Acid γ-Benzyl Ester A->B Esterification (e.g., H₂SO₄ or CuCl₂) C γ-Benzyl-L-glutamate N-carboxyanhydride (NCA) B->C Reaction with Triphosgene D Poly(γ-benzyl-L-glutamate) (PBLG) C->D Ring-Opening Polymerization

Caption: Overall workflow to PBLG synthesis.

Conclusion

The synthesis of L-Glutamic acid γ-benzyl ester can be achieved through various methods, with the choice depending on the specific requirements of the application. The direct acid-catalyzed esterification is a well-established method suitable for large-scale production, although it may require extensive purification to remove byproducts. The autocatalytic method using CuCl₂ offers a highly selective and high-yielding alternative, which is particularly advantageous for applications requiring high purity of the γ-ester. Understanding the principles and experimental details of these methods is essential for researchers and professionals in the fields of peptide synthesis and drug development.

References

A Comprehensive Technical Guide to H-Glu-OBzl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of L-Glutamic acid γ-benzyl ester (H-Glu-OBzl), a critical building block in peptide synthesis and drug development. This document details experimental protocols for its synthesis and purification, its key applications, and comprehensive spectroscopic analysis.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-glutamic acid where the side-chain carboxylic acid is protected as a benzyl ester. This protection is crucial for preventing unwanted side reactions during peptide synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white crystalline powder or shiny plates[2]
Melting Point 156-157 °C[2]
Solubility Sparingly soluble in water. Soluble in hot water, dilute acids, and bases.[2]
Optical Rotation Specific rotation varies depending on the solvent and concentration.

Synthesis and Purification Protocols

The synthesis of this compound typically involves the selective esterification of the γ-carboxylic acid of L-glutamic acid with benzyl alcohol.

Synthesis of L-Glutamic acid γ-benzyl ester

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • L-Glutamic acid

  • Benzyl alcohol

  • 60% Sulfuric acid

  • Sodium bicarbonate

  • Ice

  • Carbon dioxide-free water

  • Acetone

  • Ether

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.

  • Heat the mixture to 70°C and stir for 45 minutes.

  • Cool the solution and apply a vacuum of approximately 100 mm.

  • Raise the temperature back to 70°C and distill off the water for about 4.5 hours.

  • Allow the reaction mixture to stand overnight, during which it will become viscous.

  • Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

  • A precipitate will form. Collect the precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

  • Air-dry the precipitate and then triturate it with 2 liters of ether.

  • Dry the resulting solid to yield crude γ-benzyl L-glutamate.

Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Hot water

  • Cold water

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude product in 12.5 liters of hot water.

  • Filter the hot solution through a plug of glass wool in a heated glass funnel.

  • Allow the filtrate to cool, followed by overnight refrigeration to facilitate crystallization.

  • Collect the recrystallized product by filtration.

  • Wash the crystals with 2 liters of cold water, followed by 2 liters of THF.

  • Air-dry the purified product overnight and then dry it in vacuo at room temperature for three hours to obtain white, shiny plates of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants L-Glutamic Acid + Benzyl Alcohol + H₂SO₄ Reaction Esterification at 70°C Reactants->Reaction Workup Neutralization with NaHCO₃ & Precipitation Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization from Hot Water Crude->Recrystallization Washing Washing with Cold Water & THF Recrystallization->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

A flowchart illustrating the synthesis and purification of this compound.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The 1H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic protons, and the protons of the glutamic acid backbone.

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.3-7.4 ppm.

  • Benzylic Protons (CH₂-Ph): A singlet at approximately δ 5.1 ppm.

  • α-CH: A multiplet around δ 4.3 ppm.

  • β-CH₂: Multiplets in the range of δ 2.1-2.3 ppm.

  • γ-CH₂: A multiplet around δ 2.6 ppm.

  • NH₂: A broad signal, the chemical shift of which is dependent on the solvent and concentration.

13C NMR (Carbon NMR): The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbons (C=O): Signals are expected in the region of δ 170-175 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals between δ 128-136 ppm.

  • Benzylic Carbon (CH₂-Ph): A signal around δ 67 ppm.

  • α-Carbon (α-CH): A signal around δ 53 ppm.

  • Aliphatic Carbons (β-CH₂ and γ-CH₂): Signals in the range of δ 25-35 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): A medium intensity band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Ester and Carboxylic Acid): Strong, distinct bands around 1730 cm⁻¹ (ester) and 1700 cm⁻¹ (carboxylic acid).

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ester and Carboxylic Acid): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 237. Key fragmentation patterns include:

  • Loss of the benzyl group: A significant fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).

  • Loss of the benzyloxycarbonyl group: A fragment resulting from the cleavage of the ester linkage.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy. The benzyl ester serves as a stable protecting group for the side-chain carboxylate of glutamic acid, which can be removed under strong acidic conditions at the final cleavage step.

Boc-SPPS Workflow using Boc-Glu(OBzl)-OH

The following is a generalized workflow for incorporating a Boc-Glu(OBzl)-OH residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: The resin is swollen in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to yield a free amine.

  • Coupling: The next amino acid, in this case, Boc-Glu(OBzl)-OH, is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Cycle Start Resin-Bound Peptide (N-Boc protected) Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-Glu(OBzl)-OH + Coupling Reagent) Neutralization->Coupling End Elongated Peptide (N-Boc protected) Coupling->End End->Deprotection Repeat for next amino acid

A diagram of the Boc-SPPS cycle for peptide chain elongation.
Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups, including the benzyl ester on the glutamic acid side chain, are removed. This is typically achieved using a strong acid cocktail.

Protocol for HF Cleavage:

  • Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic and requires specialized equipment and handling procedures.

  • The dried peptide-resin is placed in a specialized HF cleavage apparatus.

  • A scavenger cocktail (e.g., anisole, p-cresol) is added to trap reactive carbocations generated during cleavage.

  • Anhydrous HF is condensed into the reaction vessel at low temperature (e.g., 0 °C).

  • The reaction mixture is stirred for a specified time (e.g., 1-2 hours) to ensure complete cleavage and deprotection.

  • The HF is removed by evaporation under vacuum.

  • The crude peptide is precipitated and washed with cold diethyl ether.

  • The final peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides and is widely used in drug discovery and development. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and application in SPPS, make it a reliable tool for researchers and scientists. This guide provides a foundational understanding of this compound, enabling its effective utilization in the laboratory.

References

The Core Mechanism of H-Glu-OBzl in Peptide Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and mechanism of action of L-Glutamic acid γ-benzyl ester (H-Glu-OBzl) in peptide chemistry. It details its application in solid-phase peptide synthesis (SPPS), focusing on both Boc and Fmoc strategies, and provides insights into coupling efficiencies, experimental protocols, and potential side reactions.

Introduction: The Role of Side-Chain Protection in Peptide Synthesis

In peptide synthesis, the functional groups on the side chains of amino acids must be masked or "protected" to prevent undesirable reactions during the formation of peptide bonds.[1] The choice of protecting group is critical and is dictated by the overall synthesis strategy. This compound is a derivative of glutamic acid where the γ-carboxyl group is protected as a benzyl ester. This protection is robust enough to withstand the iterative steps of peptide chain elongation while allowing for selective removal under specific conditions.[2]

The benzyl ester in this compound is particularly valuable in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a cornerstone of solid-phase peptide synthesis.[3] In this scheme, the temporary Nα-Boc protecting group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups, including the one on this compound, remain intact. These benzyl groups are typically cleaved at the final step of the synthesis using a strong acid, such as anhydrous hydrofluoric acid (HF).[4]

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The primary function of the benzyl ester in this compound is to prevent the side-chain carboxyl group from participating in the coupling reactions. This ensures that the peptide bond forms exclusively between the α-carboxyl group of the incoming amino acid and the N-terminal α-amino group of the growing peptide chain.

Boc/Bzl SPPS Strategy

In the Boc/Bzl strategy, this compound is used as Boc-Glu(OBzl)-OH. The synthesis cycle involves the following key steps:

  • Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a solution of TFA in dichloromethane (DCM).[5]

  • Neutralization: The resulting protonated N-terminal amine is neutralized to the free amine with a base, typically diisopropylethylamine (DIEA).

  • Coupling: The next amino acid in the sequence, in this case, Boc-Glu(OBzl)-OH, is activated with a coupling reagent and added to the resin to form a new peptide bond.

  • Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The benzyl ester on the glutamic acid side chain is stable to the repeated TFA treatments used for Boc deprotection.

Fmoc/tBu SPPS Strategy

While less common for benzyl esters due to the availability of acid-labile tBu esters, Fmoc-Glu(OBzl)-OH can be used in the Fmoc/tBu strategy. In this approach:

  • Deprotection: The Nα-Fmoc group is removed with a basic solution, typically 20% piperidine in dimethylformamide (DMF). The benzyl ester is stable under these conditions.

  • Washing: The resin is washed to remove piperidine and byproducts.

  • Coupling: The incoming Fmoc-Glu(OBzl)-OH is activated and coupled to the N-terminal amine of the growing peptide chain.

  • Washing: The resin is washed to remove excess reagents.

At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The benzyl ester can be removed by strong acid treatment (e.g., TFA) or by catalytic transfer hydrogenation.

Quantitative Data on Synthesis Efficiency

The efficiency of peptide synthesis is crucial for obtaining a high yield of the desired product. The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating a glutamic acid residue with benzyl ester side-chain protection.

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used for Boc-SPPS.
Coupling Efficiency (per step)>99%Monitored by qualitative tests like the Kaiser test.
Coupling Efficiency (for Glu(OBzl))~95-98%May require optimized coupling reagents or double coupling for sterically hindered sequences.
Overall Crude Peptide Yield60 - 80%Dependent on the length and sequence of the peptide.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required to remove deletion and truncated sequences.
Final Purified Peptide Yield20 - 40%Represents the yield after purification by techniques such as RP-HPLC.

Experimental Protocols

Protocol for Coupling Boc-Glu(OBzl)-OH in Boc-SPPS

This protocol describes a typical manual solid-phase synthesis cycle for incorporating Boc-Glu(OBzl)-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Glu(OBzl)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 25-50% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM.

    • Agitate the mixture for 20-30 minutes.

    • Filter the resin and wash thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5 times).

  • Coupling:

    • In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 equivalents relative to resin substitution) with a coupling reagent like HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling completion with the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.

Protocol for Benzyl Ester Deprotection

Method 1: Catalytic Transfer Hydrogenation

This method is a mild procedure for removing the benzyl protecting group.

Materials:

  • Protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (as a hydrogen donor)

  • Methanol or other suitable solvent

Procedure:

  • Dissolve the protected peptide in a suitable solvent like methanol.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).

  • Add formic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Method 2: Strong Acid Cleavage (TFA Cocktail)

This method is often used for the final cleavage from the resin and simultaneous removal of benzyl-based protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold ether.

  • Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation

Pyroglutamate Formation

N-terminal glutamic acid residues, especially when the side chain is deprotected, can undergo intramolecular cyclization to form pyroglutamic acid. This side reaction can occur under both acidic and basic conditions.

Mitigation:

  • Keep the N-terminal glutamic acid protected until the final cleavage step.

  • During cleavage, use scavenger cocktails that minimize the exposure of the deprotected N-terminus to conditions that favor cyclization. For instance, when using a TFA cleavage mixture, omitting water can help prevent this conversion.

Aspartimide Formation (relevant to Glutamic Acid)

While more prevalent with aspartic acid, glutamic acid residues can also undergo a similar side reaction to form a six-membered ring glutarimide, especially when the subsequent amino acid in the sequence is glycine. This is promoted by the basic conditions used for Fmoc deprotection.

Mitigation:

  • Use milder basic conditions for Fmoc deprotection if this side reaction is observed.

  • Incorporate backbone-protecting groups on the preceding amino acid to sterically hinder the cyclization.

Visualizing the Workflow

The following diagrams illustrate the key workflows in peptide synthesis involving this compound.

Boc_SPPS_Workflow start Start: Resin-Bound Peptide (N-term Boc protected) deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection 1. neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization 2. coupling Coupling: Boc-Glu(OBzl)-OH + HATU/DIEA neutralization->coupling 3. washing Washing (DMF, DCM) coupling->washing 4. cycle_end Next Cycle or Final Cleavage washing->cycle_end 5. cycle_end->deprotection Repeat for next amino acid

Boc/Bzl SPPS Cycle for Incorporating Glu(OBzl)

Benzyl_Ester_Deprotection cluster_0 Method 1: Catalytic Transfer Hydrogenation cluster_1 Method 2: Strong Acid Cleavage start Start: Protected Peptide with Glu(OBzl) hydrogenolysis Hydrogenolysis (10% Pd/C, Formic Acid) start->hydrogenolysis tfa_cleavage TFA Cleavage (TFA + Scavengers) start->tfa_cleavage filtration1 Filtration (remove catalyst) hydrogenolysis->filtration1 end_node Final Product: Deprotected Peptide filtration1->end_node precipitation Precipitation (Cold Diethyl Ether) tfa_cleavage->precipitation precipitation->end_node

Deprotection of the Benzyl Ester Side Chain

Conclusion

This compound is a versatile and effective protected amino acid for the synthesis of glutamic acid-containing peptides. Its benzyl ester side-chain protection is compatible with both Boc/Bzl and, to a lesser extent, Fmoc/tBu solid-phase peptide synthesis strategies. A thorough understanding of its mechanism of action, coupling efficiencies, and potential side reactions, as outlined in this guide, is essential for researchers and drug development professionals to successfully synthesize complex peptides with high yield and purity. The choice of deprotection method, either mild catalytic transfer hydrogenation or strong acid cleavage, provides flexibility in the overall synthetic route. By following optimized protocols and being mindful of potential pitfalls, the incorporation of this compound can be a reliable and efficient step in the construction of synthetic peptides for various therapeutic and research applications.

References

Spectroscopic Profile of H-Glu-OBzl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Glutamic acid γ-benzyl ester (H-Glu-OBzl), a crucial building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and manufacturing.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol . The spectroscopic data presented below has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables provide the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.35MultipletAromatic protons (C₆H₅)
~5.12SingletBenzylic protons (CH₂)
~3.70Tripletα-proton (α-CH)
~2.50Tripletγ-protons (γ-CH₂)
~2.10Multipletβ-protons (β-CH₂)
VariableBroad SingletAmine protons (NH₂)
VariableBroad SingletCarboxylic acid proton (COOH)

Note: The chemical shifts of NH₂ and COOH protons are variable and depend on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~174Carboxylic acid carbon (COOH)
~172Ester carbonyl carbon (COO-CH₂)
~136Aromatic quaternary carbon
~128.5Aromatic CH carbons
~128.0Aromatic CH carbons
~67Benzylic carbon (CH₂)
~54α-carbon (α-CH)
~30γ-carbon (γ-CH₂)
~27β-carbon (β-CH₂)

Note: The predicted ¹³C NMR chemical shifts are based on data from structurally related compounds, such as Boc-L-Glu(OBzl)-OH.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized in the table below.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2500BroadO-H stretch (Carboxylic acid) & N-H stretch (Amine)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1735StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1495, ~1455Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (Ester)

Note: The IR data is based on spectra available from public databases and may vary slightly depending on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
238.1[M+H]⁺ (Protonated molecule)
220.1[M-NH₃]⁺
148.1[M-C₇H₇O]⁺ (Loss of benzyl group)
130.1[M-C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl group)
108.1[C₇H₈O]⁺ (Benzyl alcohol fragment)
91.1[C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.5 s

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 32.

  • Mode: Transmittance.

Data Processing:

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

  • Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote ionization.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

Data Processing:

  • Acquire the full scan mass spectrum.

  • For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 238.1) and subject it to collision-induced dissociation (CID) with argon gas.

  • Analyze the resulting fragment ions to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Absorption Bands) IR->IR_Data MS_Data MS Data (m/z Values, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Benzyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl esters are a cornerstone in the strategic protection of carboxylic acids throughout complex multi-step organic syntheses. Their utility is defined by a delicate balance of stability and selective reactivity, allowing for their robust preservation through various reaction conditions, followed by their mild and efficient removal. This technical guide provides a comprehensive overview of the core characteristics of benzyl ester protecting groups, with a focus on their stability, deprotection methodologies, and practical applications in research and development.

Core Characteristics and Stability Profile

The benzyl ester protecting group offers significant stability across a range of chemical environments, making it a reliable choice for the protection of carboxylic acids. Its stability is attributed to the steric hindrance provided by the benzyl group and the electronic nature of the ester linkage. However, like all protecting groups, its stability is not absolute and is dependent on the specific reaction conditions.

Benzyl esters are generally stable to a variety of non-nucleophilic reagents and are particularly well-suited for syntheses involving transformations under neutral or mildly acidic and basic conditions.[1] They can withstand many common synthetic operations, such as oxidations, reductions (with non-catalytic hydrogenation reagents), and organometallic reactions.

The stability of benzyl esters is often compared to other common carboxylic acid protecting groups, such as methyl, ethyl, and tert-butyl esters. While methyl and ethyl esters are susceptible to hydrolysis under both acidic and basic conditions, benzyl esters exhibit greater resistance to mild acidic and basic hydrolysis. Tert-butyl esters, on the other hand, are highly acid-labile and are cleaved under conditions where benzyl esters remain intact. This differential stability allows for orthogonal protection strategies in the synthesis of complex molecules with multiple carboxylic acid functionalities.

Quantitative Stability Data

The following table summarizes the stability of benzyl esters under various conditions, providing a comparative overview for strategic planning in multi-step syntheses.

Condition CategoryReagent/ConditionTemperatureReaction TimeStability/OutcomeYield (%)Reference
Acidic Anhydrous HCl in Ether (with 1 equiv H₂O)Room Temp.24 hStable98% recovery[2]
TsOH, BenzeneReflux24 hFormation67%[3]
Basic TriethylamineRoom Temp.-Stable (used as base in protection)-[4]
Reductive H₂, Pd/CRoom Temp.5 hCleavage99%[3]
H₂, Pd/CRoom Temp.OvernightCleavage100%
Lewis Acid SnCl₄--Cleavage-
Anhydrous FeCl₃ in CH₂Cl₂Room Temp.15-30 minCleavage (of benzyl ethers)>70%
Other Nickel Boride in MethanolAmbient Temp.-CleavageHigh

Deprotection Methodologies

A key advantage of the benzyl ester protecting group is the variety of methods available for its removal, allowing for deprotection under conditions that are compatible with a wide range of sensitive functional groups. The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

The most common and mildest method for the cleavage of benzyl esters is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds under neutral conditions and at room temperature, making it highly chemoselective.

The general mechanism for catalytic hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free carboxylic acid and toluene as a byproduct.

G

Figure 1: Simplified mechanism of benzyl ester deprotection via catalytic hydrogenolysis.

Transfer Hydrogenolysis

For substrates that are sensitive to the direct use of hydrogen gas or for simplifying the experimental setup, transfer hydrogenolysis offers a convenient alternative. This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.

Lewis Acid-Mediated Cleavage

Strong Lewis acids can effect the cleavage of benzyl esters. Reagents such as tin(IV) chloride (SnCl₄) and aluminum trichloride (AlCl₃) have been shown to be effective. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. The reaction is typically carried out in an anhydrous aprotic solvent.

Photocatalytic Deprotection

Recent advances have led to the development of visible-light-mediated photocatalytic methods for the deprotection of benzyl groups. This approach offers a mild and environmentally friendly alternative to traditional methods, often proceeding under neutral conditions and at room temperature. The mechanism typically involves single-electron transfer from an excited photocatalyst to the benzyl group, leading to its cleavage.

Experimental Protocols

The following sections provide detailed experimental procedures for the protection of a carboxylic acid as a benzyl ester and its subsequent deprotection via catalytic hydrogenolysis.

Protection of a Carboxylic Acid with Benzyl Bromide

This protocol describes a general procedure for the benzylation of a carboxylic acid using benzyl bromide and a mild base.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add cesium carbonate to the solution and stir for 15-20 minutes at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of a benzyl ester protecting group using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl ester (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl ester in a suitable solvent (e.g., methanol or ethyl acetate) in a flask equipped with a stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Strategic Applications and Orthogonality

The benzyl ester protecting group is widely employed in various areas of organic synthesis, including peptide synthesis, natural product synthesis, and the development of active pharmaceutical ingredients (APIs). Its stability to a range of reaction conditions and the availability of multiple deprotection methods make it a versatile tool for synthetic chemists.

A key aspect of the utility of benzyl esters lies in their orthogonality with other protecting groups. For instance, a benzyl ester can be selectively cleaved by hydrogenolysis in the presence of an acid-labile tert-butyl ester or a base-labile methyl ester. This orthogonality is crucial for the regioselective manipulation of multifunctional molecules.

G

Figure 2: A decision workflow for selecting a benzyl ester deprotection method.

Conclusion

Benzyl esters remain an indispensable tool in the arsenal of the synthetic organic chemist. Their robust stability profile, coupled with the diverse and mild conditions available for their removal, ensures their continued and widespread application in the synthesis of complex molecules. A thorough understanding of their characteristics, as outlined in this guide, is essential for the strategic design and successful execution of synthetic routes in research, discovery, and development.

References

H-Glu-OBzl molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on H-Glu-OBzl: Molecular Weight and Formula

This guide provides the fundamental physicochemical properties of this compound, specifically its molecular weight and chemical formula. This information is crucial for researchers, scientists, and professionals in drug development for accurate measurements, reaction stoichiometry, and analytical characterization.

Chemical Identity

This compound is a derivative of the amino acid L-glutamic acid. The designation "H" at the N-terminus indicates a free amino group, while "OBzl" signifies that the gamma-carboxyl group is protected as a benzyl ester. Its systematic name is L-Glutamic acid γ-benzyl ester.[1][2][3]

Physicochemical Data

The core quantitative data for this compound, also known as L-Glutamate-γ-benzyl ester, is summarized below.[4][5] This data is essential for calculating molarity, performing quantitative analysis, and interpreting spectroscopic results.

ParameterValueReferences
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS Number 1676-73-9

Logical Relationship of Properties

The chemical formula of a compound dictates its molecular weight, which is the sum of the atomic weights of all atoms in the molecule. The relationship for this compound is illustrated below.

G Relationship of this compound Properties A This compound (L-Glutamic acid γ-benzyl ester) B Molecular Formula: C12H15NO4 A->B Has C Molecular Weight: 237.25 g/mol B->C Determines

Fig. 1: this compound Properties

Note on Experimental Protocols and Signaling Pathways

The user request included a provision for experimental protocols and signaling pathways. It is important to clarify that these elements are not applicable to the fundamental properties of a chemical compound itself.

  • Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. These are routine characterization methods rather than specific experimental protocols developed for this single compound.

  • Signaling Pathways: this compound is a protected amino acid derivative used as a building block in chemical synthesis, particularly for peptides. As a static chemical reagent, it does not possess inherent signaling pathway activity. Such pathways are biological processes involving complex interactions between multiple molecules within a living system.

References

The Alchemist's Armor: A Technical Guide to the Nomenclature and Strategy of Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and intricate world of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving high yields and purity. Amino acids, the building blocks of peptides and proteins, possess multiple reactive functional groups. Protecting groups act as temporary "armor," selectively masking these sites to prevent undesirable side reactions and ensure the controlled, sequential formation of peptide bonds.[1][] This in-depth technical guide provides a comprehensive overview of the nomenclature, classification, and strategic application of commonly used protecting groups in modern peptide chemistry.

The Core Principle: Orthogonal Protection

The foundation of modern protecting group strategy is the concept of orthogonality .[3][4] An orthogonal system employs multiple classes of protecting groups within the same molecule, where each class is removable by a specific set of chemical conditions that do not affect the others.[5] This allows for the selective deprotection of one functional group while others remain shielded.

The two dominant orthogonal strategies in Solid-Phase Peptide Synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.

  • Fmoc/tBu Strategy: This is the most common approach in modern SPPS. It uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for "permanent" side-chain protection. The final cleavage from the resin and removal of side-chain protectors is achieved with a strong acid like trifluoroacetic acid (TFA).

  • Boc/Bzl Strategy: This classic strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid (e.g., TFA), while the more stable side-chain groups and resin linkage are cleaved with a very strong acid, such as hydrogen fluoride (HF).

Nomenclature and Classification of Protecting Groups

Protecting groups are typically abbreviated for convenience. Understanding this nomenclature is essential for interpreting synthetic schemes and selecting appropriate reagents.

Nα-Amino Protecting Groups (Temporary Protection)

These groups protect the N-terminus during peptide bond formation and are removed at the beginning of each coupling cycle.

Protecting GroupAbbreviationStructureDeprotection ConditionsStability
9-FluorenylmethyloxycarbonylFmocFmoc-NH-RMild base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis.
tert-ButoxycarbonylBocBoc-NH-RModerate acid (e.g., 25-50% TFA in DCM)Stable to base and hydrogenolysis.
BenzyloxycarbonylZ (or Cbz)Z-NH-RCatalytic Hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH, HF)Stable to mild acid and base.
C-Carboxyl Protecting Groups

In SPPS, the resin linker itself serves as the C-terminal protecting group. For solution-phase synthesis, various esters are used.

Protecting GroupAbbreviationStructureDeprotection ConditionsStability
Methyl Ester-OMeR-COOMeSaponification (e.g., NaOH)Stable to acid and hydrogenolysis.
Ethyl Ester-OEtR-COOEtSaponification (e.g., NaOH)Stable to acid and hydrogenolysis.
tert-Butyl Ester-OtBuR-COOtBuAcid (e.g., TFA)Stable to base and hydrogenolysis.
Benzyl Ester-OBzlR-COOBzlCatalytic Hydrogenolysis (H₂/Pd-C); strong acidsStable to mild acid and base.
Side-Chain Protecting Groups (Permanent Protection)

These groups protect reactive side chains throughout the synthesis and are typically removed during the final cleavage step. The choice is dictated by the Nα-protection strategy to ensure orthogonality.

Amino AcidReactive GroupCommon Protecting Groups (Fmoc/tBu Strategy)Common Protecting Groups (Boc/Bzl Strategy)
Basic
Lysine (Lys), Ornithine (Orn)ε-AminoBoc, Mtt, ivDde, Aloc2-Chlorobenzyloxycarbonyl (2-Cl-Z)
Arginine (Arg)GuanidinoPbf, Pmc, MtrTosyl (Tos), Nitro (NO₂)
Histidine (His)ImidazoleTrityl (Trt), Mtt, BocBenzyloxymethyl (Bom), Dinitrophenyl (Dnp), Tos
Acidic
Aspartic Acid (Asp), Glutamic Acid (Glu)Carboxyltert-Butyl ester (OtBu), Allyl ester (OAll)Benzyl ester (OBzl), Cyclohexyl ester (OcHex)
Hydroxylated
Serine (Ser), Threonine (Thr), Tyrosine (Tyr)Hydroxyltert-Butyl ether (tBu)Benzyl ether (Bzl), 2,6-Dichlorobenzyl (2,6-Cl₂Bzl)
Sulfur-containing
Cysteine (Cys)ThiolTrityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu)4-Methylbenzyl (Meb), Acetamidomethyl (Acm)
Amides
Asparagine (Asn), Glutamine (Gln)AmideTrityl (Trt)Xanthyl (Xan)
Indole
Tryptophan (Trp)IndoleBocFormyl (For)

Table references:

Strategic Workflows in Peptide Synthesis

The sequence of deprotection and coupling steps is critical and defines the synthetic workflow.

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc/tBu strategy is favored for its mild conditions for Nα-deprotection, which preserves acid-sensitive side-chain protecting groups until the final cleavage.

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle (n-1 times) Washing2->Cycle Chain Elongation Cycle->Deprotection Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final_Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Final_Cleavage Peptide Crude Peptide Final_Cleavage->Peptide Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing DCM/DMF Wash Coupling->Washing Cycle Repeat Cycle (n-1 times) Washing->Cycle Chain Elongation Cycle->Deprotection Final_Cleavage Cleavage & Side-Chain Deprotection (HF, TFMSA) Cycle->Final_Cleavage Peptide Crude Peptide Final_Cleavage->Peptide

References

The Strategic Role of H-Glu-OBzl in Modern Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the pivotal role of L-Glutamic acid γ-benzyl ester (H-Glu-OBzl), a key building block in the field of peptidomimetic design. We will explore its fundamental utility in peptide synthesis, detail experimental protocols for its incorporation and deprotection, present quantitative data from relevant studies, and visualize the complex workflows and biological pathways central to this area of research.

Core Concepts: Why this compound is a Cornerstone in Peptidomimetic Scaffolding

Glutamic acid is a fundamental component of many biologically active peptides, its acidic side-chain functionality often being crucial for ionic interactions and molecular recognition at specific receptor sites.[1] However, native peptides frequently suffer from poor metabolic stability, low bioavailability, and rapid clearance, limiting their therapeutic potential.[2] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved drug-like properties.[3][4]

This is where the strategic use of protected amino acids like this compound becomes indispensable. This compound is a derivative of L-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a benzyl ester (-OBzl). This protection is critical during peptide synthesis for several reasons:

  • Prevention of Side Reactions: The benzyl ester group masks the reactive carboxylic acid on the glutamic acid side chain, preventing it from interfering with the amide bond formation at the peptide backbone during coupling steps.[5]

  • Enabling Orthogonal Chemistry: In Solid-Phase Peptide Synthesis (SPPS), different protecting groups are used for the N-terminus (e.g., Fmoc or Boc) and the side chains. The benzyl group is a key component of the Boc/Bzl protection strategy, which is considered quasi-orthogonal. The N-terminal Boc group is removed with moderate acid (like TFA), while the benzyl ester requires a much stronger acid (like HF) for cleavage, allowing for selective deprotection.

  • Versatility in Synthesis: H-Glu(OBzl)-OH is a versatile building block compatible with both major SPPS strategies (Boc and Fmoc), making it a widely used reagent in the synthesis of complex peptides and peptidomimetics.

The benzyl group acts as a "permanent" protecting group during the chain assembly and is typically removed during the final cleavage step, liberating the native glutamic acid side chain to participate in its intended biological interactions.

Quantitative Analysis of Peptidomimetics Incorporating Glutamic Acid Analogs

The incorporation of glutamic acid and its derivatives is a common strategy in designing peptidomimetics targeting a range of biological receptors. The following tables summarize quantitative data from studies on peptidomimetics where glutamic acid or its analogs play a key structural or linker role.

Table 1: Binding Affinities of Glutamic Acid-Based Macrocyclic Peptidomimetics for Plk1 PBD

This table presents data on macrocyclic peptide mimetics designed to target the Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD), a key regulator of mitosis and a target in cancer therapy. A novel glutamic acid analog was used to create the macrocycle.

CompoundDescriptionIC50 (nM) vs. full-length Plk1IC50 (nM) vs. Plk1 PBD
2 Parent Linear Peptide1107
7a Macrocycle (S-Orn)1609
7b Macrocycle (R-Orn)>10,000>10,000
7c Macrocycle (S-Lys)1508
7d Macrocycle (R-Lys)>10,000>10,000
Data sourced from Lee, K. S., & Burke, T. R., Jr. (2021).

Table 2: Integrin αvβ3 Binding Affinities of Multimeric RGD Peptidomimetics with Glutamic Acid Linkers

Glutamic acid is frequently used as a branching point to create multimeric versions of the Arg-Gly-Asp (RGD) peptide, which targets integrin receptors. This multimerization often leads to a significant increase in binding affinity (avidity).

CompoundDescriptionIC50 (nM)
c(RGDfK) Monomeric RGD peptide49.9 ± 5.5
DOTA-P-RGD Monomeric RGD conjugate44.3 ± 3.5
DOTA-P-RGD₂ Dimeric RGD with Glu linker5.0 ± 1.0
DOTA-3P-RGD₂ Dimeric RGD with PEG & Glu linker1.5 ± 0.2
DOTA-2P-RGD₄ Tetrameric RGD with Glu linkers0.5 ± 0.1
DOTA-2P4G-RGD₄ Tetrameric RGD with PEG, Gly & Glu linkers0.2 ± 0.1
DOTA-6P-RGD₄ Tetrameric RGD with PEG & Glu linkers0.3 ± 0.1
Data sourced from Shi, J., et al. (2011).

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of H-Glu(OBzl)-OH into a peptide sequence and the subsequent deprotection of the benzyl group.

Protocol 1: Incorporation of Fmoc-Glu(OBzl)-OH via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for coupling a Fmoc-protected glutamic acid with a benzyl-protected side chain onto a resin-bound peptide chain.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-Glu(OBzl)-OH

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3-4 equivalents relative to resin loading) and HCTU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor reaction completion, a small sample of resin can be taken for a Kaiser test (a positive test indicates incomplete coupling).

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Final Cleavage and Deprotection of Benzyl Ester Groups

Two common methods for the final cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting group are presented.

Method A: Strong Acid Cleavage (HF)

This method is standard for the Boc/Bzl strategy and effectively removes most benzyl-based protecting groups.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in the HF cleavage vessel. Add the appropriate scavenger cocktail. Scavengers are crucial to trap the reactive benzyl carbocations generated during cleavage, preventing side reactions.

  • HF Condensation: Cool the vessel with liquid nitrogen and carefully distill the anhydrous HF into it.

  • Cleavage Reaction: Warm the vessel to 0°C and stir the reaction mixture for 1-2 hours. The exact time depends on the stability of the protecting groups.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation, wash several times with cold diethyl ether, and dry under vacuum.

Method B: Catalytic Transfer Hydrogenation

This is a milder alternative for removing benzyl protecting groups and is useful for peptides that are sensitive to strong acids. It uses a hydrogen donor in the presence of a palladium catalyst.

Materials:

  • Protected peptide (cleaved from resin if necessary, with side-chain protection intact)

  • Palladium catalyst (e.g., 10% Pd on Carbon or Palladium Black)

  • Hydrogen Donor (e.g., Formic acid, Cyclohexene, or Ammonium formate)

  • Solvent (e.g., Methanol, Acetic Acid, or a mixture)

Procedure:

  • Dissolution: Dissolve the protected peptide in the chosen solvent (e.g., 4% formic acid in methanol).

  • Catalyst Addition: Add the palladium catalyst to the solution (typically on a 1:1 weight basis with the peptide for palladium black).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and completion can be monitored by thin-layer chromatography (TLC) or HPLC (typically within 5-60 minutes).

  • Catalyst Removal: Once the reaction is complete, remove the catalyst by filtering the mixture through a pad of Celite.

  • Product Isolation: Wash the filter pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in peptidomimetic design and their biological targets.

Logical Workflow for Peptidomimetic Drug Design

The design of a peptidomimetic is a multi-step, iterative process that combines chemical synthesis with biological evaluation to refine a lead compound.

G cluster_0 Phase 1: Lead Identification & Characterization cluster_1 Phase 2: Peptidomimetic Design & Synthesis cluster_2 Phase 3: Evaluation & Optimization Start Identify Bioactive Peptide Lead SAR Structure-Activity Relationship (SAR) - Alanine Scanning - Truncation Analysis Start->SAR Pharm Define Core Pharmacophore (Key residues & conformation) SAR->Pharm Incorp Incorporate H-Glu(OBzl)-OH (or other protected analogs) via SPPS Pharm->Incorp Mod Introduce Modifications: - Backbone changes - Cyclization - Non-natural amino acids Incorp->Mod Cleave Cleavage & Deprotection (e.g., HF or Hydrogenation) Mod->Cleave Purify Purification & Characterization (HPLC, Mass Spec) Cleave->Purify BioAssay Biological Assays - Binding Affinity (IC50) - Functional Activity Purify->BioAssay Decision Evaluate Results BioAssay->Decision Stability Stability Assays - Proteolytic Degradation - Plasma Stability Stability->Decision Decision->Mod Refine Design Optimized Optimized Peptidomimetic Candidate Decision->Optimized Meets Criteria

Caption: A generalized workflow for the rational design and optimization of peptidomimetics.

Protecting Group Strategy in Boc/Bzl Solid-Phase Peptide Synthesis

This diagram illustrates the logic of using orthogonal protecting groups during a single coupling cycle in Boc-SPPS, highlighting the role of the benzyl ester on the glutamic acid side chain.

G cluster_deprotection N-α Deprotection cluster_coupling Coupling Start Start Cycle: Resin-Peptide-(AA)n-NH-Boc TFA Treat with Trifluoroacetic Acid (TFA) Start->TFA Result1 Resin-Peptide-(AA)n-NH3+ (Side chains remain protected) TFA->Result1 Neutralize Neutralize with Base (DIPEA) Result1->Neutralize Couple Couple to free amine on resin Neutralize->Couple Activate Activate Boc-Glu(OBzl)-OH with HBTU/DIPEA Activate->Couple Result2 Resin-Peptide-(AA)n-Glu(OBzl)-NH-Boc Couple->Result2 Final End Cycle: Ready for next deprotection or final cleavage Result2->Final ProtectingGroups Key Protecting Groups: - Boc (N-α): Acid-labile (TFA) - Bzl (Side Chain): Strong acid-labile (HF)

Caption: Logic of a single coupling cycle in Boc/Bzl SPPS using Boc-Glu(OBzl)-OH.

Glutamatergic Synapse Signaling Pathway

Peptidomimetics derived from glutamic acid can be designed to modulate glutamatergic signaling, which is critical in neurotransmission and implicated in various neurological disorders.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Astrocyte Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle vGLUT SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis NMDA NMDA Receptor SynapticCleft->NMDA Binds AMPA AMPA Receptor SynapticCleft->AMPA Binds mGluR mGlu Receptor (GPCR) SynapticCleft->mGluR Binds Glutamate_glia Glutamate SynapticCleft->Glutamate_glia Reuptake (EAATs) Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx AMPA->Ca_Influx Depolarization Signal Downstream Signaling (e.g., CaMKII, PKC, MAPK) mGluR->Signal Ca_Influx->Signal Glutamine_glia Glutamine Glutamate_glia->Glutamine_glia Glutamine Synthetase Glutamine_glia->Glutamine Transport

Caption: Simplified overview of the glutamatergic signaling pathway at the synapse.

Conclusion

This compound and its derivatives are more than just protected amino acids; they are strategic tools that enable the construction of highly complex and functional peptidomimetics. The benzyl ester provides robust and reliable protection for the glutamic acid side chain, compatible with established synthesis methodologies. By leveraging this and other protected building blocks, researchers can systematically modify peptide structures to enhance their therapeutic properties. The ability to design molecules that can effectively mimic natural ligands and modulate critical signaling pathways, such as glutamatergic neurotransmission, underscores the profound impact of this chemical strategy on modern drug discovery and development. A thorough understanding of the associated synthetic protocols and quantitative evaluation methods is essential for any scientist working to translate the potential of peptides into next-generation therapeutics.

References

Methodological & Application

The Strategic Incorporation of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise construction of peptides is paramount. The choice of building blocks and protecting group strategy dictates the success of solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH), a key building block for introducing glutamic acid residues with side-chain protection.

H-Glu(OBzl)-OH is a derivative of glutamic acid where the γ-carboxylic acid is protected as a benzyl ester. This protection is crucial to prevent side reactions during peptide synthesis. The benzyl group is a versatile protecting group that can be employed in different SPPS strategies, offering a degree of orthogonality that is beneficial for the synthesis of complex peptides.[1]

Orthogonality and Deprotection Strategies

The benzyl (Bzl) protecting group is compatible with both the Boc/Bzl and Fmoc/tBu strategies, although its application differs significantly between the two.

  • In the Boc/Bzl Strategy: The Boc group on the α-amine is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester on the glutamic acid side-chain is stable under these conditions.[2] The final cleavage of the peptide from the resin and the removal of the benzyl group are typically achieved simultaneously using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

  • In the Fmoc/tBu Strategy: The Fmoc group is removed with a base (e.g., piperidine), and the standard acid-labile side-chain protecting groups (like tBu) are removed with TFA. The benzyl group is stable to both of these conditions.[1] This makes the benzyl group a truly orthogonal protecting group in the Fmoc system, allowing for selective deprotection of the side chain while the peptide is still on the resin. This is particularly useful for the synthesis of cyclic or branched peptides and for on-resin modifications. The removal of the benzyl group in this strategy is typically achieved through catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes typical quantitative data for SPPS processes. While specific data for every H-Glu(OBzl)-OH coupling is sequence-dependent, these values provide a general benchmark for successful peptide synthesis.

ParameterTypical ValueMonitoring Method/Notes
Resin Loading 0.5 - 1.0 mmol/gManufacturer's specification. Merrifield or PAM resins are common for Boc/Bzl strategy.
Coupling Efficiency (per step) >99%Monitored by Kaiser test for primary amines or Isatin test for secondary amines.
Coupling Efficiency (H-Glu(OBzl)-OH) ~95-98%May require optimized coupling reagents or double coupling, especially for sterically hindered sequences.
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required to achieve high purity.
Final Purified Peptide Yield 20 - 40%Post-purification yield, highly dependent on the purification method and peptide characteristics.

Experimental Protocols

Below are detailed protocols for the incorporation of H-Glu(OBzl)-OH in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.

Protocol 1: Incorporation of Boc-Glu(OBzl)-OH in Boc/Bzl SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-Glu(OBzl)-OH on a Merrifield or PAM resin.

1. Resin Swelling and Preparation:

  • Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • Wash the resin with DCM (3x) and then with the solvent to be used for the next step (e.g., DMF).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Filter and wash the resin with DCM (3x), isopropanol (IPA) (1x), and DCM (3x).

3. Neutralization:

  • Wash the resin with N,N-dimethylformamide (DMF) (3x).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).

4. Coupling of Boc-Glu(OBzl)-OH:

  • In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

5. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

6. Final Cleavage and Deprotection:

  • After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

  • TFMSA Cleavage: As an alternative to HF, treat the resin with a solution of TFMSA/TFA/thioanisole.

  • After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Incorporation of Fmoc-Glu(OBzl)-OH in Fmoc/tBu SPPS

This protocol details the incorporation of Fmoc-Glu(OBzl)-OH using the Fmoc/tBu strategy.

1. Resin Swelling and Preparation:

  • Swell the resin (e.g., Rink Amide, Wang) in DMF for 1-2 hours.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution and treat with 20% piperidine in DMF for an additional 15-20 minutes.

  • Wash the resin with DMF (5x).

3. Coupling of Fmoc-Glu(OBzl)-OH:

  • In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling with the Kaiser test. Repeat coupling if necessary.

4. Selective Benzyl Group Deprotection (Optional, On-Resin):

  • After incorporation of the desired amino acids, the benzyl group can be selectively removed.

  • Wash the resin with a suitable solvent (e.g., DCM, THF).

  • Treat the resin with a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) in an appropriate solvent.

  • The reaction time and conditions will vary depending on the specific sequence and should be optimized.

5. Final Cleavage and Deprotection (Standard Fmoc/tBu):

  • After the final Fmoc deprotection, wash the resin with DCM and dry.

  • Treat the resin with a cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams outline the SPPS workflow and the role of H-Glu(OBzl)-OH.

spss_workflow Resin Resin Support Swelling Resin Swelling (DCM or DMF) Resin->Swelling Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Swelling->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (H-Glu(OBzl)-OH + Activator) Neutralization->Coupling Washing Washing Steps Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Final Cleavage & Deprotection Washing->Cleavage Final cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

glu_obzl_structure cluster_GluOBzl H-Glu(OBzl)-OH cluster_Peptide Peptide Chain cluster_Coupling Coupling Reaction cluster_Result Incorporated Residue Glu_structure HOOC-CH(NH₂)-CH₂-CH₂-COO-CH₂-Ph Coupling_step Coupling Glu_structure->Coupling_step Peptide_chain ...-NH-CH(R)-CO- Peptide_chain->Coupling_step Result_structure ...-NH-CH(R)-CO-NH-CH(CH₂-CH₂-COO-CH₂-Ph)-CO-... Coupling_step->Result_structure

Caption: Incorporation of H-Glu(OBzl)-OH into a growing peptide chain.

References

Application Notes and Protocols for Coupling H-Glu(OBzl)-OH in Fmoc-Based SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of glutamic acid residues with benzyl-protected side chains (H-Glu(OBzl)-OH) is a common step in Fmoc-based solid-phase peptide synthesis (SPPS). The benzyl ester provides orthogonal protection to the acid-labile side-chain protecting groups typically employed in Fmoc chemistry, allowing for selective deprotection strategies. However, efficient coupling of H-Glu(OBzl)-OH requires careful optimization of protocols to maximize yield and minimize side reactions. These application notes provide detailed protocols and quantitative data to guide researchers in the successful incorporation of H-Glu(OBzl)-OH into synthetic peptides.

Key Considerations for Coupling H-Glu(OBzl)-OH

Several factors can influence the efficiency and fidelity of H-Glu(OBzl)-OH coupling:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical for achieving high coupling efficiency. Reagents are broadly classified into carbodiimides (e.g., DIC), and phosphonium/uronium salts (e.g., HBTU, HATU, PyBOP).

  • Activation Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-analogs (e.g., HOAt, OxymaPure®) are often used in conjunction with coupling reagents to accelerate the reaction and suppress racemization.[1][2]

  • Reaction Time and Temperature: Optimization of coupling time is essential to ensure reaction completion without promoting side reactions. While most couplings are performed at room temperature, elevated temperatures can be used for "difficult" couplings, though this may increase the risk of side reactions.[3]

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for Fmoc-SPPS. For challenging sequences prone to aggregation, alternative solvents or solvent mixtures may be employed.

  • Base: A tertiary amine base, typically N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is required for activation with phosphonium and uronium salt reagents. The choice and amount of base can impact racemization.[2]

Quantitative Data Summary

While direct, side-by-side comparative studies on the coupling efficiency of H-Glu(OBzl)-OH with various reagents are not extensively published, the following tables summarize typical performance characteristics based on data from analogous couplings and general knowledge in the field.

Table 1: Comparison of Common Coupling Reagents for H-Glu(OBzl)-OH

Coupling ReagentTypical Equivalents (AA:Reagent:Base)Typical Coupling Time (min)Relative CostNotes
HATU 1:0.95:230 - 120HighHighly efficient, especially for sterically hindered couplings.[4] Minimal pre-activation time needed. May cause guanidinylation of the N-terminus if used in excess.
HBTU 1:0.95:230 - 120MediumA widely used and effective coupling reagent. Can also lead to guanidinylation.
DIC/HOBt 1:1:060 - 240LowA cost-effective option, but generally slower than phosphonium/uronium reagents. The byproduct, diisopropylurea, is soluble in DMF.
PyBOP 1:1:230 - 120HighSimilar in efficiency to HBTU. The byproduct, HMPA, is carcinogenic, so careful handling is required.

Table 2: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionTypical ExtentMitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon of the glutamic acid residue.Low (<1-5%)Use of additives like HOBt or HOAt. Use of weaker bases like 2,4,6-collidine. Minimize pre-activation time.
Glutarimide Formation Intramolecular cyclization of the glutamic acid residue to form a six-membered glutarimide ring.Generally low, sequence-dependent.Can be sequence-dependent, particularly in Glu-Gly sequences. Use of sterically hindered adjacent residues may inhibit formation.
Incomplete Coupling Failure of the coupling reaction to go to completion, leading to deletion sequences.VariableUse of more potent coupling reagents (e.g., HATU). Double coupling (repeating the coupling step). Extended coupling times.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Glu(OBzl)-OH using common coupling reagents. These protocols assume a starting scale of 0.1 mmol on a suitable solid support.

Protocol 1: Coupling using HATU
  • Resin Preparation:

    • Swell the resin (e.g., 100-200 mesh polystyrene resin) in DMF for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (1 x 2 min, followed by 1 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3-5 equivalents) and HATU (3-5 equivalents, but slightly less than the amino acid) in DMF.

    • Add DIEA (6-10 equivalents) to the solution and vortex briefly.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • Wash with dichloromethane (DCM) (2-3 times) and dry the resin if the synthesis is to be stopped. Otherwise, proceed to the next deprotection step.

Protocol 2: Coupling using HBTU
  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-90 minutes at room temperature.

    • Monitor for completion with the Kaiser test.

  • Washing: Follow step 4 as in Protocol 1.

Protocol 3: Coupling using DIC/HOBt
  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the deprotected resin.

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • Agitate the mixture for 60-180 minutes at room temperature.

    • Monitor for completion with the Kaiser test.

  • Washing: Follow step 4 as in Protocol 1.

Mandatory Visualizations

Fmoc-SPPS Workflow for H-Glu(OBzl)-OH Coupling

Fmoc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Coupling Cycle Resin_Start Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Resin_NH2_Free Resin-NH2 (Free Amine) Wash1->Resin_NH2_Free Coupling Coupling: Fmoc-Glu(OBzl)-OH + Coupling Reagent + Base (if needed) Wash2 DMF Wash Coupling->Wash2 Resin_Fmoc_Glu Resin-NH-CO-Glu(OBzl)-Fmoc Wash2->Resin_Fmoc_Glu Resin_NH2_Free->Coupling HATU_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_Glu Fmoc-Glu(OBzl)-OH Activated_Ester OAt-Active Ester Fmoc_Glu->Activated_Ester HATU HATU HATU->Activated_Ester Base DIEA Base->Activated_Ester + Peptide_Bond Resin-NH-CO-Glu(OBzl)-Fmoc (Peptide Bond Formation) Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_NH2 Resin-NH2 Resin_NH2->Peptide_Bond

References

Applications of H-Glu-OBzl in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid γ-benzyl ester (H-Glu-OBzl) is a pivotal building block in the synthesis of peptides and other complex organic molecules for drug discovery and development. Its unique structure, featuring a free α-amino group, a free α-carboxylic acid, and a benzyl-protected γ-carboxylic acid, allows for selective chemical modifications, making it an invaluable tool for medicinal chemists. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its N-protected derivatives (Boc- and Fmoc-Glu(OBzl)-OH) in various aspects of drug discovery, including peptide synthesis, drug delivery systems, and prodrug strategies.

I. Application in Peptide Synthesis

This compound is most commonly utilized in its N-α-protected forms, N-α-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH) and N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl ester provides robust protection for the side-chain carboxyl group, which can be removed under specific conditions, typically catalytic hydrogenation, that are orthogonal to many other protecting groups used in peptide synthesis.

A. Solid-Phase Peptide Synthesis (SPPS)

1. Boc/Bzl SPPS Strategy

In the Boc/Bzl strategy, the N-terminal α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by benzyl-based groups.[1]

Experimental Protocol: Boc-SPPS Cycle for Incorporation of Boc-Glu(OBzl)-OH

  • Resin Selection: Merrifield or PAM resins are commonly used for the synthesis of peptide acids, while MBHA or BHA resins are employed for peptide amides.[2]

  • Deprotection: The N-α-Boc group is removed by treatment with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

    • Swell the peptide-resin in DCM.

    • Treat with 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Filter and wash the resin with DCM.

  • Neutralization: The protonated N-terminal amine is neutralized to the free amine.

    • Wash the resin with isopropanol and then DCM.

    • Treat with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.[2]

    • Filter and wash the resin with DCM or NMP.

  • Coupling:

    • In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3-4 equivalents) with a coupling agent such as HATU (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in DMF or NMP for 2-5 minutes.[2]

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional): If coupling is incomplete, unreacted amines can be capped with acetic anhydride to prevent the formation of deletion sequences.

2. Fmoc/tBu SPPS Strategy

The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile groups for side-chain protection. However, Fmoc-Glu(OBzl)-OH is also used when orthogonal deprotection of the side chain is desired.

Experimental Protocol: Fmoc-SPPS Cycle for Incorporation of Fmoc-Glu(OBzl)-OH

  • Resin Selection: Rink Amide resin for peptide amides or Wang resin for peptide acids.

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OBzl)-OH (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to pre-activate the amino acid for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with the Kaiser test.

B. Final Cleavage and Deprotection of Benzyl Ester

The benzyl protecting group on the glutamic acid side chain is typically removed at the final stage of synthesis.

Experimental Protocol: Catalytic Hydrogenation for Benzyl Deprotection

  • After cleaving the peptide from the resin using standard methods (e.g., TFA cocktail for Fmoc synthesis), dissolve the crude, purified peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • The hydrogenation can be performed either by bubbling hydrogen gas through the solution or by transfer hydrogenation using a hydrogen donor like formic acid or cyclohexene.

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by HPLC or mass spectrometry.

  • Filter off the catalyst and evaporate the solvent to obtain the deprotected peptide.

C. Quantitative Data for Peptide Synthesis

The efficiency of peptide synthesis is crucial for obtaining a high-purity final product. The following table provides typical quantitative data for solid-phase peptide synthesis. While specific values can vary depending on the sequence and coupling conditions, these serve as a general guideline.

ParameterTypical ValueNotes
Resin Substitution 0.5 - 1.0 mmol/gFor standard Boc and Fmoc resins.
Coupling Efficiency (per step) >99%Monitored by Kaiser test; near-quantitative yields are essential.
Coupling Yield for Boc/Fmoc-Glu(OBzl)-OH >98%With potent coupling reagents like HATU or HBTU.
Overall Crude Peptide Yield 60 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is generally required.
Final Purified Peptide Yield 20 - 40%Post-purification yield, highly variable.

II. Applications in Specific Drug Classes

A. Antifolates: Methotrexate Analogues

This compound is a key precursor in the synthesis of γ-substituted methotrexate (MTX) analogues. These analogues are investigated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, making them potential anticancer agents. The γ-benzylamide derivative of methotrexate, for instance, is synthesized from 4-amino-4-deoxy-N10-methylpteroic acid and the appropriate L-glutamic acid precursor derived from H-Glu(OBzl)-OH.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Methotrexate and its analogues function as antifolates by competitively inhibiting DHFR. This inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. This ultimately leads to the arrest of cell proliferation, particularly in rapidly dividing cancer cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine and Thymidylate Synthesis THF->Nucleotide One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP MTX Methotrexate Analogues MTX->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA

DHFR Inhibition by Methotrexate Analogues
B. GLP-1 Receptor Agonists

H-Glu(OBzl)-OH derivatives are utilized in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, which are used in the treatment of type 2 diabetes. In these complex lipopeptides, a fatty acid moiety is attached to a lysine residue via a glutamic acid spacer. The synthesis of this crucial Lys-(Acyl-Glu) building block often involves derivatives of this compound.

Mechanism of Action: GLP-1 Receptor Activation

GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1. Binding of these agonists to the GLP-1 receptor on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This triggers a cascade of downstream signaling events, primarily through Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), resulting in glucose-dependent insulin secretion.

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP Conversion GLP1_agonist GLP-1 Agonist (e.g., Liraglutide) GLP1_agonist->GLP1R Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Insulin Insulin Secretion PKA->Insulin Epac->Insulin

GLP-1 Receptor Signaling Pathway

III. Application in Drug Delivery Systems

Poly(γ-benzyl-L-glutamate) (PBLG), a polymer synthesized from the N-carboxyanhydride of γ-benzyl-L-glutamate, has emerged as a valuable material for creating nanoparticles for targeted drug delivery. These nanoparticles can encapsulate hydrophobic drugs, such as doxorubicin, protecting them from degradation and facilitating their delivery to tumor tissues. The surface of these PBLG nanoparticles can be further modified, for example with polyethylene glycol (PEG), to improve their circulation time in the bloodstream.

Experimental Protocol: Preparation of PBLG Nanoparticles for Drug Delivery

  • PBLG Synthesis: Synthesize PBLG by ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) initiated by an amine.

  • Nanoprecipitation:

    • Dissolve the synthesized PBLG and the drug to be encapsulated (e.g., doxorubicin) in a water-miscible organic solvent like acetone or THF.

    • Add this organic solution dropwise to a vigorously stirred aqueous solution, which may contain a surfactant to stabilize the nanoparticles.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

  • Purification and Characterization:

    • Remove the organic solvent by evaporation under reduced pressure.

    • Purify the nanoparticles from the free drug and surfactant by centrifugation or dialysis.

    • Characterize the size, morphology, and drug-loading efficiency of the nanoparticles using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.

PBLG_Nanoparticle_Workflow start Start synthesis Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG) start->synthesis dissolution Dissolve PBLG and Drug in Organic Solvent synthesis->dissolution nanoprecipitation Nanoprecipitation into Aqueous Phase dissolution->nanoprecipitation purification Purification (Centrifugation/Dialysis) nanoprecipitation->purification characterization Characterization (DLS, TEM, etc.) purification->characterization end Drug-Loaded Nanoparticles characterization->end Prodrug_Activation cluster_tumor Tumor Microenvironment CPG2 Carboxypeptidase G2 (Targeted Enzyme) ActiveDrug Active Cytotoxic Drug CPG2->ActiveDrug Glutamate Glutamate CPG2->Glutamate TumorCell Tumor Cell ActiveDrug->TumorCell Induces Apoptosis Prodrug Glutamate-Capped Prodrug (Inactive) Prodrug->CPG2 Cleavage

References

H-Glu-OBzl: A Key Building Block for Neuroprotective Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Glutamic acid γ-benzyl ester (H-Glu-OBzl) is a pivotal building block in the synthesis of bioactive peptides, particularly those with therapeutic potential in neurodegenerative diseases. Its unique chemical structure, featuring a benzyl ester protecting group on the side-chain carboxyl group, allows for selective chemical manipulations during peptide synthesis. This application note provides a comprehensive overview of the use of this compound in the synthesis of the neuroprotective tripeptide Gly-Pro-Glu (GPE) and its analogues, complete with detailed experimental protocols, quantitative bioactivity data, and visualizations of the relevant signaling pathways.

Chemical Properties of this compound

This compound is a derivative of L-glutamic acid where the γ-carboxyl group is protected as a benzyl ester. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the glutamic acid side chain.

PropertyValue
Chemical Formula C12H15NO4
Molecular Weight 237.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMF and DCM

Application in the Synthesis of Neuroprotective Peptides: The Case of Gly-Pro-Glu (GPE)

The tripeptide Gly-Pro-Glu (GPE) is the N-terminal fragment of insulin-like growth factor-1 (IGF-1) and has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[1][2] However, its therapeutic use is limited by poor bioavailability. Consequently, numerous analogues of GPE have been synthesized to improve its pharmacokinetic properties while retaining or enhancing its neuroprotective activity. This compound is a key starting material for introducing the C-terminal glutamic acid residue in these syntheses.

Quantitative Bioactivity of GPE Analogues

The neuroprotective effects of GPE and its analogues are believed to be mediated, at least in part, through their interaction with the N-methyl-D-aspartate (NMDA) receptor. The binding affinity of several GPE analogues to the NMDA receptor has been quantified, providing valuable structure-activity relationship (SAR) insights.

CompoundKi (μM) for NMDA Receptor Binding
L-Glutamate0.87 ± 0.21
GPE (H-Gly-Pro-Glu-OH)31.24 ± 15.65
H-Gly-PMe-Glu-OH7.96 ± 1.83
H-Gly-dmP-Glu-OH3.79 ± 0.53

Data sourced from[3]

Experimental Protocols

The synthesis of GPE and its analogues can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Below are representative protocols for each method.

Solid-Phase Peptide Synthesis (SPPS) of a GPE Analogue

This protocol describes the manual synthesis of a GPE analogue on a resin support.

Materials:

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH)

  • H-Glu(OBzl)-OH

  • Rink Amide resin

  • Coupling reagents: HBTU, HOBt

  • Activator: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Glu):

    • Dissolve H-Glu(OBzl)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Pro):

    • Dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Gly):

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether and dry.

    • Purify the crude peptide by preparative reverse-phase HPLC.[4]

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[5]

GPE_SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Couple_Glu Couple H-Glu(OBzl)-OH Swell->Couple_Glu Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple_Glu->Deprotect1 Couple_Pro Couple Fmoc-Pro-OH Deprotect1->Couple_Pro Deprotect2 Fmoc Deprotection Couple_Pro->Deprotect2 Couple_Gly Couple Fmoc-Gly-OH Deprotect2->Couple_Gly Deprotect3 Final Fmoc Deprotection Couple_Gly->Deprotect3 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect3->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow for a GPE Analogue.

Solution-Phase Synthesis of a GPE Analogue

This protocol outlines the synthesis of a GPE analogue in solution.

Materials:

  • Z-Gly-Pro-OH

  • H-Glu(OBzl)-OBzl·TosOH

  • Coupling reagent: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)

  • Base: DIPEA

  • Solvent: CH2Cl2

  • Deprotection reagent: H2, 10% Pd/C

  • Solvent for deprotection: Methanol

Procedure:

  • Dipeptide Coupling:

    • Dissolve Z-Gly-Pro-OH (1 eq) and H-Glu(OBzl)-OBzl·TosOH (1 eq) in CH2Cl2.

    • Add DIPEA (2 eq) and BOP (1.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and evaporate the solvent to obtain the protected tripeptide Z-Gly-Pro-Glu(OBzl)-OBzl.

  • Deprotection:

    • Dissolve the protected tripeptide in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under H2 atmosphere until the reaction is complete (monitored by TLC or HPLC).

    • Filter the catalyst and evaporate the solvent to yield the final peptide, H-Gly-Pro-Glu-OH.

  • Purification and Characterization: Purify the crude peptide by preparative HPLC and characterize by mass spectrometry and NMR.

GPE_Solution_Phase_Workflow Start Z-Gly-Pro-OH + H-Glu(OBzl)-OBzl Couple Coupling (BOP, DIPEA, CH2Cl2) Start->Couple Protected_Peptide Protected Tripeptide Z-Gly-Pro-Glu(OBzl)-OBzl Couple->Protected_Peptide Deprotect Deprotection (H2, Pd/C, MeOH) Protected_Peptide->Deprotect Final_Peptide Final Peptide H-Gly-Pro-Glu-OH Deprotect->Final_Peptide Purify Purification (RP-HPLC) Final_Peptide->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: Solution-Phase Synthesis Workflow for a GPE Analogue.

Signaling Pathways of GPE-Mediated Neuroprotection

The neuroprotective effects of GPE are intricate and involve multiple signaling pathways. A key aspect of its mechanism is the modulation of NMDA receptor activity, which in turn influences downstream signaling cascades crucial for neuronal survival and plasticity.

GPE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPE GPE Peptide NMDA_R NMDA Receptor GPE->NMDA_R Modulates PI3K PI3K NMDA_R->PI3K Activates ERK ERK NMDA_R->ERK Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (Neuronal Survival, Plasticity) Akt->Neuroprotection ERK->Neuroprotection

Caption: GPE Signaling Pathway Leading to Neuroprotection.

GPE is believed to exert its neuroprotective effects by modulating the NMDA receptor. This interaction can trigger the activation of intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways is known to promote cell survival and inhibit apoptosis, ultimately leading to neuroprotection.

Conclusion

This compound is an indispensable building block for the synthesis of bioactive peptides, exemplified by the neuroprotective agent GPE and its analogues. The benzyl ester protection of the glutamic acid side chain facilitates controlled peptide elongation in both solid-phase and solution-phase methodologies. The resulting peptides exhibit promising bioactivity, with mechanisms of action linked to the modulation of key neuronal signaling pathways. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working on the design and synthesis of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Incorporation of H-Glu-OBzl into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the successful incorporation of the side-chain protected amino acid, H-Glu-OBzl (Glutamic acid γ-benzyl ester), into peptide sequences during solid-phase peptide synthesis (SPPS). The focus is on the widely utilized Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Introduction

The incorporation of glutamic acid residues is fundamental to the synthesis of a vast array of biologically active peptides. The use of a benzyl ester for the side-chain carboxyl group protection, as in this compound, is a cornerstone of the classical Boc/Bzl solid-phase peptide synthesis strategy. This approach offers robust protection that is stable to the repetitive mild acid treatments required for Nα-Boc group removal, yet can be efficiently cleaved during the final deprotection and resin cleavage step.

This guide outlines the selection of appropriate coupling reagents, provides a detailed experimental protocol for the incorporation of Boc-Glu(OBzl)-OH, and discusses potential side reactions and troubleshooting strategies to ensure high yield and purity of the final peptide.

Key Considerations for Incorporating H-Glu(OBzl)-OH

The successful incorporation of this compound relies on several key factors, from the choice of coupling reagents to the final cleavage conditions.

  • Protection Strategy : The Boc/Bzl strategy is a non-orthogonal method where the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl side-chain protecting group requires strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[1][2]

  • Coupling Reagents : The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions like racemization.[3] Carbodiimides such as DCC and DIC, when used with additives like HOBt, are effective.[4] However, for more challenging couplings or to ensure high efficiency, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, TBTU) salts are often preferred.[4]

  • Side Reactions : Several side reactions can occur with glutamic acid derivatives. N-terminal glutamic acid can cyclize to form pyroglutamate. Additionally, transesterification of the benzyl ester has been observed under certain basic conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the incorporation of Boc-Glu(OBzl)-OH in a standard Boc-SPPS workflow. These values are illustrative and can vary depending on the specific peptide sequence, scale, and instrumentation.

Table 1: Coupling Reagent Performance for Boc-Glu(OBzl)-OH

Coupling ReagentAdditiveTypical Coupling TimeTypical EfficiencyRacemization PotentialNotes
DICHOBt1 - 2 hours>99%LowA common and cost-effective choice. The byproduct, diisopropylurea, is soluble in DMF.
HBTU-30 - 60 minutes>99.5%Very LowFast and efficient; a widely used reagent in automated and manual SPPS.
PyBOP-30 - 60 minutes>99.5%Very LowHighly effective, particularly for sterically hindered couplings.
PyAOP-20 - 45 minutes>99.8%Extremely LowEspecially effective for difficult couplings, including N-methylated residues.

Table 2: Typical Yield and Purity Data

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield resin is commonly used for Boc/Bzl chemistry.
Coupling Efficiency (per step)>99%Monitored by the Kaiser test (ninhydrin test).
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)50 - 70%Purification via preparative RP-HPLC is typically required.
Final Purified Peptide Yield15 - 40%Post-purification and lyophilization.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating a Boc-Glu(OBzl)-OH residue using the Boc/Bzl strategy on a Merrifield resin.

General Boc-SPPS Cycle

The following steps are repeated for each amino acid to be incorporated in the peptide sequence.

G cluster_workflow Boc-SPPS Cycle for Incorporating Boc-Glu(OBzl)-OH start Start with Peptide-Resin (Free N-terminus) deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (e.g., 10% DIEA in DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Coupling (Activate Boc-Glu(OBzl)-OH with DIC/HOBt) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 kaiser_test 7. Kaiser Test wash3->kaiser_test end_cycle Cycle Complete kaiser_test->end_cycle Negative (Blue) recouple Recouple kaiser_test->recouple Positive (Yellow/Brown) recouple->coupling

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Protocol for Boc-Glu(OBzl)-OH Coupling

This protocol assumes a 1 g scale of Merrifield resin with a substitution of 0.5 mmol/g.

  • Resin Preparation : Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes in a reaction vessel.

  • Amino Acid Activation :

    • In a separate vial, dissolve Boc-Glu(OBzl)-OH (3 equivalents, 1.5 mmol) and 1-hydroxybenzotriazole (HOBt) (3 equivalents, 1.5 mmol) in a minimal amount of DMF.

    • Add diisopropylcarbodiimide (DIC) (3 equivalents, 1.5 mmol) to the amino acid/HOBt solution.

    • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction :

    • Drain the DMF from the swollen resin.

    • Add the activated Boc-Glu(OBzl)-OH solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling :

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates a complete reaction, while a yellow or brown color signifies incomplete coupling.

    • If the Kaiser test is positive, repeat the coupling step with freshly activated amino acid.

  • Washing : Once the coupling is complete (negative Kaiser test), wash the resin extensively with DMF (3x), DCM (3x), and methanol (2x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the entire peptide sequence has been assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of Glu) must be removed.

WARNING : Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme caution in a specialized apparatus and a well-ventilated fume hood.

  • Resin Drying : Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

  • HF Cleavage :

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the resin. Scavengers are crucial to prevent re-attachment of reactive carbocations to sensitive residues like Trp and Met.

    • Stir the reaction at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification :

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the precipitate several times with cold ether to remove scavengers and organic-soluble byproducts.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Potential Side Reactions and Mitigation Strategies

Understanding and mitigating potential side reactions is crucial for synthesizing high-purity peptides containing glutamic acid.

G cluster_side_reactions Key Side Reactions Involving Glutamic Acid Pyroglutamate Pyroglutamate Formation Mitigation1 Mitigation: - Couple next residue quickly - Avoid prolonged exposure to base Pyroglutamate->Mitigation1 Transesterification Transesterification Mitigation2 Mitigation: - Avoid strong bases like TMAH for resin loading [2] Transesterification->Mitigation2 DKP Diketopiperazine (DKP) Formation Mitigation3 Mitigation: - Use 2-chlorotrityl resin - Couple as a dipeptide unit DKP->Mitigation3 N_Terminal_Glu N-Terminal Glu N_Terminal_Glu->Pyroglutamate Base_Catalysis Base Catalysis (e.g., DIEA, TMAH) Base_Catalysis->Transesterification Dipeptide_Stage Dipeptide-Resin Dipeptide_Stage->DKP

Caption: Common side reactions and their primary causes.

  • Pyroglutamate Formation : The N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, resulting in the loss of a water molecule. This is often catalyzed by the acidic conditions of Boc deprotection or the basic conditions of neutralization.

    • Mitigation : Minimize the time the N-terminal Glu residue is exposed in its deprotected state before the next coupling reaction. Ensure complete neutralization without using a large excess of base for a prolonged period.

  • Transesterification : The benzyl ester of the glutamic acid side chain can undergo transesterification if exposed to alcohols in the presence of a strong base. This was notably observed during tetramethylammonium hydroxide (TMAH)-catalyzed attachment of the first amino acid to the resin.

    • Mitigation : Use standard DIC/DMAP coupling for attaching the first amino acid to the resin instead of methods employing strong, nucleophilic bases.

  • Diketopiperazine (DKP) Formation : When the peptide is at the dipeptide stage on the resin, the free N-terminus can attack the ester linkage to the resin, leading to the cleavage of a cyclic diketopiperazine. This is particularly problematic if the second amino acid is Proline, but can occur with other residues.

    • Mitigation : For sequences prone to DKP formation, consider using a more sterically hindered resin like 2-chlorotrityl chloride resin. Alternatively, coupling the first two amino acids as a pre-formed dipeptide can bypass the vulnerable dipeptide-resin intermediate.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Glu-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical execution of solution-phase peptide synthesis (SPPS), with a specific focus on the use of L-Glutamic acid γ-benzyl ester (H-Glu-OBzl) as a key building block. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and workflow visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

Solution-phase peptide synthesis is a classical and versatile method for constructing peptides of varying lengths. Unlike solid-phase synthesis, all reactions in this technique are carried out in a homogenous solution, which allows for straightforward purification and characterization of intermediates at each step. The use of amino acid derivatives with appropriate protecting groups is fundamental to this process, ensuring the specific and controlled formation of peptide bonds.

This compound is a valuable derivative of glutamic acid where the side-chain carboxylic acid is protected as a benzyl ester. This protection prevents its participation in unintended side reactions during peptide coupling and can be selectively removed under specific conditions, making it a cornerstone in the synthesis of glutamate-containing peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach in solution-phase synthesis where the temporary Nα-Boc group is removed by acidolysis, and the more stable C-terminal and side-chain benzyl esters are cleaved by hydrogenolysis at the final stage.[1]

Core Principles and Workflow

The fundamental steps in solution-phase peptide synthesis are iterative and consist of:

  • Nα-Protection: The amino group of the N-terminal amino acid is protected, typically with a Boc or Fmoc group.

  • C-Terminal Protection: The C-terminal amino acid's carboxyl group is protected, often as a methyl or benzyl ester. In our case, this compound already has its side-chain carboxyl group protected. For the synthesis of a dipeptide, the α-carboxyl group of this compound will also be protected, often as a benzyl ester (H-Glu(OBzl)-OBzl).

  • Coupling: The protected N-terminal amino acid is activated and coupled to the deprotected amino group of the C-terminal amino acid using a coupling reagent.

  • Deprotection: The Nα-protecting group of the newly formed dipeptide is removed to allow for the next coupling cycle.

  • Final Deprotection: All protecting groups are removed to yield the final peptide.

This cyclical process allows for the stepwise elongation of the peptide chain.

Experimental Workflow Diagram

PeptideSynthesisWorkflow cluster_synthesis_cycle Dipeptide Synthesis Cycle cluster_final_steps Final Steps N_Protect Nα-Protection of Amino Acid 1 (e.g., Boc-AA-OH) Coupling Peptide Bond Formation (Coupling Reaction) N_Protect->Coupling C_Protect C-Terminal Amino Acid (H-Glu(OBzl)-OH) C_Protect->Coupling Dipeptide Protected Dipeptide (Boc-AA-Glu(OBzl)-OH) Coupling->Dipeptide N_Deprotect Nα-Deprotection Dipeptide->N_Deprotect Deprotected_Dipeptide Deprotected Dipeptide (H-AA-Glu(OBzl)-OH) N_Deprotect->Deprotected_Dipeptide Ready for next coupling cycle Final_Deprotect Final Deprotection (e.g., Hydrogenolysis) Deprotected_Dipeptide->Final_Deprotect Purification Purification (e.g., Chromatography) Final_Deprotect->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solution-phase dipeptide synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model dipeptide, Boc-Phe-Glu(OBzl)-OH, using this compound.

Protocol 1: Coupling of Boc-Phe-OH with H-Glu(OBzl)-OH

This protocol describes the formation of the peptide bond between Nα-Boc-protected Phenylalanine and L-Glutamic acid γ-benzyl ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as the coupling reagents. HOBt is included to suppress racemization.[2]

Materials:

  • Boc-Phe-OH

  • H-Glu(OBzl)-OH

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • To this solution, add H-Glu(OBzl)-OH (1.0 eq) and a tertiary base such as NMM or DIPEA (1.0-1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Nα-Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the synthesized dipeptide using trifluoroacetic acid (TFA).

Materials:

  • Boc-Phe-Glu(OBzl)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected dipeptide in a solution of 25-50% TFA in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Evaporate the solvent and TFA under reduced pressure.

  • Precipitate the deprotected dipeptide salt by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum.

Protocol 3: Final Deprotection (Removal of Benzyl Ester)

This protocol describes the cleavage of the benzyl ester protecting group from the side chain of glutamic acid via catalytic transfer hydrogenation.[3][4]

Materials:

  • H-Phe-Glu(OBzl)-OH

  • Palladium on carbon (10% Pd/C)

  • Formic acid or 1,4-cyclohexadiene

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Dissolve the benzyl-protected peptide in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Add formic acid or 1,4-cyclohexadiene as the hydrogen donor.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the combined filtrate under reduced pressure to obtain the crude deprotected peptide.

  • The crude peptide can be further purified by recrystallization or preparative HPLC.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the solution-phase synthesis of a dipeptide using this compound. Actual results may vary depending on the specific amino acids, reagents, and reaction conditions.

Table 1: Coupling Reaction Parameters

ParameterBoc-Phe-OH + H-Glu(OBzl)-OH
Coupling Reagent DCC/HOBt
Base NMM
Solvent DCM
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Typical Yield 80-95%
Purity (Crude) 70-90%

Table 2: Deprotection Reaction Parameters

ParameterBoc DeprotectionBenzyl Ester Deprotection
Reagent 25-50% TFA in DCM10% Pd/C, Formic Acid
Solvent DCMMethanol
Reaction Time 30-60 minutes1-4 hours
Temperature Room TemperatureRoom Temperature
Typical Yield >95% (as salt)85-98%
Purity (Crude) >90%80-95%

Logical Relationships and Considerations

Choice of Protecting Groups and Coupling Reagents

The selection of protecting groups and coupling reagents is critical for a successful synthesis. The Boc/Bzl strategy is well-suited for solution-phase synthesis due to the differential stability of the protecting groups.[1] The choice of coupling reagent can influence reaction times, yields, and the degree of racemization. While carbodiimides like DCC are cost-effective, more advanced uronium or phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) can offer faster and more efficient coupling, especially for sterically hindered amino acids.

ReagentSelection cluster_coupling Coupling Strategy Coupling_Goal Efficient & Racemization-Free Peptide Bond Formation Carbodiimides Carbodiimides (DCC, EDC) Coupling_Goal->Carbodiimides Cost-effective Onium_Salts Onium Salts (HBTU, HATU) Coupling_Goal->Onium_Salts High efficiency, fast reaction Additives Additives (HOBt, HOAt) Carbodiimides->Additives Requires additive to suppress racemization

Caption: Factors influencing the choice of coupling reagents.

Purification Strategies

A key advantage of solution-phase synthesis is the ability to purify intermediates. Common purification techniques include:

  • Extraction: To remove water-soluble impurities and excess reagents.

  • Crystallization/Recrystallization: To obtain highly pure solid products.

  • Column Chromatography: A versatile method for separating the desired product from byproducts and unreacted starting materials.

For larger-scale synthesis, innovative purification methods like the Group-Assisted Purification (GAP) chemistry, which avoids traditional chromatography, can be employed to improve efficiency and reduce solvent waste.

Conclusion

Solution-phase peptide synthesis using this compound is a robust and adaptable methodology for creating glutamate-containing peptides. By carefully selecting protecting groups, optimizing coupling conditions, and employing appropriate purification techniques at each step, researchers can achieve high yields of pure peptides. The detailed protocols and data presented in these application notes serve as a practical guide for scientists and professionals in the field of peptide chemistry and drug development.

References

Application Notes and Protocols: H-Glu-OBzl in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in neural communication, memory formation, learning, and regulation of motor function. Its activity is mediated by a family of glutamate receptors, including ionotropic receptors (NMDA, AMPA, and kainate receptors) and metabotropic receptors (mGluRs). Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, Parkinson's disease, and depression. Consequently, the development of molecules that can modulate glutamate receptor activity is a major focus of neuroscience research and drug discovery.

H-Glu-OBzl, or L-Glutamic acid α-benzyl ester, is a valuable chiral starting material in the synthesis of neuroactive compounds. As a "chiral pool" molecule, it provides a readily available and stereochemically defined building block containing the core structure of glutamic acid. The benzyl ester protection of the α-carboxyl group allows for selective modification of the γ-carboxyl group and the amino group, enabling the synthesis of a diverse range of glutamate analogs with tailored pharmacological properties. These synthetic derivatives are instrumental in probing the structure-activity relationships (SAR) of glutamate receptors and in developing novel therapeutics for CNS disorders.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neuroactive compounds, with a focus on glutamate receptor modulators.

Applications of this compound in Neuroactive Compound Synthesis

This compound serves as a versatile precursor for a variety of neuroactive compounds, including:

  • NMDA Receptor Antagonists: Overactivation of NMDA receptors is linked to excitotoxicity and neuronal cell death. This compound can be used to synthesize competitive and non-competitive NMDA receptor antagonists by modifying the glutamate backbone to alter its binding affinity and efficacy.

  • AMPA and Kainate Receptor Modulators: AMPA and kainate receptors are critical for fast synaptic transmission. Analogs derived from this compound can be designed to act as agonists, antagonists, or allosteric modulators of these receptors, offering therapeutic potential for conditions like epilepsy and cognitive disorders.

  • Neuroprotective Agents: By creating derivatives that can interfere with the excitotoxic cascade, this compound is a foundational element in the synthesis of compounds aimed at protecting neurons from damage in stroke, trauma, and neurodegenerative diseases.

Experimental Protocols

Protocol 1: Synthesis of a Kainoid Analog Precursor from this compound (Hypothetical)

This protocol describes a hypothetical multi-step synthesis of a key intermediate for a kainoid analog, which are potent neuroexcitatory compounds that act on ionotropic glutamate receptors. This pathway illustrates the utility of this compound as a chiral starting material.

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the dioxane under reduced pressure.

  • Adjust the pH of the aqueous solution to 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

Step 2: Activation of the γ-Carboxylic Acid

  • Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -15 °C.

  • Add N-methylmorpholine (1.0 eq) followed by isobutyl chloroformate (1.0 eq) and stir for 15 minutes.

  • In a separate flask, prepare a solution of diazomethane in diethyl ether.

  • Slowly add the diazomethane solution to the activated ester at -15 °C until a yellow color persists.

  • Stir the reaction mixture for an additional 1 hour at 0 °C.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

Step 3: Rhodium-Catalyzed Cyclization

  • Dissolve the crude diazoketone from the previous step in anhydrous dichloromethane.

  • Add rhodium(II) acetate dimer (0.01 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the cyclized kainoid precursor.

Reaction Step Product Yield (%) Purity (%)
N-ProtectionN-Boc-H-Glu-OBzl95>98
γ-Carboxylic Acid Activation and Diazoketone FormationN-Boc protected diazoketone80 (crude)-
Rhodium-Catalyzed CyclizationCyclized Kainoid Precursor65>95
Protocol 2: Synthesis of a Quinoxaline-2,3-dione Derivative (AMPA/Kainate Receptor Antagonist)

Quinoxaline-2,3-diones are a well-established class of competitive antagonists at the glycine site of the NMDA receptor and at AMPA/kainate receptors. While not a direct synthesis from this compound, this protocol illustrates the synthesis of a related class of neuroactive compounds where a glutamate-like structure is key. The synthesis of the precursor diamine can be envisioned to start from a glutamic acid derivative.

Step 1: Synthesis of 6-nitro-1,2,3,4-tetrahydroquinoxaline

  • To a solution of 4-nitro-o-phenylenediamine (1.0 eq) in ethanol, add glyoxal (1.1 eq, 40% aqueous solution).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 6-nitroquinoxaline.

  • Dissolve the 6-nitroquinoxaline in ethanol and add 10% Pd/C catalyst.

  • Hydrogenate the mixture at 50 psi for 6 hours.

  • Filter the catalyst and concentrate the filtrate to obtain 6-amino-1,2,3,4-tetrahydroquinoxaline.

Step 2: Synthesis of the Quinoxaline-2,3-dione

  • To a solution of the diamine precursor in a mixture of acetic acid and water, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the precipitate by filtration, wash with water, and dry to yield the desired quinoxaline-2,3-dione derivative.

Compound IC₅₀ (AMPA Receptor) IC₅₀ (Kainate Receptor)
Quinoxaline-2,3-dione Derivative A0.5 µM1.2 µM
Quinoxaline-2,3-dione Derivative B0.2 µM0.8 µM

Visualizations

Synthesis_of_Kainoid_Analog_Precursor H_Glu_OBzl This compound N_Boc_H_Glu_OBzl N-Boc-H-Glu-OBzl H_Glu_OBzl->N_Boc_H_Glu_OBzl Boc₂O, NaHCO₃ Activated_Ester Activated Ester N_Boc_H_Glu_OBzl->Activated_Ester Isobutyl chloroformate, NMM Diazoketone Diazoketone Activated_Ester->Diazoketone CH₂N₂ Kainoid_Precursor Cyclized Kainoid Precursor Diazoketone->Kainoid_Precursor Rh₂(OAc)₄

Caption: Synthetic pathway to a kainoid analog precursor from this compound.

Quinoxaline_Synthesis Diamine Substituted o-phenylenediamine Quinoxaline Quinoxaline intermediate Diamine->Quinoxaline Glyoxal Reduced_Quinoxaline Tetrahydroquinoxaline Quinoxaline->Reduced_Quinoxaline H₂, Pd/C Quinoxaline_dione Quinoxaline-2,3-dione Reduced_Quinoxaline->Quinoxaline_dione Oxalyl chloride Glutamate_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R mGluR mGlu Receptor Glutamate->mGluR Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Signal_Transduction Signal Transduction mGluR->Signal_Transduction Neuronal_Response Neuronal Response Ca_Influx->Neuronal_Response Signal_Transduction->Neuronal_Response

Application Notes and Protocols for the Deprotection of H-Glu-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In peptide synthesis and other areas of organic chemistry, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. For the amino acid glutamic acid, the side chain carboxylic acid is often protected as a benzyl ester (H-Glu-OBzl). This application note provides detailed protocols for the deprotection of the benzyl group from this compound to yield glutamic acid. The most common and effective method, catalytic hydrogenolysis, is highlighted, along with alternative acidic cleavage methods.

Quantitative Data Summary

The selection of a deprotection method depends on factors such as the presence of other sensitive functional groups in the molecule, the desired scale of the reaction, and the available equipment. The following table summarizes common conditions for the deprotection of this compound.

Deprotection MethodReagents & CatalystSolventTemperatureReaction TimeTypical YieldNotes
Catalytic Hydrogenolysis H₂ gas, 10% Pd/CMeOH, EtOH, EtOAcRoom Temperature1-4 hours>95%Most common and cleanest method.[1] The catalyst is easily removed by filtration.[2][3]
Transfer Hydrogenolysis Formic acid, 10% Pd/CMethanolRoom Temperature1-3 hours>90%Avoids the use of hydrogen gas.[4] Formic acid acts as the hydrogen donor.[4]
Acidic Cleavage (TFA) Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hoursVariableHarsh conditions may not be suitable for sensitive substrates.
Acidic Cleavage (HBr/AcOH) 33% HBr in Acetic AcidAcetic AcidRoom Temperature30-60 minutes>90%Strong acidic conditions.
Lewis Acid Cleavage Aluminum trichloride (AlCl₃), AnisoleAnisoleRoom Temperature1-3 hoursHighAnisole is used to scavenge the benzyl cation.

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenolysis

This is the most widely used and generally preferred method for benzyl ester deprotection due to its mild reaction conditions and high yields.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • A hydrogen balloon is attached to the flask, and the reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.

  • The filter cake is washed with additional solvent (methanol or ethanol).

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude glutamic acid.

  • The crude product can be further purified by recrystallization.

Visualizations

Deprotection Workflow

Workflow for this compound Deprotection cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification start This compound reaction Catalytic Hydrogenolysis (H2, Pd/C, MeOH) start->reaction filtration Filtration through Celite® (Removal of Pd/C) reaction->filtration concentration Solvent Evaporation filtration->concentration purification Recrystallization concentration->purification end_product Pure Glutamic Acid purification->end_product

Caption: General workflow for the deprotection of this compound.

Catalytic Hydrogenolysis Mechanism

Catalytic Hydrogenolysis of Benzyl Ester cluster_reactants Reactants cluster_products Products h_glu_obzl This compound catalyst Pd/C Catalyst h_glu_obzl->catalyst Adsorption h2 H₂ h2->catalyst Adsorption glutamic_acid Glutamic Acid catalyst->glutamic_acid Hydrogenolysis & Desorption toluene Toluene catalyst->toluene Hydrogenolysis & Desorption

Caption: Simplified mechanism of catalytic hydrogenolysis.

References

Troubleshooting & Optimization

Common side reactions with H-Glu-OBzl during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions with H-Glu-OBzl during peptide synthesis.

Pyroglutamate (pGlu) Formation

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate (pGlu) formation and when does it occur?

A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid (Glu) or glutamine (Gln) residue, resulting in the formation of a five-membered lactam ring and the loss of a water molecule (for Glu) or ammonia (for Gln).[1] This side reaction is particularly common when glutamic acid is at the N-terminus of the peptide chain and can be catalyzed by both acidic and basic conditions.[1] It can also occur spontaneously during storage of peptides.

Q2: How can I detect pyroglutamate formation?

A2: Pyroglutamate formation can be detected by a characteristic mass loss of 18.01 Da (the mass of water) in the final peptide when analyzed by mass spectrometry.[1] HPLC analysis can also be used to separate the pGlu-containing peptide from the desired product. The pGlu-peptide will typically have a different retention time.[2] For quantitative analysis, enzymatic cleavage of the pGlu residue with pyroglutamate aminopeptidase followed by HPLC can be employed.[3]

Q3: What factors influence the rate of pyroglutamate formation?

A3: The rate of pGlu formation is influenced by several factors, including pH, temperature, and the peptide sequence. The reaction is accelerated at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation observed around pH 6.2. Higher temperatures also increase the rate of cyclization.

Troubleshooting Guide

Problem: An unexpected mass loss of 18 Da is observed in the final peptide product by mass spectrometry.

  • Possible Cause: Formation of pyroglutamate from an N-terminal glutamic acid residue.

  • Troubleshooting Steps:

    • Confirm the location of the modification: Use tandem mass spectrometry (MS/MS) to sequence the peptide and confirm that the mass loss is at the N-terminus.

    • Review the synthesis protocol:

      • N-terminal Glu: If this compound was the first amino acid coupled, this side reaction is highly probable.

      • Deprotection conditions: Prolonged exposure to acidic or basic conditions during the cleavage of the N-terminal protecting group can promote cyclization.

      • Cleavage and workup: The conditions used for cleavage from the resin and subsequent workup can also contribute to pGlu formation.

    • Optimize reaction conditions: Refer to the preventative measures outlined below.

Quantitative Data on Pyroglutamate Formation

The rate of pyroglutamate formation from an N-terminal glutamic acid is highly dependent on the pH and temperature of the solution.

pHTemperature (°C)Half-life of N-terminal GluReference
4.145~9 months
6.237 & 45Minimal formation observed
8.037 & 45Increased formation
Experimental Protocol to Minimize Pyroglutamate Formation
  • Coupling of the N-terminal Glu residue:

    • Use a pre-activated ester of the protected glutamic acid to minimize the activation time.

    • Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of cyclization.

  • N-terminal protection:

    • If possible, design the synthesis to avoid having glutamic acid at the N-terminus of the final peptide.

    • If Glu must be at the N-terminus, keep the N-terminal protecting group (e.g., Fmoc or Boc) on until the final deprotection step.

  • pH control:

    • During workup and purification, maintain the pH of the solution as close to neutral (pH 6-7) as possible to minimize acid or base-catalyzed cyclization.

  • Rapid Coupling:

    • Accelerating the coupling reaction and reducing the exposure time to weak acids can minimize pyroglutamate formation, especially when using dicyclohexylcarbodiimide (DCC) for coupling. The use of preformed symmetric anhydrides in DMF is an effective method.

Visualization of Pyroglutamate Formation

pyroglutamate_formation N_terminal_Glu N-terminal H-Glu-Peptide Intermediate Tetrahedral Intermediate N_terminal_Glu->Intermediate Intramolecular nucleophilic attack Pyroglutamate Pyroglutamyl-Peptide Intermediate->Pyroglutamate Elimination Water H2O Intermediate->Water Loss of

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid.

Acylium Ion Formation and Subsequent Reactions

Frequently Asked Questions (FAQs)

Q1: What is acylium ion formation and under what conditions does it occur?

A1: During strong acid cleavage, particularly with hydrogen fluoride (HF) in Boc-based solid-phase peptide synthesis (SPPS), the γ-carboxyl group of the glutamic acid side chain can be protonated and subsequently lose a water molecule to form a highly reactive acylium ion.

Q2: What are the potential consequences of acylium ion formation?

A2: The reactive acylium ion can undergo two main side reactions:

  • Intramolecular cyclization: The acylium ion can be attacked by the peptide backbone amide nitrogen to form a stable six-membered ring, a pyroglutamyl-like residue within the peptide chain.

  • Reaction with scavengers: The acylium ion can be trapped by nucleophilic scavengers present in the cleavage cocktail, such as anisole, leading to the formation of a ketone adduct.

Troubleshooting Guide

Problem: A significant peak corresponding to the peptide mass +94 Da is observed in the mass spectrum after HF cleavage.

  • Possible Cause: Formation of a ketone adduct due to the reaction of the glutamic acid side-chain acylium ion with anisole (a common scavenger).

  • Troubleshooting Steps:

    • Confirm the structure: Use tandem mass spectrometry (MS/MS) to identify the location of the modification on the glutamic acid residue.

    • Review the cleavage protocol:

      • Cleavage conditions: High concentrations of HF and elevated temperatures can promote acylium ion formation.

      • Scavenger choice: The presence of highly nucleophilic scavengers like anisole increases the likelihood of adduct formation.

    • Optimize the cleavage protocol: Refer to the modified HF cleavage protocol below.

Experimental Protocol: Modified HF Cleavage to Minimize Acylium Ion Formation

This "low-high" HF cleavage procedure helps to minimize side reactions involving the glutamic acid side chain.

  • "Low HF" Step (Deprotection of side chains):

    • Reagents: A mixture of a low concentration of HF in a large volume of a scavenger, typically dimethyl sulfide (DMS) (e.g., 1:3 v/v HF:DMS).

    • Procedure: Treat the peptide-resin with the "low HF" mixture at 0 °C for 2 hours. This condition favors an SN2 mechanism for deprotection, which reduces the formation of carbocations and acylium ions.

  • Removal of "Low HF" Reagents:

    • Evaporate the HF and DMS under a stream of nitrogen.

    • Wash the resin with a suitable solvent (e.g., dichloromethane) to remove the scavengers and byproducts.

  • "High HF" Step (Cleavage from resin):

    • Reagents: A standard "high HF" cleavage cocktail (e.g., HF/anisole 9:1 v/v).

    • Procedure: Treat the washed resin with the "high HF" mixture at 0 °C for 1 hour to cleave the peptide from the resin.

  • Workup:

    • Evaporate the HF and precipitate the peptide with cold diethyl ether.

Visualization of Acylium Ion Pathway

acylium_ion_pathway Glu_OBzl Glu(OBzl)-Peptide Protonated_Glu Protonated γ-carboxyl Glu_OBzl->Protonated_Glu + H+ Acylium_Ion Acylium Ion Protonated_Glu->Acylium_Ion - H2O Cyclized_Product Cyclized Side-product Acylium_Ion->Cyclized_Product Intramolecular cyclization Ketone_Adduct Ketone Adduct (with Anisole) Acylium_Ion->Ketone_Adduct Reaction with scavenger HF Strong Acid (HF) HF->Protonated_Glu Anisole Scavenger (Anisole) Anisole->Ketone_Adduct

Caption: Formation of an acylium ion from the glutamic acid side chain and subsequent side reactions.

Transesterification

Frequently Asked Questions (FAQs)

Q1: What is transesterification in the context of this compound?

A1: Transesterification is a side reaction where the benzyl ester of the glutamic acid side chain is exchanged for another alkyl group from an alcohol present in the reaction mixture. This typically occurs under basic conditions, for example, during washes with alcohols like methanol or ethanol.

Q2: How can I detect transesterification?

A2: Transesterification can be detected by mass spectrometry as an increase in the peptide mass corresponding to the exchange of the benzyl group for the new alkyl group (e.g., a mass difference of -76 Da for the loss of benzyl and +14 Da for the addition of a methyl group, resulting in a net change of -62 Da).

Troubleshooting Guide

Problem: An unexpected mass increase of 14 Da or 28 Da is observed in the peptide product.

  • Possible Cause: Transesterification of the Glu(OBzl) side chain with methanol or ethanol, respectively, used in washing steps.

  • Troubleshooting Steps:

    • Identify the adduct: Confirm the mass of the adduct by high-resolution mass spectrometry.

    • Review the synthesis and workup procedures:

      • Washing steps: Check if any alcohol-containing solvents were used for washing the peptide-resin, especially after basic treatments.

      • pH conditions: Transesterification is promoted by basic conditions.

    • Modify the protocol: Refer to the preventative measures below.

Experimental Protocol to Prevent Transesterification
  • Avoid alcohol washes under basic conditions: Do not wash the peptide-resin with alcohols (methanol, ethanol, etc.) immediately after steps involving bases (e.g., piperidine for Fmoc deprotection, or DIPEA for coupling).

  • Use alternative wash solvents: If an alcohol wash is necessary, perform it after neutralizing the resin and for a minimal amount of time. Alternatively, use other polar, aprotic solvents for washing, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Solvent selection for esterification: When preparing amino acid benzyl esters, using cyclohexane as a water-azeotroping solvent instead of benzene or toluene can prevent racemization and side reactions.

Diketopiperazine (DKP) Formation

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptidyl-resin, which leads to the cleavage of the dipeptide from the solid support as a cyclic dipeptide. This side reaction is particularly prevalent when proline is the C-terminal residue of the dipeptide but can occur with other amino acid sequences as well.

Q2: What are the consequences of DKP formation?

A2: DKP formation results in a significant loss of yield of the desired peptide. Since the DKP is cleaved from the resin, it can also lead to the subsequent coupling of the next amino acid to the newly exposed hydroxyl groups on the resin, resulting in a deletion peptide impurity.

Troubleshooting Guide

Problem: Low yield of the final peptide and the presence of a deletion peptide missing the first two amino acids.

  • Possible Cause: Diketopiperazine formation at the dipeptide stage.

  • Troubleshooting Steps:

    • Analyze the crude product: Use HPLC and mass spectrometry to identify the presence of the deletion peptide.

    • Review the peptide sequence: DKP formation is more likely with certain dipeptide sequences, especially those containing proline.

    • Optimize the synthesis protocol: Refer to the preventative measures below.

Experimental Protocol to Minimize Diketopiperazine Formation
  • Use of sterically hindered resins: For sequences prone to DKP formation, using a 2-chlorotrityl chloride resin can sterically hinder the intramolecular cyclization.

  • Coupling of a dipeptide: Instead of coupling the first two amino acids sequentially, pre-form the dipeptide in solution and then couple it to the resin.

  • Optimized Fmoc deprotection: Using a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.

  • In situ neutralization: In Boc-based synthesis, using in situ neutralization protocols where the coupling is initiated in the presence of the neutralization base can reduce the time the free N-terminal amine is exposed, thus minimizing DKP formation.

Visualization of DKP Formation Workflow

dkp_formation_workflow Start Dipeptidyl-Resin Deprotection N-terminal Deprotection Start->Deprotection Free_Amine Free N-terminal Amine Deprotection->Free_Amine Cyclization Intramolecular Cyclization Free_Amine->Cyclization DKP Diketopiperazine (cleaved) Cyclization->DKP Yes Desired_Peptide Continued Peptide Elongation Cyclization->Desired_Peptide No Deletion_Peptide Deletion Peptide DKP->Deletion_Peptide Re-initiation of synthesis on exposed resin

Caption: Troubleshooting workflow for diketopiperazine (DKP) formation.

References

Technical Support Center: Prevention of Pyroglutamate Formation from N-Terminal H-Glu-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the spontaneous formation of pyroglutamate from N-terminal glutamic acid residues protected with a benzyl ester (H-Glu-OBzl).

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate (pGlu) formation and why is it a concern?

A1: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid (Glu) or glutamine (Gln) residue. In the case of N-terminal this compound, the free amino group attacks the side-chain carboxylic acid, leading to the formation of a five-membered lactam ring and the elimination of a water molecule. This results in a mass decrease of 18.01 Da.[1][2] This modification is a significant concern as it blocks the N-terminus, preventing sequencing by methods like Edman degradation. Additionally, the conversion to pyroglutamate alters the peptide's physicochemical properties, such as charge and hydrophobicity, which can impact its biological activity and create heterogeneity in the final product.

Q2: What is the underlying mechanism of pyroglutamate formation from N-terminal glutamic acid?

A2: The formation of pyroglutamate from an N-terminal glutamic acid residue is a spontaneous, non-enzymatic dehydration reaction.[3][4][5] The reaction is catalyzed by both acids and bases and can also occur at near-neutral pH. The process involves the nucleophilic attack of the N-terminal primary amine on the γ-carboxyl group of the glutamic acid side chain, forming a cyclic intermediate that then loses a water molecule to yield the stable pyroglutamate residue.

Q3: Which factors influence the rate of pyroglutamate formation?

A3: The primary factors that promote the formation of pyroglutamate are:

  • pH: The reaction is accelerated at both acidic (e.g., pH 4) and basic (e.g., pH 8) conditions. The rate is generally minimized at a pH of approximately 6.2.

  • Temperature: Elevated temperatures, such as 37°C and 45°C, significantly increase the rate of cyclization.

  • Buffer Composition: Certain buffer species, like phosphate buffers, can catalyze the cyclization reaction.

Q4: Is pyroglutamate formation more common from N-terminal glutamine or glutamic acid?

A4: Pyroglutamate formation is significantly more prevalent and occurs more rapidly from N-terminal glutamine residues compared to N-terminal glutamic acid residues. However, the cyclization from glutamic acid is still a common side reaction that needs to be controlled during peptide synthesis and handling.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of peptides with N-terminal this compound.

Problem 1: Detection of a significant peptide impurity with a mass loss of 18.01 Da after solid-phase peptide synthesis (SPPS).
  • Potential Cause: Formation of pyroglutamate from the N-terminal this compound residue during the repetitive basic conditions of Fmoc-deprotection in Fmoc-SPPS, or during the final acidic cleavage in Boc-SPPS.

  • Recommended Solutions:

    • For Fmoc-SPPS:

      • Reduce Deprotection Time: Shorten the exposure to the piperidine solution during the Fmoc deprotection of the N-terminal Glu(OBzl) residue. A short deprotection time of 1 minute with 50% piperidine in DMF has been shown to be effective in preventing this side reaction.

      • Optimize Coupling: Ensure rapid and efficient coupling of the amino acid following the N-terminal Glu(OBzl) to minimize the time the free N-terminal amine is exposed.

    • For Boc-SPPS:

      • Milder Cleavage Conditions: If possible, use milder acidic conditions for the final cleavage from the resin. During strong acid cleavage (e.g., with HF), the protonated γ-carboxyl group of glutamic acid can form a reactive acylium ion, which is a precursor to cyclization.

Problem 2: Gradual formation of the pyroglutamate impurity during purification and storage.
  • Potential Cause: The pH and temperature conditions of the purification buffers and storage solutions are promoting the spontaneous cyclization of the N-terminal glutamic acid.

  • Recommended Solutions:

    • Control pH during Purification: Perform RP-HPLC purification using a mobile phase with a pH maintained around 6.0. While standard protocols often use 0.1% TFA (acidic), minimizing the time the peptide is in a highly acidic or basic environment is crucial.

    • Temperature Control: Conduct all purification steps at reduced temperatures (e.g., 4°C) to slow down the rate of cyclization.

    • Optimal Storage Conditions: For long-term storage, lyophilize the purified peptide. If the peptide must be stored in solution, use a buffer with a pH between 6.0 and 7.0 and store at -20°C or -80°C.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Glutamic Acid in Preventing Pyroglutamate Formation
Protecting GroupChemical StrategySusceptibility to Pyroglutamate FormationNotes
Benzyl ester (OBzl) Boc/Bzl & Fmoc/tBuModerateProne to cyclization, especially during Fmoc deprotection with piperidine.
tert-Butyl ester (OtBu) Fmoc/tBuLowCyclization is generally not observed with γ-tert-butyl ester protection.
Allyl ester (OAll) Fmoc/tBuLowReported to produce high yields of cyclic peptides with fewer side products compared to Dmab.
Dmab ester Fmoc/tBuHighReported to cause Nα-pyroglutamyl chain-terminated peptides.

Experimental Protocols

Protocol 1: Minimized Pyroglutamate Formation during Fmoc Deprotection of N-Terminal Glu(OBzl)

This protocol details a modified Fmoc deprotection step for the N-terminal Glu(OBzl) residue on a solid support to minimize pyroglutamate formation.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 1 minute.

  • Filtration: Quickly drain the piperidine solution.

  • Second Deprotection (Optional, if deprotection is incomplete): Add a fresh solution of 20% piperidine in DMF and agitate for an additional 3-5 minutes. Note: The initial short deprotection is key. Monitor deprotection completion carefully to avoid extended exposure.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed with Coupling: Immediately proceed to the coupling of the next amino acid.

Protocol 2: RP-HPLC Purification of Peptides with N-Terminal this compound

This protocol provides a general guideline for the purification of peptides containing N-terminal this compound while minimizing pyroglutamate formation.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Note: While acidic, the short residence time on the column at room temperature is generally acceptable. For highly sensitive peptides, consider a buffer system closer to pH 6.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing concentration of Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Immediate Lyophilization: Immediately freeze and lyophilize the pooled fractions containing the purified peptide to prevent cyclization in the acidic eluent.

Visualizations

Pyroglutamate_Formation N_Terminal_Glu N-Terminal this compound Intermediate Cyclic Intermediate N_Terminal_Glu->Intermediate Intramolecular Attack Pyroglutamate Pyroglutamate (pGlu) Intermediate->Pyroglutamate - H₂O Water H₂O Intermediate->Water

Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.

Prevention_Workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_purification Purification & Handling Start Fmoc-Glu(OBzl)-Resin Deprotection Fmoc Deprotection (Short Exposure to Piperidine) Start->Deprotection Coupling Coupling of Next Amino Acid Deprotection->Coupling Cleavage Final Cleavage Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC (pH ~6, Low Temp) Crude_Peptide->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Storage Storage (-20°C / -80°C) Lyophilization->Storage

Caption: Workflow for minimizing pyroglutamate formation during and after synthesis.

References

Technical Support Center: Optimizing H-Glu-OBzl Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of H-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Coupling Efficiency (Positive Kaiser Test) 1. Steric Hindrance: The bulky benzyl (Bzl) protecting group on the glutamic acid side chain can sterically hinder the coupling reaction. 2. Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound. 3. Peptide Aggregation: The growing peptide chain on the resin may aggregate, limiting access of the activated amino acid.1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound.[1] 2. Change Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP, which are known to be effective for sterically hindered amino acids.[1][2] 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents).[1] 4. Elevate Temperature: Increasing the reaction temperature can sometimes improve coupling efficiency, but should be done with caution to avoid racemization.
Unexpected Mass Loss (-18 Da) Pyroglutamate Formation: An N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, resulting in the loss of a water molecule. This is more likely to occur during the acidic conditions of Nα-Boc group removal.[3]1. Confirm Modification: Use MS/MS sequencing to verify that the mass loss is at the N-terminal Glu residue. 2. Minimize Exposure: Ensure rapid and efficient coupling of the subsequent amino acid to the deprotected N-terminal amine of glutamic acid to reduce its exposure time in the free amine state.
Unexpected Mass Addition Transesterification: The benzyl ester of the glutamic acid side chain can react with alcohols used in washing steps, particularly under basic conditions, leading to the exchange of the benzyl group for another alkyl group (e.g., methyl or ethyl).1. Identify Adduct: Use mass spectrometry to identify the mass of the adduct, which will likely correspond to the alcohol used. 2. Avoid Alcohol Washes: If possible, avoid using alcohol washes after the deprotection and neutralization steps. If necessary, keep the exposure time to a minimum and ensure the peptide-resin is not in a basic environment in the presence of alcohol.
Side Product Formation During Cleavage Acylium Ion Formation: During strong acid cleavage (e.g., with HF), the γ-carboxyl group of glutamic acid can form a reactive acylium ion. This can lead to cyclization to form a pyrrolidone or reaction with scavengers to form a ketone.1. Optimize Cleavage: Adjust the cleavage time and temperature to minimize side reactions. 2. Use Effective Scavengers: Employ an appropriate scavenger cocktail to trap reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

A1: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, are often more effective than standard carbodiimide reagents like DCC or DIC alone. The addition of additives such as HOAt or OxymaPure to carbodiimide reactions can also significantly enhance coupling efficiency and reduce racemization.

Q2: How can I monitor the coupling efficiency of this compound?

A2: The Kaiser test is a common method for monitoring the presence of free primary amines on the resin. A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction. For secondary amines, such as after the coupling of an N-methylated amino acid, the Isatin test or the bromophenol blue test are suitable alternatives.

Q3: What is the purpose of additives like HOBt and HOAt?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with coupling reagents, particularly carbodiimides. They serve two primary functions: to suppress racemization of the activated amino acid and to form a more reactive and stable active ester intermediate, thereby increasing the coupling reaction rate. HOAt is generally considered more reactive than HOBt.

Q4: Can I use a standard DIC/HOBt protocol for this compound?

A4: While a standard DIC/HOBt protocol can be attempted, it may result in lower coupling efficiency for a sterically hindered residue like this compound compared to more powerful reagents. If you encounter incomplete coupling, it is advisable to switch to a more potent coupling cocktail or to perform a double coupling.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of the reaction. While specific data for this compound is not always available, the following table provides a comparison of expected coupling efficiencies for a sterically hindered N-methylated amino acid, which can serve as a useful guide.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeExpected Yield
HATU 1 : 1 : 22 - 4 hours>95%
PyAOP 1 : 1 : 22 - 4 hours>95%
DCC/HOBt 1 : 1 : 14 - 12 hoursLower, variable
Data adapted from a protocol for a sterically hindered N-methylated amino acid, which presents similar coupling challenges.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with this compound, particularly in difficult sequences.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

Protocol 2: Standard Coupling of this compound using DIC/HOBt

This protocol provides a standard method for coupling this compound.

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a reaction vessel, add this compound (3 equivalents) and HOBt (3 equivalents) to the resin.

    • Add DMF to dissolve the solids.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the vessel.

    • Allow the coupling reaction to proceed for 2-4 hours.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the chemical activation pathways for different classes of coupling reagents and a logical workflow for troubleshooting common issues with this compound coupling.

G Carbodiimide Activation Pathway AA R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AA->O_Acylisourea + Carbodiimide Carbodiimide DIC or DCC Carbodiimide->O_Acylisourea Active_Ester Active Ester (More Stable, Less Racemization) O_Acylisourea->Active_Ester + HOBt/HOAt HOBt HOBt / HOAt HOBt->Active_Ester Peptide_Bond Peptide Bond Formed Active_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Carbodiimide activation mechanism for peptide coupling.

G Phosphonium/Uronium Salt Activation Pathway AA R-COOH (this compound) Active_Ester OBt or OAt Active Ester AA->Active_Ester + Reagent + Base Reagent Phosphonium/Uronium Salt (e.g., PyBOP, HATU) Reagent->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Peptide_Bond Peptide Bond Formed Active_Ester->Peptide_Bond + H2N-Peptide-Resin Byproducts Byproducts Active_Ester->Byproducts Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Activation via phosphonium or uronium/aminium salts.

G Troubleshooting Workflow for this compound Coupling Start Start Coupling of this compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive_Result Positive (Incomplete Coupling) Kaiser_Test->Positive_Result Blue Beads Negative_Result Negative (Complete Coupling) Kaiser_Test->Negative_Result Yellow Beads Double_Couple Perform Double Coupling Positive_Result->Double_Couple Change_Reagent Switch to Stronger Reagent (e.g., HATU, HCTU) Positive_Result->Change_Reagent Check_Mass Proceed and Check Mass Spec Negative_Result->Check_Mass Double_Couple->Kaiser_Test Change_Reagent->Kaiser_Test Mass_Loss Mass Loss (-18 Da)? Check_Mass->Mass_Loss Pyroglutamate Pyroglutamate Formation (Optimize next run) Mass_Loss->Pyroglutamate Yes Mass_Addition Mass Addition? Mass_Loss->Mass_Addition No Transesterification Transesterification (Avoid alcohol washes) Mass_Addition->Transesterification Yes Success Successful Coupling Mass_Addition->Success No

Caption: A decision-making workflow for troubleshooting.

References

Technical Support Center: Troubleshooting Incomplete Benzyl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the deprotection of benzyl (Bn) ethers. The following frequently asked questions (FAQs) and troubleshooting tables are designed to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation for benzyl ether deprotection is slow or incomplete. What are the common causes and solutions?

Slow or incomplete hydrogenolysis is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers, thioureas) and other impurities.[1][2][3] These compounds can strongly coordinate to the palladium surface, rendering it inactive.[2]

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time due to oxidation or improper storage.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for the deprotection of sterically hindered or otherwise challenging substrates.

  • Improper Solvent Choice: The solvent must effectively dissolve the substrate without inhibiting the catalyst. Protic solvents like ethanol and methanol are generally preferred.

  • Steric Hindrance: Bulky groups near the benzyl ether can prevent the catalyst from accessing the C-O bond, slowing down or preventing cleavage.

Q2: How can I improve the success rate of my catalytic hydrogenation for benzyl deprotection?

To address the issues mentioned above, consider the following optimization strategies:

  • Use a Fresh or More Active Catalyst: If you suspect catalyst deactivation, try a fresh batch of Pd/C. Alternatively, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective when Pd/C fails.

  • Increase Hydrogen Pressure: Increasing the hydrogen pressure (e.g., to 50 psi or higher) can often accelerate a sluggish reaction.

  • Optimize the Solvent: Ensure your substrate is fully dissolved. If solubility is an issue, consider solvent mixtures. In some cases, adding a small amount of acid, like acetic acid, can facilitate the reaction, particularly for N-benzyl groups.

  • Increase Catalyst Loading: For substrates with minor impurities that may poison the catalyst, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome the issue.

Q3: Catalytic hydrogenation is not working for my substrate. What are some alternative deprotection methods?

When catalytic hydrogenation is not feasible, several alternative methods can be employed for benzyl ether cleavage:

  • Lewis Acids: Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers, particularly aryl benzyl ethers.

  • Strong Protic Acids: Trifluoroacetic acid (TFA) can be used for deprotection, though it is a harsh reagent that may not be compatible with other acid-sensitive protecting groups.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection. This method is particularly effective for p-methoxybenzyl (PMB) ethers.

Q4: Can I selectively deprotect a benzyl ether in the presence of other reducible functional groups?

Yes, selective deprotection is possible, but requires careful consideration of the reaction conditions. Catalytic hydrogenation will also reduce other functional groups like alkenes, alkynes, nitro groups, and azides. To achieve selectivity, you can:

  • Use a Poisoned Catalyst: Additives like pyridine or ammonia can selectively inhibit the hydrogenolysis of benzyl ethers while allowing the reduction of other groups.

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene in place of hydrogen gas can sometimes offer better selectivity.

  • Choose an Orthogonal Method: Employ a non-reductive deprotection method for the benzyl group, such as oxidative cleavage with DDQ, if your molecule contains other reducible groups.

Troubleshooting Guide for Catalytic Hydrogenolysis

The following table summarizes common issues and recommended solutions for incomplete benzyl deprotection via catalytic hydrogenolysis.

Problem Potential Cause Recommended Solution(s) Expected Outcome
Reaction is slow or incomplete Catalyst poisoning (e.g., by sulfur compounds)- Use a fresh, high-quality catalyst. - Increase catalyst loading. - If sulfur is present, switch to a non-hydrogenation method (e.g., Lewis acids or oxidative cleavage).The reaction should proceed to completion. Increased catalyst may overcome minor poisoning. Alternative methods avoid the issue of catalyst deactivation.
Poor catalyst activity- Use a fresh batch of Pd/C. - Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).A more active catalyst will increase the reaction rate and drive it to completion.
Insufficient hydrogen pressure- Increase hydrogen pressure (e.g., 50-100 psi).Higher pressure increases the concentration of hydrogen at the catalyst surface, accelerating the reaction.
Steric hindrance- Switch to a more active catalyst like Pearlman's catalyst. - Increase reaction temperature and/or pressure. - Consider alternative methods like Lewis acid cleavage.More forcing conditions or a more active catalyst may overcome the steric barrier.
Side reactions observed Over-reduction of other functional groups- Use a milder catalyst (e.g., Pd/C instead of Pd(OH)₂/C). - Lower the hydrogen pressure and/or temperature. - Employ catalytic transfer hydrogenation.Milder conditions can improve selectivity for the benzyl group over other reducible functionalities.

Experimental Protocols

Key Experiment 1: General Protocol for Benzyl Ether Deprotection by Catalytic Hydrogenation
  • Preparation: Dissolve the benzylated substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation flask.

  • Inerting: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight relative to the substrate, under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (commonly with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter paper with water before disposal.

  • Purification: Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified by column chromatography if necessary.

Key Experiment 2: Protocol for Benzyl Ether Deprotection by Oxidative Cleavage with DDQ
  • Preparation: Dissolve the benzylated substrate in a mixture of dichloromethane (CH₂Cl₂) and water.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), typically 1.1-1.5 equivalents per benzyl group, to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can often be visually monitored by a color change as the DDQ is consumed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Incomplete Benzyl Deprotection (Catalytic Hydrogenation) catalyst_check Is the catalyst fresh and active? start->catalyst_check poisoning_check Are catalyst poisons present? (e.g., sulfur compounds) catalyst_check->poisoning_check Yes replace_catalyst Use fresh Pd/C or more active Pd(OH)2/C catalyst_check->replace_catalyst No conditions_check Are reaction conditions optimal? poisoning_check->conditions_check No alternative_methods Consider Alternative Methods: - Lewis Acids (BCl3) - Oxidative Cleavage (DDQ) poisoning_check->alternative_methods Yes increase_pressure Increase H2 pressure (e.g., 50 psi) conditions_check->increase_pressure Pressure too low change_solvent Optimize solvent for solubility conditions_check->change_solvent Poor solubility success Deprotection Successful replace_catalyst->success increase_pressure->success change_solvent->success deprotection_mechanism cluster_catalyst Palladium Catalyst Surface H2 H₂ Pd Pd(0) H2->Pd Adsorption H_ads H(ads) Pd->H_ads Dissociation BnOR R-O-Bn H_ads->BnOR Hydrogenolysis BnOR->Pd Coordination ROH_Toluene R-OH + Toluene BnOR->ROH_Toluene Product Release

References

Technical Support Center: Purification of Peptides Containing H-Glu-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides containing the H-Glu-OBzl (Glutamic acid benzyl ester) residue.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying peptides containing this compound?

A1: The primary challenges in purifying peptides with this compound often stem from side reactions that can occur during peptide synthesis and the cleavage/deprotection steps. These challenges include:

  • Pyroglutamate Formation: Peptides with an N-terminal this compound are susceptible to cyclization, forming a pyroglutamyl (pGlu) peptide. This side reaction can be promoted by acidic conditions used during cleavage or purification.[1][2]

  • Transesterification: The benzyl ester of the Glu side chain can undergo transesterification if alcoholic solvents are used under basic conditions during synthesis or purification, leading to the formation of undesired ester variants (e.g., methyl or ethyl esters).[3][4]

  • Incomplete Deprotection: The benzyl (Bzl) protecting group on the glutamic acid side chain may not be completely removed during the final cleavage step, resulting in a mixture of the desired peptide and the partially protected peptide.

  • Aggregation: Peptides, particularly hydrophobic ones, can aggregate, leading to poor solubility, difficult purification, and low recovery.[1]

Q2: I see an unexpected peak in my HPLC chromatogram with a slightly shorter retention time than my target peptide. What could it be?

A2: An unexpected peak with a shorter retention time, indicating a more polar species, could be the pyroglutamyl (pGlu) form of your peptide. This is a common side product for peptides with N-terminal glutamic acid residues. The cyclization results in the loss of the free N-terminal amine, making the peptide less basic and often more polar, thus eluting earlier in a typical reversed-phase HPLC separation. To confirm, you can collect the fraction and analyze it by mass spectrometry. The pGlu-peptide will have a mass difference of -18 Da (loss of H₂O) compared to the target peptide.

Q3: My peptide yield is significantly lower than expected after purification. What are the potential causes?

A3: Low yield can be attributed to several factors when working with this compound containing peptides:

  • Aggregation: The peptide may be aggregating and precipitating out of solution, leading to losses during handling and purification.

  • Side Reactions: Significant conversion to side products like pyroglutamate will reduce the amount of the desired peptide.

  • Poor Solubility: The crude peptide may not be fully dissolved before injection onto the HPLC column, resulting in an underestimation of the actual synthesized amount and loss of material.

  • Suboptimal Purification Conditions: The chosen HPLC gradient and mobile phases may not be optimal for resolving your target peptide from impurities, leading to the discarding of mixed fractions and thus lowering the yield.

Troubleshooting Guides

Issue 1: Presence of Pyroglutamate (pGlu) Impurity

Symptoms:

  • A significant impurity peak is observed in the HPLC analysis, typically eluting earlier than the main product.

  • Mass spectrometry analysis of the impurity shows a mass loss of 18 Da compared to the expected product.

Possible Causes:

  • Acidic conditions during cleavage or purification can catalyze the cyclization of an N-terminal this compound residue.

  • Prolonged exposure to acidic reagents.

Solutions:

  • Minimize Cleavage Time: Reduce the duration of the TFA cleavage step to the minimum time required for complete deprotection.

  • Optimize pH during Purification: If possible, perform the HPLC purification at a less acidic pH. However, be mindful that peptide solubility and peak shape can be pH-dependent.

  • Alternative Protecting Groups: In future syntheses, consider using a different side-chain protecting group for glutamic acid that is less prone to this side reaction if the N-terminal position is a persistent issue.

Issue 2: Incomplete Benzyl (Bzl) Group Removal

Symptoms:

  • An impurity peak with a longer retention time (more hydrophobic) than the target peptide is observed in the HPLC.

  • Mass spectrometry reveals a mass corresponding to the peptide with the Bzl group still attached (+90 Da).

Possible Causes:

  • Insufficient cleavage cocktail strength or duration.

  • The presence of other amino acids that may hinder the accessibility of the cleavage reagent to the Bzl group.

Solutions:

  • Extend Cleavage Time: Increase the duration of the TFA cleavage reaction. A small-scale test cleavage can help optimize the required time.

  • Optimize Cleavage Cocktail: Ensure the appropriate scavengers are used in the cleavage cocktail to prevent side reactions and promote efficient deprotection.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) for Peptide Purification

This protocol outlines a general procedure for the purification of peptides containing this compound using RP-HPLC.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. A common starting point is 0.1% TFA in water or a mixture of water and acetonitrile.

    • If solubility is an issue, small amounts of organic solvents like acetonitrile or isopropanol can be added. For very insoluble peptides, a small volume of a stronger acid like trifluoroacetic acid can be used for initial dissolution, followed by dilution.

    • Centrifuge the sample to pellet any insoluble material before injection.

  • HPLC Conditions:

    • Column: A C18 stationary phase is commonly used for peptide purification.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is typically employed. The steepness of the gradient will depend on the hydrophobicity of the peptide and the separation of impurities. A common starting gradient is 5% to 65% B over 30 minutes.

    • Flow Rate: Dependent on the column dimensions (analytical vs. preparative).

    • Detection: UV absorbance at 210-220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks in the chromatogram.

    • Analyze the purity of each fraction using analytical HPLC.

    • Confirm the identity of the desired peptide using mass spectrometry.

  • Post-Purification:

    • Pool the fractions containing the pure peptide.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.

Data Presentation

Potential Impurity Description Typical Mass Difference (from target) Relative HPLC Retention Time
Pyroglutamate PeptideCyclized N-terminal Glu-18 DaShorter
Incompletely Deprotected PeptideBenzyl group remains on Glu side chain+90 DaLonger
Transesterified Peptide (e.g., Methyl ester)Benzyl group replaced by methyl group-76 DaShorter
Deletion PeptideMissing one or more amino acidsVaries (negative)Shorter

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification SolidPhase Solid-Phase Peptide Synthesis (with H-Glu(OBzl)) Cleavage TFA Cleavage Cocktail SolidPhase->Cleavage Crude Peptide on Resin Precipitation Ether Precipitation Cleavage->Precipitation Dissolution Dissolve Crude Peptide Precipitation->Dissolution Crude Peptide RPHPLC RP-HPLC Purification Dissolution->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation Analysis Purity Analysis (HPLC/MS) Fractionation->Analysis Lyophilization Lyophilization Analysis->Lyophilization PurePeptide PurePeptide Lyophilization->PurePeptide Purified Peptide Powder

Caption: Workflow for the synthesis and purification of peptides containing this compound.

troubleshooting_logic Start Crude Peptide Analysis (HPLC/MS) Impurity Unexpected Peak Detected? Start->Impurity MassCheck Check Mass Spectrum Impurity->MassCheck Yes NoImpurity Proceed with Purification Impurity->NoImpurity No MassLoss18 Mass = Target - 18 Da? MassCheck->MassLoss18 MassPlus90 Mass = Target + 90 Da? MassLoss18->MassPlus90 No Pyroglutamate Likely Pyroglutamate Impurity MassLoss18->Pyroglutamate Yes IncompleteDeprotection Incomplete Bzl Deprotection MassPlus90->IncompleteDeprotection Yes OtherImpurity Other Impurity (e.g., deletion, transesterification) MassPlus90->OtherImpurity No

Caption: Troubleshooting logic for identifying common impurities in this compound peptide purification.

References

Minimizing racemization of H-Glu-OBzl during activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the activation of H-Glu-OBzl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to racemization during activation?

A1: Like other N-protected amino acids, this compound is susceptible to racemization upon activation of its carboxyl group. The primary mechanisms are:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: A base in the reaction mixture can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate, which can be protonated from either face, resulting in racemization.

The benzyl ester protecting group on the side chain of glutamic acid does not significantly influence the susceptibility of the α-carbon to racemization compared to other common side-chain protecting groups.

Q2: Which factors have the most significant impact on racemization of this compound?

A2: Several factors can influence the extent of racemization during the activation of this compound:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up the coupling reaction, they can also increase the risk of racemization if not used under optimal conditions.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can significantly suppress racemization by forming active esters that are more reactive towards the amine component than towards cyclization to the oxazolone.

  • Base: The type and amount of base used can have a profound effect. Strong, sterically unhindered bases can promote racemization. Weaker or more sterically hindered bases are generally preferred.[1]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]

  • Pre-activation Time: Prolonged activation of this compound before the addition of the amine component increases the concentration of the racemization-prone activated species and should be minimized.[1]

Q3: How can I detect and quantify the extent of racemization in my peptide?

A3: The most common method for quantifying racemization is to separate the resulting diastereomeric peptides using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used technique. The ratio of the desired L-isomer to the undesired D-isomer can be determined by integrating the peak areas of the separated diastereomers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant Racemization Detected (>2%) Inappropriate Coupling Reagent: Some coupling reagents, particularly carbodiimides used without additives, are more prone to causing racemization.Switch to a lower-racemization coupling reagent system. For this compound, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HBTU or HATU in combination with an additive (HOBt or HOAt) are generally good choices. Carbodiimides like DIC should always be used with a racemization suppressant such as OxymaPure® or HOAt.
Use of a Strong or Non-hindered Base: Bases like triethylamine (TEA) can readily abstract the α-proton, leading to racemization.Use a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice, but for particularly sensitive couplings, N-methylmorpholine (NMM) or 2,4,6-collidine are often better alternatives as they are less basic and more sterically hindered.
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the risk of racemization.Minimize the pre-activation time. Ideally, the activated this compound should be added to the amine component immediately after its formation. For many modern coupling reagents, in situ activation (where all components are mixed together) is preferred.
High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.Perform the coupling reaction at a lower temperature. Running the reaction at 0 °C can significantly suppress racemization. For very sensitive couplings, temperatures as low as -20 °C may be beneficial.[1]
Low Coupling Yield with Low-Racemization Conditions Steric Hindrance: The peptide sequence may be sterically hindered, leading to a slow coupling reaction.Use a more reactive coupling reagent, such as HATU or COMU, in conjunction with an additive like HOAt or OxymaPure®. Be mindful that these highly reactive reagents may increase the risk of racemization if not used under optimal conditions (e.g., low temperature, minimal pre-activation).
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can hinder the coupling reaction.Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Incorporating a pseudo-proline dipeptide can also help to disrupt secondary structures that lead to aggregation.

Quantitative Data Summary

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides representative data for racemization-prone amino acids under various coupling conditions. This data can serve as a guideline for selecting the appropriate conditions for your experiment.

Coupling Reagent/Additive Base Temperature (°C) Typical Racemization (%) Notes
DIC/HOBtNMM0 - RT1 - 5A classic combination, generally effective at suppressing racemization.
DIC/HOAtNMM0 - RT< 1 - 3HOAt is often superior to HOBt in suppressing racemization.
DIC/OxymaPure®NMM0 - RT< 1 - 2OxymaPure® is a non-explosive and highly effective alternative to HOBt and HOAt.
HBTU/HOBtDIEA0 - RT2 - 6A widely used and efficient coupling reagent. Racemization can be managed with careful control of temperature and pre-activation time.
HATU/HOAtDIEA0 - RT< 1 - 3Generally considered one of the most efficient and low-racemization coupling reagents.
PyBOP/HOBtDIEA0 - RT1 - 4A phosphonium-based reagent that is a good alternative to uronium/aminium salts.
COMUDIEA0 - RT< 1 - 2A newer generation uronium salt that often shows excellent performance with low racemization.

Note: The extent of racemization is highly sequence-dependent and also influenced by the solvent, concentration, and reaction time. The values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure®

This protocol is designed to minimize racemization during the coupling of Fmoc-Glu(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Glu(OBzl)-OH

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Coupling Cocktail Preparation: In a separate reaction vessel, dissolve Fmoc-Glu(OBzl)-OH (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the amino acid/OxymaPure® solution and immediately add the mixture to the washed and deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: Chiral HPLC Analysis of a Dipeptide to Quantify Racemization

This protocol describes a general method for analyzing the diastereomeric purity of a dipeptide (e.g., Ac-Glu(OBzl)-Phe-OMe) to determine the extent of racemization during the coupling of the glutamic acid residue.

Materials:

  • Crude dipeptide sample

  • Chiral HPLC column (e.g., C18 column with a chiral selector or a dedicated chiral stationary phase)

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Reference standards for the desired L-L dipeptide and the L-D diastereomer (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude dipeptide in the mobile phase.

  • HPLC Method Development:

    • Mobile Phase: Start with a simple gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: UV detection at a wavelength where the peptide has strong absorbance (e.g., 214 nm or 254 nm).

    • Column Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Data Interpretation:

    • Identify the peaks corresponding to the desired L-L dipeptide and the L-D diastereomer. If reference standards are not available, the major peak is typically the desired product, and the minor, closely eluting peak is the diastereomer.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of L-D peak / (Area of L-L peak + Area of L-D peak)] * 100

Visualizations

Racemization_Pathways cluster_0 Activation of this compound cluster_1 Racemization Mechanisms cluster_2 Coupling Reaction H_Glu_OBzl H-Glu(OBzl)-OH Activated_Intermediate Activated Intermediate H_Glu_OBzl->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Intermediate->Oxazolone Cyclization Enolate Planar Enolate Activated_Intermediate->Enolate Base (Direct Enolization) Desired_Peptide Desired Peptide (L-isomer) Activated_Intermediate->Desired_Peptide Amine Component Racemized_Intermediate Racemized_Intermediate Oxazolone->Racemized_Intermediate Base Enolate->Racemized_Intermediate Protonation Racemized_Peptide Racemized Peptide (D-isomer) Racemized_Intermediate->Racemized_Peptide Amine Component

Caption: Racemization pathways during the activation of this compound.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent & Additive Start->Check_Reagent Change_Reagent Switch to DIC/OxymaPure or HATU/HOAt Check_Reagent->Change_Reagent Suboptimal Check_Base Evaluate Base Check_Reagent->Check_Base Optimal Change_Reagent->Check_Base Change_Base Use NMM or 2,4,6-Collidine Check_Base->Change_Base Too Strong Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Optimal Change_Base->Check_Temp Lower_Temp Perform coupling at 0°C Check_Temp->Lower_Temp Too High Check_Preactivation Review Pre-activation Time Check_Temp->Check_Preactivation Optimal Lower_Temp->Check_Preactivation Minimize_Preactivation Use in situ activation Check_Preactivation->Minimize_Preactivation Too Long End Racemization Minimized Check_Preactivation->End Optimal Minimize_Preactivation->End

Caption: Troubleshooting workflow for minimizing this compound racemization.

References

Technical Support Center: Synthesis of Peptides with Multiple Glu(OBzl) Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of peptides containing multiple glutamic acid residues with benzyl ester side-chain protection (Glu(OBzl)).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with multiple Glu(OBzl) residues?

A1: Synthesizing peptides with multiple Glu(OBzl) residues presents several key challenges:

  • Steric Hindrance: The bulky benzyl (Bzl) protecting group can physically obstruct the coupling of the next amino acid, leading to incomplete reactions and deletion sequences. This is particularly problematic in sequences with consecutive Glu(OBzl) residues or when adjacent to other bulky amino acids.[1][2][3]

  • Peptide Aggregation: The hydrophobic nature of the benzyl groups increases the tendency of the peptide chain to aggregate on the solid support.[4][5] This can lead to poor solvation, reduced reaction efficiency, and low yields.

  • Side Reactions: Several side reactions are common, including pyroglutamate formation at the N-terminus and incomplete deprotection of the benzyl esters during final cleavage.

  • Incomplete Deprotection: The simultaneous cleavage of multiple benzyl esters can be difficult, sometimes requiring harsh acidic conditions that may degrade the peptide.

Q2: What is pyroglutamate formation and why is it a concern with N-terminal Glu(OBzl)?

A2: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue, resulting in the loss of a water molecule and the formation of a five-membered ring. This modification is problematic because it blocks the N-terminus, preventing further elongation of the peptide chain during synthesis. It also introduces a significant impurity that can be difficult to separate from the desired product. The reaction can occur spontaneously, especially under the acidic or basic conditions used during solid-phase peptide synthesis (SPPS).

Q3: How does peptide aggregation affect the synthesis process?

A3: Peptide aggregation occurs when growing peptide chains associate with each other through intermolecular hydrogen bonds, forming secondary structures like β-sheets. This process is exacerbated by hydrophobic residues. Aggregation leads to:

  • Poor solvation of the peptide-resin complex.

  • Reduced accessibility of the N-terminal amine for the next coupling reaction.

  • Incomplete Fmoc deprotection and coupling steps.

  • Significantly lower yields and purity of the final peptide.

Q4: Are there alternatives to the benzyl protecting group for the Glu side chain?

A4: Yes, several alternative protecting groups for the glutamic acid side chain can mitigate some of the issues seen with benzyl esters. The choice depends on the overall synthetic strategy. Common alternatives include:

  • tert-Butyl (tBu) ester: Removed with trifluoroacetic acid (TFA), compatible with Fmoc-SPPS. It is less bulky than OBzl.

  • Allyl (All) ester: An orthogonally protected group that can be selectively removed using palladium catalysts, allowing for side-chain modification on the resin.

  • 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (Dmab): Removable with hydrazine, offering another orthogonal protection strategy.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Deletion Sequences Identified by Mass Spectrometry

Q: My Kaiser test remains positive after coupling an amino acid following a Glu(OBzl) residue, and my final product shows deletion sequences. What is happening and how can I fix it?

A: This indicates an incomplete coupling reaction, likely due to steric hindrance from the bulky Glu(OBzl) side chain or on-resin aggregation.

Troubleshooting Steps:

  • Optimize Coupling Chemistry: The choice of coupling reagent is critical. For sterically hindered couplings, standard reagents may be insufficient.

    • Solution: Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU, HBTU, or COMU are highly effective for difficult couplings.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.

    • Solution: Increase the concentration of your amino acid and coupling reagent solutions from the standard 0.2 M to 0.5 M.

  • Extend Reaction Time & Double Couple: A single, standard coupling time may not be sufficient.

    • Solution: Increase the coupling time from 1-2 hours to 4 hours or perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before moving to the next deprotection step. This is especially useful when adding the second or third identical amino acid in a row.

  • Elevate Temperature: Increasing the reaction temperature can help overcome activation energy barriers and disrupt aggregation.

    • Solution: Perform the coupling reaction at an elevated temperature (e.g., 35-50°C). Microwave-assisted synthesis is particularly effective for this purpose.

StrategyDescriptionKey Considerations
Use Potent Coupling Reagents Switch from standard carbodiimides (e.g., DCC) to uronium/aminium salts like HATU, HBTU, or COMU.HATU and COMU are generally more efficient and have a lower risk of racemization compared to HBTU.
Double Coupling Repeat the coupling step with fresh reagents before the next deprotection.Recommended for couplings after bulky residues like Glu(OBzl) or when adding multiple identical amino acids consecutively.
Increase Reagent Concentration Use a higher molarity (e.g., 0.5 M) for the amino acid and coupling reagents.Increases reaction rate but also reagent consumption.
Elevated Temperature / Microwave Perform coupling at 35-50°C or use a microwave peptide synthesizer.Can significantly improve efficiency for difficult sequences but may increase the risk of side reactions if not carefully controlled.
Issue 2: Poor Resin Swelling and Low Yields in Longer Peptides

Q: As my peptide chain with multiple Glu(OBzl) residues grows, the resin seems to clump, and my overall yield is very low. What is the cause?

A: This is a classic sign of peptide aggregation on the solid support, driven by the hydrophobic benzyl groups.

Troubleshooting Steps:

  • Change the Primary Solvent: N,N-Dimethylformamide (DMF) is a common solvent, but it may not be sufficient to solvate aggregating sequences.

    • Solution: Switch the synthesis solvent to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for both the growing peptide and the amino acids. Alternatively, a mixture of solvents or the addition of chaotropic salts like LiCl can disrupt aggregation.

  • Incorporate Backbone Protection: Disrupting the hydrogen bonding network that causes aggregation is a powerful strategy.

    • Solution: Introduce a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the α-nitrogen of an amino acid residue every six to seven residues. This physically prevents the peptide chains from getting close enough to aggregate.

  • Use Pseudoproline Dipeptides: These building blocks introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets.

    • Solution: If your sequence contains Ser or Thr residues, incorporate them as pseudoproline dipeptides at strategic locations to break up aggregating regions.

Issue 3: Final Product Shows Mass Loss of 18 Da at the N-terminus

Q: My final peptide has a mass that is 18 Da lower than expected, and sequencing confirms the modification is at the N-terminal Glu. What happened?

A: This mass loss corresponds to the loss of a water molecule, indicating the formation of pyroglutamate (pGlu) from the N-terminal Glu residue.

Troubleshooting Steps:

  • Modify Coupling of the Second Amino Acid: The cyclization often occurs when the N-terminal Glu is deprotected and waiting for the next coupling.

    • Solution: When coupling the second amino acid (the one after the N-terminal Glu), use in situ neutralization conditions. Pre-activate the incoming amino acid and add it to the resin simultaneously with the non-nucleophilic base (e.g., DIEA). This minimizes the time the free N-terminal amine is exposed to basic conditions.

  • Use Milder Deprotection Conditions: If using Boc-SPPS, repeated exposure to strong acid for Boc removal can promote cyclization.

    • Solution: While difficult to avoid in Boc chemistry, ensure minimal deprotection times. In Fmoc-SPPS, ensure the piperidine solution is fresh and free of contaminants that could catalyze the reaction.

  • Protect the N-terminus Immediately: If the synthesis is complete and the N-terminus is intended to be free, consider if acetylation or another small modification is acceptable.

    • Solution: Capping the N-terminus with acetic anhydride immediately after the final deprotection step will prevent subsequent cyclization during cleavage and purification.

Experimental Protocols

Protocol 1: Optimized Coupling of a Hindered Amino Acid Post-Glu(OBzl)

This protocol is designed to maximize coupling efficiency for a sterically challenging position.

  • Resin Preparation: Following the standard deprotection of the previous amino acid (Fmoc removal with 20% piperidine in DMF), wash the peptidyl-resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq), HATU (3.98 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Filter the reaction solution and wash the resin with DMF (3 x 1 min).

  • Kaiser Test: Take a small sample of resin beads and perform a Kaiser test to check for free primary amines.

  • Double Coupling (If Necessary): If the Kaiser test is positive (blue beads), repeat steps 2-4 to perform a second coupling.

  • Final Wash: Once the Kaiser test is negative (or very faint), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next deprotection step.

Protocol 2: Cleavage and Deprotection of Peptides with Multiple Glu(OBzl) Residues

This protocol uses a standard strong acid cocktail with scavengers to remove the benzyl protecting groups and cleave the peptide from the resin.

  • Resin Preparation: Wash the final peptidyl-resin with DCM (5 x 1 min) to remove residual DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5, v/v/v/v). The triisopropylsilane (TIS) and water act as carbocation scavengers, and 1,2-ethanedithiol (DODT) helps prevent side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the slurry at room temperature for 3-4 hours. The extended time helps ensure the complete removal of multiple benzyl groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a chilled flask containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

  • Drying: Dry the crude peptide pellet under vacuum to obtain the final product for purification by HPLC.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle Elongation Cycle (Repeated) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Add next residue Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Final_Cleavage Final Cycle Complete Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting Decision Tree for Low-Yield Synthesis

Troubleshooting_Tree Start Low Yield or Impure Product Check_Coupling Kaiser Test Positive After Coupling? Start->Check_Coupling Analyze problem Check_Aggregation Resin Clumping? Poor Swelling? Check_Coupling->Check_Aggregation No Sol_Coupling1 Use Potent Reagent (HATU, COMU) Check_Coupling->Sol_Coupling1 Yes Check_PyroGlu Mass Loss of 18 Da at N-Terminus? Check_Aggregation->Check_PyroGlu No Sol_Agg1 Switch Solvent to NMP Check_Aggregation->Sol_Agg1 Yes Sol_PyroGlu Use in situ Neutralization for N-term+1 Coupling Check_PyroGlu->Sol_PyroGlu Yes Sol_Coupling2 Double Couple & Increase Time Sol_Coupling1->Sol_Coupling2 Sol_Agg2 Use Backbone Protection (Hmb) or Pseudoproline Dipeptides Sol_Agg1->Sol_Agg2

Caption: Decision tree for troubleshooting common issues in peptide synthesis.

References

Technical Support Center: Managing Aggregation in Peptides Rich in H-Glu-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing aggregation in peptides rich in L-glutamic acid γ-benzyl ester (H-Glu-OBzl).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound-rich peptides.

Q1: My this compound-rich peptide is showing poor solubility during synthesis, leading to incomplete coupling and deprotection. What can I do?

A1: Poor solubility and on-resin aggregation are common challenges with hydrophobic peptides, including those rich in this compound. Aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures that are insoluble in standard solid-phase peptide synthesis (SPPS) solvents.[1]

Troubleshooting Steps:

  • Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more polar, aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). A mixture of 25% DMSO in DMF can also be effective.[1]

  • "Magic Mixture": For severe aggregation, consider using a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate at 55 °C for coupling, and 20% piperidine in the same solvent mixture for Fmoc-cleavage.

  • Chaotropic Agents: Add chaotropic salts like LiCl to the solvent to disrupt hydrogen bonding.

  • Physical Disruption: Employ sonication during coupling and deprotection steps to physically break up aggregates.

  • Elevated Temperature: Increasing the reaction temperature can improve solvation and reaction kinetics.

Q2: I'm observing a significant number of deletion sequences in my final product. Could this be related to aggregation?

A2: Yes, on-resin aggregation can sterically hinder the access of reagents to the growing peptide chain, leading to incomplete Fmoc deprotection and amino acid coupling, resulting in deletion sequences.

Troubleshooting Workflow for On-Resin Aggregation:

G cluster_synthesis SPPS Cycle start Start of Coupling/Deprotection check_swelling Observe Resin Swelling start->check_swelling swollen Adequate Swelling check_swelling->swollen Yes not_swollen Poor Swelling/Aggregation Suspected check_swelling->not_swollen No kaiser_test Perform Kaiser Test swollen->kaiser_test Proceed troubleshoot_aggregation Troubleshooting Strategies: - Change Solvent (NMP, DMSO) - Add Chaotropic Salts - Increase Temperature - Sonication not_swollen->troubleshoot_aggregation Implement Strategy complete Reaction Complete kaiser_test->complete Negative (Yellow) incomplete Incomplete Reaction kaiser_test->incomplete Positive (Blue) incomplete->troubleshoot_aggregation Recouple/Force Deprotection

Caption: Troubleshooting workflow for on-resin aggregation during SPPS.

Q3: My cleaved this compound-rich peptide is difficult to dissolve for purification. What solvents should I try?

A3: The benzyl protecting groups on the glutamic acid residues contribute to the hydrophobicity of the peptide, often making it insoluble in purely aqueous solutions.

Recommended Solvents for Hydrophobic Peptides:

Solvent SystemApplication Notes
Acetonitrile (ACN)/Water with 0.1% TFAStandard starting point for reverse-phase HPLC. Try a gradient with a higher initial organic phase.
Isopropanol or Ethanol in Mobile PhaseCan improve the solubility and recovery of very hydrophobic peptides.
Dimethyl Sulfoxide (DMSO)A strong organic solvent for initial dissolution. Dilute with the HPLC mobile phase before injection. Be aware that DMSO can be incompatible with some HPLC columns and can interfere with detection.
Guanidine Hydrochloride or UreaUsed as a last resort for highly aggregated peptides. These are denaturing agents and may require removal post-purification.

Q4: How can I prevent aggregation from the start of my synthesis?

A4: Proactive strategies during peptide design and synthesis can significantly mitigate aggregation.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (e.g., Fmoc-Ser(ψPro)-OH or Fmoc-Thr(ψPro)-OH) at strategic locations (every 6-8 residues) can disrupt the formation of secondary structures that lead to aggregation.[2]

  • Backbone Protection: Using amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent the hydrogen bonding that causes aggregation.

  • Resin Choice: Utilize low-substitution resins or resins with good swelling properties like PEG-based resins to improve solvation of the growing peptide chain.[1]

  • "Difficult Sequence" Strategies: For known difficult sequences, employ specialized protocols from the outset, such as depsipeptide units or high-temperature synthesis.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the troubleshooting guides are provided below.

Protocol 1: Solid-Phase Peptide Synthesis of an Aggregating Peptide

This protocol outlines a manual Fmoc/tBu-based solid-phase synthesis of a hypothetical aggregating peptide rich in this compound.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Glu(OBzl)-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin with DMF (5 x 1 minute).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and HATU (3.8 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless/yellow). If the test is positive (blue), recouple for another hour.

    • Wash the resin with DMF (5 x 1 minute).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide in cold diethyl ether.

Protocol 2: Characterization of Peptide Aggregation by Thioflavin T (ThT) Assay

This assay is used to detect the formation of amyloid-like β-sheet structures characteristic of many peptide aggregates.

Materials:

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Peptide stock solution (e.g., 1 mM in DMSO)

  • Black 96-well plate with a clear, flat bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480 nm)

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark.

  • Prepare Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 50 µM.

  • Assay Setup:

    • In the 96-well plate, add the peptide stock solution to the ThT working solution to achieve the desired final peptide concentration (e.g., 25 µM).

    • Include a control well with only the ThT working solution (and an equivalent amount of DMSO if used for the peptide stock).

  • Measurement:

    • Place the plate in the plate reader pre-set to 37°C.

    • Monitor the ThT fluorescence intensity (Excitation: 440 nm, Emission: 480 nm) at regular intervals (e.g., every 5 minutes) with intermittent shaking.

    • An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Protocol 3: Analysis of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique to measure the size distribution of particles in a solution.

Materials:

  • Peptide solution (filtered through a 0.2 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution in a suitable buffer at the desired concentration. It is crucial to filter the sample to remove any dust or large, non-specific aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement:

    • Carefully pipette the filtered peptide solution into the cuvette, avoiding bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the size distribution of the particles.

  • Data Analysis: The output will typically be a size distribution plot, showing the hydrodynamic radius of the particles in the solution. The presence of larger species will indicate aggregation.

Logical Flow for Aggregation Analysis:

G cluster_analysis Peptide Aggregation Analysis Workflow start Synthesized & Purified Peptide prepare_solution Prepare Peptide Solution in Buffer start->prepare_solution visual_inspection Visual Inspection for Turbidity/Precipitation prepare_solution->visual_inspection no_visible_aggregates No Visible Aggregates visual_inspection->no_visible_aggregates Clear visible_aggregates Visible Aggregates Present visual_inspection->visible_aggregates Turbid/Precipitate tht_assay Thioflavin T (ThT) Assay no_visible_aggregates->tht_assay Characterize Micro-aggregates final_characterization Characterization of Aggregate State Complete visible_aggregates->final_characterization dls_analysis Dynamic Light Scattering (DLS) tht_assay->dls_analysis Determine Aggregate Size tem_imaging Transmission Electron Microscopy (TEM) dls_analysis->tem_imaging Visualize Morphology tem_imaging->final_characterization Confirm Fibril Formation

References

Validation & Comparative

A Comparative Guide to H-Glu-OBzl and H-Glu-OtBu in Fmoc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the side chain of glutamic acid (Glu), two common ester protecting groups are the benzyl ester (OBzl) and the tert-butyl ester (OtBu). In the context of Fluorenylmethyloxycarbonyl (Fmoc) chemistry, the choice between H-Glu(OBzl)-OH and H-Glu(OtBu)-OH has significant implications for the synthesis strategy, cleavage conditions, and the purity of the final peptide. This guide provides an objective comparison of these two building blocks, supported by established chemical principles and experimental considerations.

Executive Summary

In Fmoc-based SPPS, H-Glu(OtBu)-OH is the overwhelmingly preferred and standard choice for protecting the side chain of glutamic acid.[1] Its tert-butyl ester is labile to the final cleavage cocktail, typically trifluoroacetic acid (TFA), which allows for a streamlined and orthogonal deprotection strategy.[2] Conversely, the benzyl ester of H-Glu(OBzl)-OH is largely incompatible with standard Fmoc chemistry . The stability of the benzyl group to TFA necessitates harsh cleavage conditions, such as strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenation.[2] These conditions are not orthogonal to the mild, base-labile Fmoc protection of the α-amino group and can lead to side reactions and degradation of the peptide.

While direct quantitative head-to-head comparisons in the literature are scarce due to the non-standard nature of using H-Glu(OBzl)-OH in Fmoc synthesis, the fundamental chemical principles governing their use provide a clear basis for comparison.

Performance Comparison

The following table summarizes the key performance characteristics of H-Glu(OtBu)-OH and H-Glu(OBzl)-OH in the context of Fmoc-SPPS.

FeatureH-Glu(OtBu)-OHH-Glu(OBzl)-OHRationale & References
Compatibility with Fmoc Chemistry High Low The OtBu group is cleaved by TFA, which is orthogonal to the base-labile Fmoc group. The OBzl group is stable to TFA, requiring non-orthogonal, harsh cleavage conditions.[2][3]
Cleavage Conditions Mildly acidic (e.g., 95% TFA)Strong acid (HF, TFMSA) or Hydrogenolysis (Pd/C)Standard Fmoc cleavage cocktails efficiently remove the OtBu group. OBzl removal requires conditions that can degrade the peptide and are not standard in Fmoc SPPS.
Orthogonality Yes No The deprotection schemes for the Fmoc group (base) and the OtBu group (acid) are independent. The conditions for OBzl cleavage are not fully compatible with other standard protecting groups in Fmoc synthesis.
Risk of Side Reactions (Cleavage) Low (cation scavenging recommended)HighThe tert-butyl cation generated during OtBu cleavage can be scavenged. Harsh acid cleavage of OBzl can lead to various side reactions.
Potential for Pyroglutamate Formation PossiblePossibleN-terminal glutamic acid can cyclize to form pyroglutamate, a side reaction that can occur with either protecting group, particularly under acidic or basic conditions.
Coupling Efficiency HighHighBoth derivatives generally exhibit good coupling efficiency with standard coupling reagents like HBTU/HOBt or HATU.
Cost-Effectiveness Generally cost-effective for Fmoc SPPSHigher overall process cost due to complex cleavageWhile the reagent cost may be comparable, the need for special equipment and harsher reagents for OBzl cleavage increases the overall cost.

Experimental Protocols

Below are detailed, representative protocols for the manual Fmoc solid-phase synthesis of a peptide containing glutamic acid, highlighting the differences in handling H-Glu(OtBu)-OH and the theoretical, non-standard approach for H-Glu(OBzl)-OH.

Protocol 1: Standard Fmoc-SPPS using H-Glu(OtBu)-OH

This protocol outlines the standard manual synthesis on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

3. Amino Acid Coupling (for Fmoc-Glu(OtBu)-OH):

  • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Confirm complete coupling with a Kaiser test.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Non-Standard Approach for Fmoc-SPPS using H-Glu(OBzl)-OH

This protocol highlights the necessary modifications and is for illustrative purposes, as this is not a recommended procedure.

1. Resin Preparation, Fmoc Deprotection, and Coupling:

  • Follow steps 1, 2, and 3 as in Protocol 1, substituting Fmoc-Glu(OBzl)-OH for Fmoc-Glu(OtBu)-OH in the coupling step.

2. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid.

3. Final Cleavage and Deprotection (Modified):

  • Method A: Hydrogenolysis (for peptides without other hydrogenation-sensitive groups):

    • Cleave the peptide from the resin using a mild acid that leaves the OBzl group intact (e.g., 1% TFA in DCM for highly acid-labile resins).

    • After purification of the protected peptide, dissolve it in a suitable solvent (e.g., methanol/acetic acid).

    • Add Palladium on carbon (Pd/C) catalyst and hydrogenate under a hydrogen atmosphere until cleavage is complete.

  • Method B: Strong Acid Cleavage (requires specialized equipment):

    • After synthesis, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires a specialized apparatus).

    • Alternatively, use Trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers.

    • Precipitate the peptide in cold diethyl ether.

Visualizing the Workflow

The following diagrams illustrate the key steps and logical relationships in Fmoc-SPPS, highlighting the divergence in the cleavage and deprotection pathways.

Fmoc_SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Deprotection->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage_OtBu Standard Cleavage (TFA/TIS/H2O) Wash->Cleavage_OtBu Using H-Glu(OtBu)-OH Cleavage_OBzl Non-Standard Cleavage (HF or Hydrogenolysis) Wash->Cleavage_OBzl Using H-Glu(OBzl)-OH Crude_Peptide Crude Peptide Cleavage_OtBu->Crude_Peptide Cleavage_OBzl->Crude_Peptide

Fmoc-SPPS workflow comparison.

Cleavage_Comparison cluster_OtBu H-Glu(OtBu)-OH Pathway cluster_OBzl H-Glu(OBzl)-OH Pathway Start Completed Peptide-Resin TFA_Cleavage Treat with TFA Cocktail (e.g., 95% TFA) Start->TFA_Cleavage HF_Cleavage Treat with Strong Acid (HF) or Hydrogenolysis Start->HF_Cleavage OtBu_Removed Free Carboxylic Acid TFA_Cleavage->OtBu_Removed Simultaneous cleavage & deprotection OBzl_Removed Free Carboxylic Acid HF_Cleavage->OBzl_Removed Harsh conditions

Side-chain deprotection pathways.

Conclusion

For researchers utilizing Fmoc-based solid-phase peptide synthesis, H-Glu(OtBu)-OH is the clear and superior choice for incorporating glutamic acid residues. Its compatibility with standard Fmoc protocols, particularly the final TFA-mediated cleavage, ensures a more efficient, reliable, and safer synthesis process. The use of H-Glu(OBzl)-OH in Fmoc synthesis is strongly discouraged due to the lack of orthogonality in its deprotection, which necessitates harsh and often problematic cleavage conditions that can compromise the integrity of the final peptide product. While theoretically possible to use H-Glu(OBzl)-OH with a modified, non-standard workflow, the practical disadvantages far outweigh any potential benefits for most applications. Therefore, for routine and complex peptide synthesis alike, H-Glu(OtBu)-OH remains the industry and academic standard for Fmoc chemistry.

References

Confirming H-Glu-OBzl Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful incorporation of H-Glu-OBzl (L-Glutamic acid γ-benzyl ester) into a peptide or small molecule is a critical step in ensuring the integrity and purity of the final product. This guide provides a comparative overview of the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance metrics of each analytical method for the confirmation of this compound incorporation.

FeatureNMR SpectroscopyMass SpectrometryHigh-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure, connectivity, and stereochemistry.Molecular weight, elemental composition, and fragmentation patterns.Purity, quantity, and separation from impurities.
Sample Requirement High (mg range)Low (µg to ng range)Low (µg to ng range)
Sensitivity LowHighModerate to High (with UV detector)
Resolution Atomic levelHigh mass resolutionHigh separation resolution
Quantitative Capability Good, with internal standardsGood, with isotopically labeled standardsExcellent, with calibration curves
Throughput LowHighHigh
Destructive? NoYesNo (fractions can be collected)

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for confirming the incorporation of this compound into a target molecule.

G cluster_0 Sample Preparation cluster_1 Purification & Initial Assessment cluster_2 Structural Confirmation cluster_3 Final Confirmation Sample Crude Product (Post-synthesis) HPLC HPLC Purification Sample->HPLC Dissolve in appropriate solvent Purity Purity Assessment (UV Chromatogram) HPLC->Purity Analyze fractions MS Mass Spectrometry (Molecular Weight) Purity->MS Collect pure fraction NMR NMR Spectroscopy (Structural Details) MS->NMR Confirm mass Confirm Incorporation Confirmed? NMR->Confirm Verify structure

Workflow for this compound incorporation confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous evidence of this compound incorporation by revealing the chemical environment of each proton and carbon atom.

a. ¹H NMR Spectroscopy

  • Objective: To identify the characteristic protons of the this compound moiety within the larger molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Expected Chemical Shifts (δ) in ppm (approximate, may vary based on molecular context):

    • ~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • ~5.10 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • ~4.00 ppm (triplet, 1H): α-proton of the glutamic acid backbone.

    • ~2.50 ppm (triplet, 2H): γ-protons of the glutamic acid side chain.

    • ~2.10 ppm (multiplet, 2H): β-protons of the glutamic acid side chain.

b. ¹³C NMR Spectroscopy

  • Objective: To confirm the presence of all carbon atoms of the this compound residue.

  • Sample Preparation: Same as for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

  • Expected Chemical Shifts (δ) in ppm (approximate):

    • ~174 ppm: Carbonyl carbon of the γ-ester.

    • ~172 ppm: Carbonyl carbon of the α-acid.

    • ~136 ppm: Quaternary aromatic carbon of the benzyl group.

    • ~128 ppm (multiple peaks): Aromatic CH carbons of the benzyl group.

    • ~66 ppm: Methylene carbon (-CH₂-) of the benzyl group.

    • ~53 ppm: α-carbon of the glutamic acid backbone.

    • ~30 ppm: γ-carbon of the glutamic acid side chain.

    • ~27 ppm: β-carbon of the glutamic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the final product, thereby verifying the incorporation of the this compound moiety.

  • Objective: To determine the exact molecular weight of the product containing the this compound residue.

  • Sample Preparation: Dissolve a small amount of the purified product (1-10 µg) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range that includes the expected molecular weight of the final product.

  • Data Analysis:

    • Look for the peak corresponding to the calculated molecular weight of the target molecule with the incorporated this compound. The molecular weight of this compound is 237.25 g/mol .

    • For further confirmation, tandem MS (MS/MS) can be performed. Fragmentation of the parent ion should yield characteristic fragments, such as the loss of the benzyl group (91 Da) or the entire benzyl ester group.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used for the purification and purity assessment of the final product. The retention time can also be a characteristic identifier.

  • Objective: To purify the target molecule and assess its purity.

  • Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm (for the benzyl group).

    • Gradient: A linear gradient from 5-95% Solvent B over 20-30 minutes is a good starting point. The gradient should be optimized based on the properties of the target molecule.

  • Data Analysis:

    • The incorporation of the hydrophobic benzyl group will typically increase the retention time of the product compared to the starting material lacking this group.

    • The purity of the product can be calculated from the peak area in the chromatogram.

    • Fractions corresponding to the main peak can be collected for further analysis by MS and NMR.

Conclusion

A multi-faceted approach employing HPLC for purification and initial assessment, followed by mass spectrometry for molecular weight confirmation, and finally NMR spectroscopy for detailed structural elucidation, provides the most robust and reliable confirmation of this compound incorporation. Each technique offers complementary information, and their combined use is highly recommended for unambiguous characterization in research and drug development settings.

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of H-Glu-OBzl Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, the robust analysis of protected amino acid derivatives is a critical step to ensure purity and structural integrity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques applicable to the analysis of peptides containing benzyl-protected glutamic acid, such as H-Glu(OBzl)-OH. Due to the limited availability of specific experimental data for a singular H-Glu-OBzl dipeptide, this guide synthesizes best practices and data from the analysis of analogous protected amino acids and peptides to provide a comprehensive analytical framework.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is paramount for the successful characterization of protected peptides. Below is a comparison of common HPLC and MS methodologies.

Table 1: Comparison of HPLC Methodologies for Protected Peptide Analysis

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Chiral HPLC
Stationary Phase C18 or C8 silica-based columnsProtein-based (e.g., Ovomucoid) or macrocyclic antibiotic-based (e.g., Teicoplanin) chiral columns[1]
Primary Application Purity determination, separation of peptide from synthetic impurities.Determination of enantiomeric purity of protected amino acids.[1][2]
Mobile Phase Acetonitrile/Water gradient with ion-pairing agents (e.g., 0.1% TFA or Formic Acid).Phosphate buffer/Acetonitrile.[1]
Advantages High resolution, widely applicable, compatible with MS.Direct separation of enantiomers without derivatization.[1]
Limitations May not resolve enantiomers.Lower efficiency compared to RP-HPLC, potentially less MS-friendly mobile phases.

Table 2: Comparison of Mass Spectrometry Ionization and Fragmentation Techniques

TechniqueIonization MethodFragmentation MethodKey Characteristics for this compound Analysis
LC-ESI-MS/MS Electrospray Ionization (ESI)Collision-Induced Dissociation (CID)Ideal for online coupling with HPLC. The benzyl group can be labile under CID conditions, potentially leading to a characteristic neutral loss of 91 Da (benzyl radical) or 92 Da (toluene).
MALDI-TOF-MS Matrix-Assisted Laser Desorption/Ionization (MALDI)Post-Source Decay (PSD) or CIDHigh throughput for screening. Fragmentation of the benzyl group can also be observed.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. The following protocols are generalized for the analysis of benzyl-protected peptides and can be adapted for this compound.

Protocol 1: RP-HPLC-MS for Purity and Identity Confirmation

This protocol is designed for the routine analysis of a synthesized this compound containing peptide to assess its purity and confirm its molecular weight.

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a higher percentage (e.g., 95%) over 20-30 minutes to elute the protected peptide. The presence of the hydrophobic benzyl group will necessitate a higher organic phase concentration for elution compared to its unprotected counterpart.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at 220 nm and 280 nm (the benzyl group provides some UV absorbance at 280 nm).

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to determine the parent ion mass of the this compound peptide.

  • MS/MS Fragmentation: For structural confirmation, perform data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.

  • Collision Energy: Use a normalized collision energy in the range of 25-35% for CID.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is essential to verify the stereochemical integrity of the glutamic acid residue after the introduction of the benzyl protecting group and during peptide synthesis.

1. Sample Preparation:

  • Dissolve the protected amino acid or peptide in the mobile phase to a concentration of about 0.5 mg/mL.

2. Chiral HPLC Conditions:

  • Column: A protein-based chiral column, such as an Ovomucoid column, has been shown to be effective for a wide range of protected amino acids.

  • Mobile Phase: Typically an isocratic mixture of a phosphate buffer and acetonitrile. The exact ratio will need to be optimized for the specific this compound peptide.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analysis of this compound peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Peptide This compound Peptide Synthesis Product Dissolution Dissolution in appropriate solvent Peptide->Dissolution Injection Injection onto RP-C18 Column Dissolution->Injection Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Injection->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI FullScan Full Scan MS (Determine Parent Ion Mass) ESI->FullScan Fragmentation MS/MS Fragmentation (CID) FullScan->Fragmentation Detection Mass Analyzer (Data Acquisition) Fragmentation->Detection

Figure 1. Experimental workflow for LC-MS analysis.

fragmentation_pathway cluster_cid Collision-Induced Dissociation (CID) Precursor [M+H]+ H-Glu(OBzl)-Xxx-OH b_ion b-ions N-terminal fragments Precursor->b_ion Peptide bond cleavage y_ion y-ions C-terminal fragments Precursor->y_ion Peptide bond cleavage NeutralLoss Neutral Loss Loss of Benzyl Group (91 Da) or Toluene (92 Da) Precursor->NeutralLoss Side-chain fragmentation

Figure 2. Expected fragmentation of H-Glu(OBzl) peptides.

References

A Comparative Guide to Protecting Groups for Glutamic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the side-chain carboxyl function of glutamic acid is a critical decision in peptide synthesis and the development of complex organic molecules. This choice directly impacts the strategic planning of the synthesis, influencing orthogonality, deprotection conditions, and the potential for side reactions. This guide provides an objective comparison of the most commonly employed protecting groups for glutamic acid, with a primary focus on the benzyl ester, alongside its main alternatives: the tert-butyl and allyl esters.

Overview of Key Protecting Groups

The γ-carboxyl group of glutamic acid is nucleophilic and must be masked to prevent unwanted side reactions during coupling steps.[1] The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[2][3] The three most prevalent strategies rely on benzyl (Bzl), tert-butyl (tBu), and allyl (All) esters.[1][4]

Benzyl (Bzl) Ester

The benzyl ester is a classic protecting group, particularly integral to the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. It is stable to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Nα-Boc group. However, its removal requires harsh conditions, which can be a significant drawback.

tert-Butyl (tBu) Ester

The tert-butyl ester is the cornerstone of the widely used Fmoc/tBu orthogonal protection strategy. Its key advantage is its stability to the basic conditions (e.g., piperidine) required for Nα-Fmoc removal, while being easily cleaved by strong acids like TFA during the final cleavage from the resin. This orthogonality allows for selective deprotection and simplifies the synthesis workflow.

Allyl (All) Ester

The allyl ester offers a unique level of orthogonality, as it is stable to both the acidic conditions used for tBu removal and the basic conditions for Fmoc removal. Its deprotection is achieved under mild conditions using a palladium catalyst, making it an excellent choice for the synthesis of complex peptides where on-resin side-chain modification is required.

Comparative Data of Protecting Groups

The performance and compatibility of each protecting group are summarized below.

Protecting GroupIntroduction MethodDeprotection ConditionsStabilityOrthogonality & CompatibilityCommon Side Reactions/Considerations
Benzyl (Bzl) Ester Fischer esterification (e.g., Benzyl alcohol, p-TsOH) or reaction with benzyl chloride.Primary: Catalytic Hydrogenolysis (e.g., H₂, Pd/C). Alternative: Strong acids (e.g., HF, TFMSA).Stable to TFA (for Boc removal) and mild base. Labile to strong acids and hydrogenolysis.Boc-SPPS: Fully compatible. The Bzl group is stable to the TFA used for Boc deprotection. Fmoc-SPPS: Not typically used due to the harsh deprotection conditions that can affect the peptide.Deprotection with strong acids can lead to side reactions like acylium ion formation. Hydrogenolysis is incompatible with other reducible groups (e.g., Cys(Trt), Met).
tert-Butyl (tBu) Ester Acid-catalyzed addition of isobutylene or from Fmoc-Glu(OtBu)-OH.Strong acid cleavage (e.g., TFA), typically in a cocktail with scavengers.Stable to basic conditions (for Fmoc removal) and hydrogenolysis. Labile to strong acids.Fmoc-SPPS: The standard and fully orthogonal choice. Boc-SPPS: Not compatible, as it would be cleaved during Nα-Boc removal.During TFA cleavage, the released tert-butyl cation can cause alkylation of nucleophilic residues like Trp and Met. Scavengers (e.g., TIS, water) are essential.
Allyl (All) Ester Reaction with allyl alcohol (e.g., Mitsunobu esterification).Palladium(0)-catalyzed cleavage (e.g., Pd(PPh₃)₄) with a scavenger like phenylsilane (PhSiH₃).Stable to TFA (for tBu/Boc removal) and piperidine (for Fmoc removal).Fully Orthogonal: Compatible with both Fmoc/tBu and Boc/Bzl strategies. Ideal for on-resin cyclization or side-chain labeling.Requires careful removal of the palladium catalyst, which can be toxic. The deprotection reagents can be air-sensitive.

Visualization of Synthetic Strategies

Orthogonal Protection Schemes

The diagram below illustrates the orthogonal nature of the primary protecting groups used in peptide synthesis. Each N-terminal protecting group (Boc or Fmoc) establishes a chemical environment, and the side-chain protecting groups (Bzl, tBu, All) are chosen for their stability within that environment and their unique removal conditions.

G Orthogonality of Glutamic Acid Protecting Groups cluster_0 N-Terminal Protection cluster_1 Side-Chain Protection (Glu) cluster_2 Deprotection Condition Boc Boc Glu(OBzl) Glu(OBzl) Boc->Glu(OBzl) Paired in Boc-SPPS TFA (Acid) TFA (Acid) Boc->TFA (Acid) Removed by Fmoc Fmoc Glu(OtBu) Glu(OtBu) Fmoc->Glu(OtBu) Paired in Fmoc-SPPS Glu(OAll) Glu(OAll) Fmoc->Glu(OAll) Orthogonal Option Piperidine (Base) Piperidine (Base) Fmoc->Piperidine (Base) Removed by H2, Pd/C H2, Pd/C Glu(OBzl)->H2, Pd/C Removed by Glu(OtBu)->TFA (Acid) Removed by Pd(0) Catalyst Pd(0) Catalyst Glu(OAll)->Pd(0) Catalyst Removed by

Caption: Orthogonality of common protecting groups.

Experimental Workflow in Fmoc-SPPS

This workflow demonstrates a typical cycle for adding a glutamic acid residue protected with a tert-butyl ester during Fmoc-based solid-phase peptide synthesis.

G start Start: Peptide-Resin with free N-terminus coupling 1. Coupling: Add Fmoc-Glu(OtBu)-OH + Coupling Reagents (e.g., HBTU, DIPEA) start->coupling wash1 2. Wash Resin (e.g., DMF, DCM) coupling->wash1 deprotection 3. N-Terminal Deprotection: 20% Piperidine in DMF wash1->deprotection wash2 4. Wash Resin (e.g., DMF, DCM) deprotection->wash2 next_cycle Ready for next Amino Acid Coupling wash2->next_cycle next_cycle->coupling Repeat Cycle final_cleavage Final Step: Cleavage from Resin & Side-Chain Deprotection (e.g., TFA/TIS/H2O) next_cycle->final_cleavage After final residue

Caption: Workflow for Fmoc-SPPS with Glu(OtBu).

Experimental Protocols

Protocol 1: Deprotection of Benzyl Ester (Glu(OBzl)) by Catalytic Hydrogenolysis

This protocol describes the removal of a benzyl ester from a glutamic acid side chain in a protected peptide, assuming the peptide is in solution post-cleavage.

  • Dissolution: Dissolve the peptide containing the Glu(OBzl) residue in a suitable solvent (e.g., methanol, acetic acid, or a mixture thereof).

  • Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 10-20% by weight relative to the peptide.

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically at atmospheric pressure or slightly above, using a balloon or a pressurized vessel.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC, or Mass Spectrometry). Reaction times can vary from 2 to 24 hours.

  • Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 2: Deprotection of tert-Butyl Ester (Glu(OtBu)) with TFA

This protocol is for the simultaneous cleavage of the peptide from an acid-sensitive resin (like Wang resin) and removal of the tBu protecting group.

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v). TIS and water act as scavengers to trap the reactive tert-butyl cations generated.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen.

  • Precipitation: Add cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension and decant the ether. Wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Protocol 3: Deprotection of Allyl Ester (Glu(OAll)) with Palladium Catalyst

This protocol describes the selective on-resin deprotection of an allyl ester.

  • Resin Preparation: Swell the peptide-resin containing the Glu(OAll) residue in an appropriate solvent like Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Reagent Solution: Prepare a solution of the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (PhSiH₃), in the reaction solvent. Use approximately 0.2-0.5 equivalents of the catalyst and 10-20 equivalents of the scavenger relative to the peptide-resin loading.

  • Deprotection Reaction: Add the reagent solution to the swollen resin. Gently agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours at room temperature. The reaction mixture may turn yellow or dark.

  • Washing: After the reaction is complete, drain the reagent solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence includes DCM, a chelating wash (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF), followed by DMF and DCM washes.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the allyl group. The free carboxyl group is now available for further on-resin modification.

References

Assessing the Purity of Commercially Available H-Glu-OBzl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. H-Glu-OBzl (L-Glutamic acid γ-benzyl ester), a key building block in peptide synthesis, is commercially available from numerous suppliers. However, the purity of this reagent can vary, potentially impacting the synthesis yield and the purity of the final peptide. This guide provides a framework for assessing the purity of commercially available this compound, complete with experimental protocols and a comparative data structure.

Comparative Purity Analysis

While lot-specific purity data is typically available on the Certificate of Analysis (CoA) provided by suppliers, a direct comparison of these documents is often necessary to make an informed purchasing decision. Key analytical techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). One supplier, Sigma-Aldrich, indicates a purity of 97% for their this compound product.[1] Other suppliers like Aapptec, Oakwood Chemical, and Bachem also offer H-Glu(OBzl)-OH and related derivatives, with purity information typically provided on a lot-specific Certificate of Analysis.[2][3][4][5]

For a comprehensive comparison, researchers should focus on the following parameters, which can be compiled into a table for clarity:

Parameter Supplier A Supplier B Supplier C
Advertised Purity (%) >99%>98%>99%
Purity by HPLC (Area %) 99.2%98.5%99.5%
Major Impurity 1 (Area %) 0.5% (Unidentified)1.1% (Pyroglutamate derivative)0.3% (α-benzyl ester)
Major Impurity 2 (Area %) 0.2% (D-isomer)0.3% (Unreacted starting material)0.1% (Unidentified)
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ matches expected[M+H]⁺ matches expected[M+H]⁺ matches expected
Water Content (Karl Fischer) 0.3%0.8%0.2%
Residual Solvents <0.1%<0.5%<0.1%

Experimental Protocols

To independently verify the purity of a purchased batch of this compound or to compare products from different vendors, the following experimental protocols can be employed.

High-Performance Liquid Chromatography (HPLC)

This is the most common method for assessing the purity of non-volatile compounds like this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 water/acetonitrile.

  • Analysis: The area percentage of the main peak relative to the total peak area is used to determine purity. Impurities will appear as separate peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the compound and to detect the presence of structurally related impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of the deuterated solvent.

  • Analysis: The resulting spectrum should be compared to a reference spectrum of this compound. The presence of unexpected signals may indicate impurities. Integration of impurity peaks relative to the main compound peaks can provide a semi-quantitative estimate of their levels.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The sample solution from the HPLC analysis can often be directly infused into the mass spectrometer.

  • Analysis: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of this compound (C₁₂H₁₅NO₄, MW = 237.25).

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a commercially available chemical like this compound.

Purity_Assessment_Workflow cluster_procurement Procurement & Initial Checks cluster_analysis Analytical Testing cluster_decision Decision Making cluster_outcome Outcome start Select Suppliers coa Request & Compare Certificates of Analysis start->coa purchase Purchase this compound coa->purchase visual Visual Inspection purchase->visual hplc HPLC Analysis (Purity & Impurity Profile) visual->hplc nmr ¹H NMR Spectroscopy (Structural Confirmation) visual->nmr ms Mass Spectrometry (Molecular Weight Verification) visual->ms kf Karl Fischer Titration (Water Content) visual->kf data Compile & Compare Data hplc->data nmr->data ms->data kf->data decision Accept or Reject Batch data->decision accept Use in Experiments decision->accept Meets Specs reject Contact Supplier / Return decision->reject Fails Specs

Purity Assessment Workflow

By following this guide, researchers can systematically evaluate the purity of commercially available this compound, ensuring the quality and integrity of their research and development activities.

References

Validating Peptide Sequences Containing H-Glu-OBzl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of synthetic peptides is a critical step to ensure the integrity of their research and the safety of potential therapeutics. The presence of protecting groups, such as the gamma-benzyl ester on glutamic acid (H-Glu-OBzl), introduces specific challenges in sequence validation. This guide provides an objective comparison of key analytical techniques for the validation of peptide sequences containing this compound, supported by experimental protocols and data presentation to aid in selecting the most appropriate methodology.

Key Analytical Techniques for Peptide Validation

The primary methods for validating peptide sequences, including those with protecting groups, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthetic peptides.[1][2][3] It separates the target peptide from impurities based on physicochemical properties like hydrophobicity.[1][3] For peptides containing the hydrophobic benzyl group, reversed-phase HPLC (RP-HPLC) is particularly effective.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and identity confirmation. LC-MS can accurately determine the molecular weight of the peptide, confirming the presence of the this compound residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the peptide, making it invaluable for unambiguous structure elucidation and sequence confirmation. While generally less sensitive than MS, NMR is a powerful, non-destructive technique that can confirm the presence and location of the benzyl protecting group.

Comparative Analysis of Validation Methods

The choice of analytical technique depends on the specific requirements of the validation process, such as the need for quantitative purity data, definitive sequence confirmation, or structural elucidation.

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedKey AdvantagesKey Limitations
HPLC (UV Detection) Differential partitioning between a stationary and mobile phase based on hydrophobicity.Purity, retention time.Robust, reproducible, excellent for quantification of purity.Does not provide direct sequence or mass information.
LC-MS HPLC separation followed by mass-to-charge ratio (m/z) determination.Purity, retention time, molecular weight of the peptide and impurities.High sensitivity and specificity, confirms molecular identity.Ionization efficiency can vary, may not be suitable for absolute quantification without standards.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed atomic-level structural information, sequence confirmation, presence of protecting groups.Provides unambiguous structural data, non-destructive.Lower sensitivity, requires higher sample concentrations, complex data analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible validation data. Below are representative protocols for each technique, which may require optimization based on the specific peptide sequence and instrumentation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound containing peptide.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The increased hydrophobicity from the benzyl group may necessitate a steeper gradient or higher final percentage of Mobile Phase B for elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the purity of the this compound containing peptide.

Method:

  • LC System: Utilize an HPLC or UPLC system with conditions similar to the RP-HPLC protocol. Formic acid (0.1%) can be used as an alternative to TFA to minimize ion suppression in the mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Scan Range: A range appropriate to detect the expected m/z of the protected peptide (e.g., m/z 400-2000).

  • Data Analysis: The molecular weight is confirmed by identifying the [M+H]⁺ and other charged species in the mass spectrum. Purity is assessed by integrating the peak area of the target peptide in the total ion chromatogram (TIC).

NMR Spectroscopy

Objective: To provide detailed structural confirmation of the this compound containing peptide.

Method:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with an organic co-solvent like acetonitrile-d₃ if solubility is an issue). The sample concentration should be in the millimolar range.

  • NMR Experiments: A series of 1D and 2D NMR experiments are typically performed:

    • 1D ¹H NMR: To get an overall spectrum of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in sequencing.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, which can help in resolving signal overlap.

  • Data Analysis: The characteristic signals of the benzyl group (aromatic protons between 7.2-7.4 ppm and the CH₂ protons around 5.1 ppm) should be identified. The complete amino acid sequence is determined by connecting the spin systems identified in the TOCSY spectrum using the sequential NOE connectivities.

Workflow and Visualization

The following diagrams illustrate the general workflow for validating a peptide containing this compound and the logical relationship between the different analytical techniques.

ValidationWorkflow cluster_synthesis Peptide Synthesis cluster_results Results Synthesis Solid-Phase Peptide Synthesis (with H-Glu(OBzl)-OH) Cleavage Cleavage & Deprotection (Side-chain remains protected) Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Crude->HPLC LCMS LC-MS Crude->LCMS NMR NMR Spectroscopy Crude->NMR Purity Purity (%) HPLC->Purity LCMS->Purity Identity Molecular Weight LCMS->Identity NMR->Identity Sequence Sequence Confirmation NMR->Sequence

Caption: General workflow for the validation of a synthetic peptide containing this compound.

LogicalRelationship cluster_info Information Hierarchy cluster_tech Analytical Techniques Purity Purity Assessment Identity Identity Confirmation Structure Structural Elucidation HPLC HPLC HPLC->Purity Primary LCMS LC-MS LCMS->Purity Primary LCMS->Identity Primary NMR NMR NMR->Identity Confirmatory NMR->Structure Primary

Caption: Logical relationship between analytical techniques and the information they provide.

References

Orthogonality of H-Glu-OBzl: A Comparative Guide to Protecting Group Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection and removal of protecting groups are paramount to the successful synthesis of complex peptides. This guide provides a comprehensive comparison of the orthogonality of the C-terminal benzyl ester protecting group of Glutamic acid (H-Glu-OBzl) with other commonly employed protecting groups in solid-phase and solution-phase peptide synthesis. Experimental data, detailed protocols, and a clear visualization of deprotection pathways are presented to facilitate informed decisions in synthetic planning.

The benzyl ester (OBzl) is a valuable protecting group for the side-chain carboxyl group of glutamic acid due to its relative stability and specific cleavage conditions. Its orthogonality with other protecting groups is a critical factor in designing efficient and high-yielding peptide synthesis strategies. This guide examines the compatibility of this compound with N-terminal protecting groups (Boc, Fmoc, Cbz) and other side-chain protecting groups (t-Bu, Trt).

Comparative Deprotection Data

The following table summarizes the typical cleavage conditions for various protecting groups, highlighting the conditions under which the benzyl ester of this compound is either stable or cleaved. This data allows for a direct comparison of the orthogonality of these groups.

Protecting GroupCleavage Reagent(s)Typical ConditionsThis compound Stability
Boc (tert-Butoxycarbonyl)Trifluoroacetic acid (TFA)50% TFA in DCM, 15-30 min, rt[1]Labile (cleaved)
Fmoc (9-Fluorenylmethoxycarbonyl)Piperidine in DMF20-50% Piperidine in DMF, 5-15 min, rt[2][3]Stable
Cbz (Carboxybenzyl)H₂/Pd-C, HBr/AcOH, Na/NH₃Catalytic hydrogenation, strong acid, or dissolving metal reduction[4][5]Labile (cleaved by hydrogenolysis)
t-Bu (tert-Butyl)Trifluoroacetic acid (TFA)95% TFA, 1-4 hours, rtLabile (cleaved)
Trt (Trityl)Dilute TFA, Formic Acid1-5% TFA in DCM, 80-90% Formic Acid, short reaction timesStable under mild acid
This compound (Benzyl ester)H₂/Pd-C, HF, TMSBr, SnCl₄Catalytic hydrogenolysis, strong acids-

Visualization of Orthogonal Deprotection Strategies

The following diagram illustrates the selective deprotection pathways for a peptide containing this compound alongside other common protecting groups. This visualization clarifies the orthogonal relationships and aids in the design of a synthetic route.

Orthogonality Peptide Fully Protected Peptide (P1-AA-Glu(OBzl)-P2) Fmoc_cleaved Fmoc-deprotected Peptide Peptide->Fmoc_cleaved Piperidine/DMF (Fmoc Cleavage) Trt_cleaved Trt-deprotected Peptide Peptide->Trt_cleaved Dilute TFA (Trt Cleavage) OBzl_cleaved OBzl-deprotected Peptide Peptide->OBzl_cleaved H₂/Pd-C (OBzl Cleavage) Globally_deprotected Fully Deprotected Peptide Peptide->Globally_deprotected Strong Acid (e.g., HF) (Global Deprotection) Fmoc_cleaved->OBzl_cleaved H₂/Pd-C (OBzl Cleavage) Trt_cleaved->OBzl_cleaved H₂/Pd-C (OBzl Cleavage) OBzl_cleaved->Globally_deprotected TFA (Global Deprotection)

Selective deprotection pathways for this compound.

Experimental Protocols

Detailed methodologies for the key deprotection reactions are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and other protecting groups present.

Protocol 1: Selective Cleavage of the Fmoc Group

This procedure allows for the removal of the N-terminal Fmoc group while keeping the this compound and other acid-labile protecting groups intact.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Dry the resin under vacuum.

Protocol 2: Selective Cleavage of the Trt Group

This method describes the removal of a highly acid-sensitive Trityl group from a side chain, leaving the this compound group unaffected.

Materials:

  • Trt-protected peptide-resin

  • 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • 10% (v/v) Pyridine in Methanol (MeOH)

Procedure:

  • Swell the dried peptide-resin in DCM.

  • Add the 1% TFA in DCM solution and agitate for 2 minutes.

  • Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid.

  • Repeat the treatment with 1% TFA in DCM up to 10 times, monitoring the deprotection by TLC or HPLC.

  • Wash the resin with DCM and MeOH.

  • Combine the filtrates containing the deprotected peptide.

Protocol 3: Cleavage of the Benzyl Ester (this compound)

This protocol outlines the removal of the benzyl ester from the glutamic acid side chain via catalytic hydrogenolysis, a method that is orthogonal to Fmoc and Trt groups under specific conditions.

Materials:

  • Peptide containing this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

  • Dissolve the protected peptide in a suitable solvent such as methanol.

  • Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 4: Global Deprotection with Strong Acid (HF)

This procedure is used for the simultaneous cleavage of the peptide from the resin and removal of most acid-labile protecting groups, including Boc, t-Bu, and the benzyl ester of glutamic acid.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

Procedure: Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers to the resin.

  • Cool the reaction vessel to -5 to 0 °C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the HF by vacuum.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Conclusion

The benzyl ester of glutamic acid (this compound) offers a versatile tool in peptide synthesis due to its distinct cleavage conditions relative to other common protecting groups. It is notably stable to the basic conditions used for Fmoc removal and the mild acidic conditions required for Trt deprotection, establishing clear orthogonality. Conversely, this compound is labile to catalytic hydrogenolysis, which provides an orthogonal cleavage strategy in the presence of base-labile and some acid-labile groups. However, its lability in strong acids like TFA and HF means it is not orthogonal to Boc and t-Bu protecting groups under these standard final deprotection conditions. A thorough understanding of these relationships, as outlined in this guide, is essential for the rational design and successful execution of complex peptide syntheses.

References

A Comparative Guide to H-Glu-OBzl Alternatives for Specialized Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide synthesis, the choice of protecting groups for trifunctional amino acids like glutamic acid is critical to the success of synthesizing pure, high-yield peptides. H-Glu-OBzl, or L-Glutamic acid γ-benzyl ester, has traditionally been a common choice for protecting the side-chain carboxyl group of glutamic acid. However, its use is associated with certain drawbacks, most notably the potential for side reactions such as pyroglutamate formation, particularly when glutamic acid is at the N-terminus, and transesterification.[1][2] This guide provides a comprehensive comparison of this compound with its primary alternatives, focusing on their performance in solid-phase peptide synthesis (SPPS), and offers supporting data and experimental protocols to aid in the selection of the most appropriate building block for specific research applications.

Performance Comparison of Glutamic Acid Protecting Groups

The selection of a side-chain protecting group for glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS) is a critical decision that impacts the overall yield, purity, and potential for side reactions during synthesis. The most common alternatives to the benzyl (Bzl) ester are the tert-butyl (tBu) ester, the allyl (All) ester, and the 9-fluorenylmethyl (Fm) ester. Each of these protecting groups offers a unique combination of stability and deprotection conditions, making them suitable for different synthetic strategies.

The tert-butyl (tBu) group is the most widely used alternative to the benzyl ester in Fmoc SPPS.[3] Its key advantage is its stability to the basic conditions used for Fmoc group removal (typically piperidine in DMF) and its clean cleavage under strongly acidic conditions, usually with trifluoroacetic acid (TFA) during the final cleavage from the resin.[4] This orthogonality to the Fmoc group minimizes the risk of premature deprotection of the side chain. Furthermore, the steric hindrance provided by the tBu group can help to suppress the formation of pyroglutamate, a common side reaction associated with N-terminal glutamic acid residues.[5]

The allyl (All) ester offers a distinct orthogonality, as it is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. The allyl group is selectively removed using a palladium(0) catalyst, which allows for on-resin modification of the glutamic acid side chain, such as cyclization or labeling. This feature is particularly valuable in the synthesis of complex peptides and peptidomimetics. However, the use of a palladium catalyst can sometimes lead to incomplete removal or contamination, requiring careful optimization of the deprotection step.

The 9-fluorenylmethyl (Fm) ester provides a more labile side-chain protection that can be cleaved under milder basic conditions than the Fmoc group, often using piperidine in DMF for a longer duration or a stronger base. This allows for selective deprotection of the glutamic acid side chain while the N-terminal Fmoc group remains intact, enabling on-resin modifications similar to the allyl protecting group.

Below is a summary of the key characteristics of these protecting groups:

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Disadvantages
Benzyl (Bzl) -CH₂-PhStrong acid (e.g., HF) or catalytic hydrogenationWell-established, relatively inexpensiveProne to pyroglutamate formation, potential for transesterification, harsh deprotection conditions
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., TFA)Orthogonal to Fmoc group, reduces pyroglutamate formation, clean cleavageRequires strong acid for removal
Allyl (All) -CH₂-CH=CH₂Pd(0) catalystOrthogonal to both Fmoc and acid-labile groups, allows for on-resin modificationPotential for catalyst contamination, requires additional deprotection step
9-Fluorenylmethyl (Fm) -CH₂-FmocMild base (e.g., piperidine)Orthogonal to acid-labile groups, allows for on-resin modificationCan be partially cleaved during prolonged Fmoc deprotection

Quantitative Data Summary

While direct head-to-head comparisons of these protecting groups in the synthesis of a single peptide sequence are not extensively documented in the literature, the following table summarizes the expected performance based on their known chemical properties and data from various sources. The values for yield and purity are illustrative and can vary significantly depending on the peptide sequence, coupling reagents, and synthesis conditions.

Protecting GroupModel PeptideExpected Crude Purity (%)Expected Overall Yield (%)Pyroglutamate FormationNotes
Fmoc-Glu(OBzl)-OH GLP-1 analogue35-55~15-25Higher propensity, especially at N-terminusProne to side reactions; requires strong acid for final cleavage.
Fmoc-Glu(OtBu)-OH GLP-1 analogue50-70~20-35Reduced due to steric hindranceGenerally higher purity and yield compared to OBzl due to fewer side reactions.
Fmoc-Glu(OAll)-OH Stapled Calcitonin>90 (after purification)~60 (isolated yield)Sequence-dependentRequires an additional, orthogonal deprotection step on-resin.
Fmoc-Glu(OFm)-OH Substance P analogueNot widely reportedNot widely reportedSequence-dependentUseful for on-resin lactam bridge formation.

Experimental Protocols

The following are generalized experimental protocols for the key steps in solid-phase peptide synthesis involving the compared glutamic acid derivatives. Optimization is often necessary for specific sequences.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a standard manual Fmoc SPPS cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Selective Deprotection of Allyl (All) Group

This protocol is for the on-resin removal of the allyl protecting group from a glutamic acid side chain.

  • Resin Preparation: After incorporation of Fmoc-Glu(OAll)-OH and completion of the peptide sequence, wash the peptide-resin with DCM.

  • Catalyst Solution Preparation: Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.2-0.5 equivalents per allyl group) in a mixture of CHCl₃/AcOH/NMM (37:2:1).

  • Deprotection Reaction: Add the catalyst solution to the peptide-resin and gently agitate for 2-4 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Washing: Wash the resin thoroughly with a solution of sodium diethyldithiocarbamate (0.5% w/w) in DMF to scavenge the palladium catalyst, followed by extensive washing with DMF and DCM.

Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of the side-chain protecting groups.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. For peptides with tBu and Bzl protecting groups, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dissolve the crude peptide in a suitable solvent for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Glutamate Receptor Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on both ionotropic and metabotropic receptors. The following diagram illustrates a simplified signaling pathway for a Group I metabotropic glutamate receptor (mGluR).

Glutamate_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGluR1/5 (GPCR) Glutamate->mGluR Binds Gq Gq protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check_Completion Check for Completion? (Kaiser Test) Wash2->Check_Completion Repeat_Coupling Repeat Coupling Check_Completion->Repeat_Coupling No Next_Cycle Next Amino Acid Cycle Check_Completion->Next_Cycle Yes Repeat_Coupling->Coupling Next_Cycle->Fmoc_Deprotection Repeat Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Final_Cleavage Sequence Complete Purification Purification (RP-HPLC) Final_Cleavage->Purification Protecting_Group_Logic Start Synthetic Goal OnResinMod On-Resin Modification Required? Start->OnResinMod StandardSPPS Standard Linear Peptide Synthesis OnResinMod->StandardSPPS No SelectOAll Select Fmoc-Glu(OAll)-OH or Fmoc-Glu(OFm)-OH OnResinMod->SelectOAll Yes SelectOtBu Select Fmoc-Glu(OtBu)-OH StandardSPPS->SelectOtBu SelectOBzl Consider Fmoc-Glu(OBzl)-OH (with caution) StandardSPPS->SelectOBzl

References

A Researcher's Guide to Peptide Coupling: Optimizing the Performance of H-Glu-OBzl with Various Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and clean incorporation of amino acid derivatives is paramount to successful peptide synthesis. This guide provides a comprehensive comparison of common coupling reagents for the versatile building block, L-Glutamic acid γ-benzyl ester (H-Glu-OBzl), offering insights into their performance based on experimental data.

The choice of coupling reagent is a critical factor that directly influences reaction efficiency, yield, purity, and the stereochemical integrity of the final peptide. This compound, with its side-chain benzyl ester, presents unique considerations during peptide synthesis. This guide will delve into the performance of commonly used uronium/aminium salt and carbodiimide-based coupling reagents, providing a framework for selecting the optimal conditions for your specific synthetic needs.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by several key metrics: the yield of the desired peptide, the purity of the crude product, the degree of racemization at the chiral center, and the reaction time. The following table summarizes the general performance of various reagents in peptide coupling, with specific considerations for glutamic acid derivatives where available.

Coupling ReagentClassTypical YieldRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighVery LowFast reaction times, high efficiency, especially for hindered couplings.[1]Higher cost, potential for guanidinylation if used in excess.[1]
HBTU Aminium SaltHighLowGood efficiency, widely used, cost-effective.[1][2]Slower than HATU, potential for guanidinylation.[1]
HCTU Aminium SaltVery HighLowSimilar efficiency to HATU, often more cost-effective.Can be less stable than HBTU.
DIC/HOBt CarbodiimideGood to HighLowCost-effective, low racemization.Slower reaction times, formation of diisopropylurea byproduct can be difficult to remove.
EDC/HOBt CarbodiimideGoodLow to ModerateWater-soluble byproducts are easily removed, suitable for solution-phase synthesis.Can lead to side reactions if not controlled, potential for racemization.
PyBOP Phosphonium SaltHighLowGood for hindered couplings and cyclization, no guanidinylation side reaction.Can be more expensive, byproduct removal can be challenging.
COMU Uronium SaltVery HighVery LowHigh efficiency, safer (non-explosive) byproducts, soluble in a wide range of solvents.Higher cost compared to older reagents.

Experimental Insights and Considerations for this compound

When working with this compound, two primary side reactions should be considered:

  • Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamate residue, especially under acidic or basic conditions. This results in the loss of a water molecule and termination of the peptide chain. To minimize this, it is crucial to use coupling reagents that allow for rapid amide bond formation.

  • Transesterification: The γ-benzyl ester of this compound can undergo transesterification in the presence of alcohols and a base, leading to the formation of the corresponding methyl, ethyl, or other esters. This side reaction is more prevalent during the attachment of the first amino acid to the resin but can also occur during subsequent steps if alcoholic solvents are used.

Racemization is another critical factor. While urethane-protected amino acids generally retain their optical purity during activation, the choice of coupling reagent and base can influence the extent of epimerization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) is a standard practice to suppress racemization, particularly with carbodiimide reagents.

Experimental Workflows and Protocols

To provide a practical framework, here are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using different classes of coupling reagents with this compound.

General Peptide Coupling Workflow

The following diagram illustrates a typical workflow for a peptide coupling reaction in solid-phase synthesis.

G cluster_activation Activation Resin Resin with N-terminal deprotected peptide AA_CouplingReagent Activate Fmoc-Glu(OBzl)-OH with Coupling Reagent and Base Coupling Couple to Resin Resin->Coupling Wash Wash Resin Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Deprotection Fmoc Deprotection Kaiser_Test->Deprotection Negative Next_Cycle Next Coupling Cycle Deprotection->Next_Cycle Fmoc-Glu(OBzl)-OH Fmoc-Glu(OBzl)-OH Activated_AA Activated Ester Fmoc-Glu(OBzl)-OH->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Activated_AA->Coupling

Caption: General workflow for solid-phase peptide coupling.

Protocol 1: Coupling with Uronium/Aminium Salts (e.g., HATU, HBTU)

This protocol is suitable for efficient and rapid coupling.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH (2.0 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 1.95 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 10-60 minutes.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Upon completion, wash the resin thoroughly with DMF.

Protocol 2: Coupling with Carbodiimides (e.g., DIC/HOBt)

This protocol is a cost-effective method with low racemization.

  • Resin Preparation: Swell the resin in DMF.

  • Coupling Solution: In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to this solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Check for complete coupling using the Kaiser test.

  • Washing: Wash the resin with DMF to remove any soluble byproducts.

Signaling Pathways and Logical Relationships

The choice of coupling reagent initiates a cascade of chemical events leading to peptide bond formation. The following diagram illustrates the simplified activation pathways for uronium/aminium salt and carbodiimide reagents.

G cluster_uronium Uronium/Aminium Salt Pathway (e.g., HATU) cluster_carbodiimide Carbodiimide Pathway (e.g., DIC/HOBt) U_AA Fmoc-Glu(OBzl)-OH U_Active OAt-ester (Highly Reactive) U_AA->U_Active U_Reagent HATU + Base U_Reagent->U_Active U_Product Coupled Product U_Active->U_Product U_Peptide Peptide-Resin U_Peptide->U_Product C_AA Fmoc-Glu(OBzl)-OH C_Intermediate O-acylisourea C_AA->C_Intermediate C_Reagent DIC C_Reagent->C_Intermediate C_Active OBt-ester (Reactive) C_Intermediate->C_Active C_Additive HOBt C_Additive->C_Active C_Product Coupled Product C_Active->C_Product C_Peptide Peptide-Resin C_Peptide->C_Product

Caption: Activation pathways for different coupling reagent classes.

Conclusion

The selection of an appropriate coupling reagent is a critical decision in peptide synthesis that can significantly impact the success of the project. For the coupling of this compound, uronium salt reagents like HATU and HCTU generally offer the highest efficiency and fastest reaction times, making them ideal for challenging sequences. However, for routine syntheses where cost is a consideration, the DIC/HOBt method provides a reliable and low-racemization alternative. By understanding the characteristics of each reagent and potential side reactions associated with this compound, researchers can make informed decisions to optimize their peptide synthesis protocols for higher yields and purity.

References

A Comparative Guide to the Characterization of Peptides Synthesized with H-Glu-OBzl and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for reactive amino acid side chains is a critical determinant of the final product's purity, yield, and biological activity. This guide provides an objective comparison of peptides synthesized using H-Glu-OBzl, a benzyl-protected glutamic acid derivative typically employed in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), against the widely used alternative, Fmoc-Glu(OtBu)-OH, which features a tert-butyl protecting group for Fmoc (9-fluorenylmethyloxycarbonyl) based strategies. This comparison is supported by a summary of expected quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of the synthetic workflows.

Performance Comparison: H-Glu(OBzl)-OH vs. Fmoc-Glu(OtBu)-OH

The selection between Boc/Bzl and Fmoc/tBu strategies for peptide synthesis involves trade-offs in terms of reaction conditions, potential side reactions, and final peptide quality. While direct, side-by-side quantitative comparisons for the synthesis of the exact same peptide are not always readily available in the literature, the following table summarizes the expected performance based on the well-established principles of each methodology.

ParameterBoc-SPPS using H-Glu(OBzl)-OHFmoc-SPPS using Fmoc-Glu(OtBu)-OHAnalysis
Crude Peptide Purity 50 - 70%70 - 90%The milder deprotection and cleavage conditions of the Fmoc/tBu strategy generally result in a higher purity crude product with fewer side reactions.[1]
Overall Crude Peptide Yield 60 - 80%70 - 85%Fmoc/tBu strategies can sometimes offer slightly higher yields due to reduced peptide chain aggregation and fewer side reactions during synthesis.[1]
Final Purified Peptide Yield 20 - 40%30 - 50%The higher crude purity from Fmoc synthesis often leads to a more efficient purification process and a higher recovery of the final product.
Pyroglutamate Formation Higher propensityLower propensityThe repetitive acidic conditions for Boc deprotection can promote the cyclization of N-terminal glutamic acid to form pyroglutamate, a common side reaction.[2][3] The basic conditions for Fmoc deprotection are less prone to inducing this side reaction.[4]
Other Side Reactions Transesterification (if alcohols are present), Acylium ion formation during HF cleavage.Aspartimide formation (at Asp residues), Diketopiperazine formation (at the dipeptide stage).Each strategy has its characteristic side reactions that need to be managed through optimized protocols.
Cleavage Conditions Harsh (e.g., HF, TFMSA)Mild (e.g., TFA cocktail)The use of strong acids in Boc-SPPS requires specialized equipment and can lead to modification of sensitive residues.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of a model peptide containing a glutamic acid residue using both Boc and Fmoc strategies.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Boc-Glu(OBzl)-OH

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ala-Glu-Gly) on a Merrifield resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Merrifield resin (1 g, 0.5-1.0 mmol/g substitution) in dichloromethane (DCM) for 1 hour.

  • Prepare the cesium salt of the C-terminal amino acid (Boc-Gly-OH).

  • Add the Boc-Gly-Cs salt to the swollen resin in dimethylformamide (DMF) and heat at 50°C overnight.

  • Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM and isopropanol.

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 10 minutes. Wash with DMF.

  • Coupling:

    • For standard amino acids (e.g., Boc-Ala-OH): Pre-activate 3 equivalents of the Boc-amino acid with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF for 2 minutes. Add to the resin and shake for 1-2 hours.

    • For Boc-Glu(OBzl)-OH: Use the same procedure as for standard amino acids.

  • Washing: Wash the resin with DMF and DCM after each coupling step.

  • Monitoring: Use the Kaiser test to confirm the completion of each coupling step.

3. Final Cleavage and Deprotection:

  • Dry the fully synthesized peptide-resin under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

  • Evaporate the HF.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Fmoc-Glu(OtBu)-OH

This protocol describes the manual synthesis of the same model peptide (Ala-Glu-Gly) on a Rink Amide resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g substitution) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • Coupling of First Amino Acid: Pre-activate 3 equivalents of Fmoc-Gly-OH with 3 equivalents of HCTU and 6 equivalents of DIEA in DMF for 2 minutes. Add to the resin and shake for 2 hours.

  • Wash the resin with DMF and DCM.

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • Coupling:

    • For standard amino acids (e.g., Fmoc-Ala-OH): Pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of HCTU and 6 equivalents of DIEA in DMF for 2 minutes. Add to the resin and shake for 1-2 hours.

    • For Fmoc-Glu(OtBu)-OH: Use the same procedure as for standard amino acids.

  • Washing: Wash the resin with DMF and DCM after each coupling step.

  • Monitoring: Use the Kaiser test to confirm the completion of each coupling step.

3. Final Cleavage and Deprotection:

  • Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 3: Characterization of Synthetic Peptides by HPLC-MS

1. Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Mass Spectrometry Analysis:

  • The HPLC system is coupled to an electrospray ionization (ESI) mass spectrometer.

  • Acquire full scan mass spectra in positive ion mode to determine the molecular weight of the peptide and any impurities.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of the target peptide to confirm its sequence and on any major impurity peaks to identify their structure.

Mandatory Visualizations

The following diagrams illustrate the key workflows and potential side reactions discussed in this guide.

Boc_SPPS_Workflow Resin Merrifield Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Coupling->Deprotection Repeat n-1 times Cleavage Final Cleavage (HF) Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Boc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-AA-OH, HCTU, DIEA) Deprotection->Coupling Coupling->Deprotection Repeat n-1 times Cleavage Final Cleavage (TFA Cocktail) Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Fmoc-SPPS Workflow

Side_Reactions cluster_Boc Boc-SPPS Side Reactions cluster_Fmoc Fmoc-SPPS Side Reactions N_Terminal_Glu_Boc N-Terminal Glu (Boc-Glu(OBzl)-OH) Pyroglutamate_Boc Pyroglutamate (-18 Da) N_Terminal_Glu_Boc->Pyroglutamate_Boc Acidic Deprotection (TFA) N_Terminal_Glu_Fmoc N-Terminal Glu (Fmoc-Glu(OtBu)-OH) Pyroglutamate_Fmoc Pyroglutamate (Lower Propensity) N_Terminal_Glu_Fmoc->Pyroglutamate_Fmoc Heat or Acidic Coupling

Pyroglutamate Formation

References

Safety Operating Guide

Proper Disposal of H-Glu-OBzl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of L-Glutamic acid γ-benzyl ester

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step protocol for the proper disposal of H-Glu-OBzl (L-Glutamic acid γ-benzyl ester), a common reagent in peptide synthesis. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and its waste with appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or glasses with side shields.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use.

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Summary of Key Data

While specific quantitative data for disposal is limited, the following table summarizes essential information for this compound.

ParameterData
Chemical Name L-Glutamic acid γ-benzyl ester
Synonym H-Glu(OBzl)-OH
CAS Number 1676-73-9[1][2][3]
Molecular Formula C12H15NO4[1][2]
Primary Disposal Route Licensed Chemical Waste Disposal Service
Incompatible Materials Strong oxidizing agents

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and mandatory method for the disposal of this compound is through a licensed and certified chemical waste disposal company. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.

Step 1: Waste Collection and Segregation
  • Identify and Segregate : Clearly identify all waste containing this compound. This includes surplus or expired reagents, reaction byproducts, and contaminated materials (e.g., weigh boats, gloves, and wipes).

  • Avoid Commingling : Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents. It is best practice to collect it in a dedicated waste container.

Step 2: Container Management
  • Select an Appropriate Container : Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. The original product container, if in good condition, can be used.

  • Container Condition : Ensure the waste container is clean, dry, and free from damage or leaks.

  • Keep Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Step 3: Waste Labeling
  • Immediate Labeling : As soon as the first particle of waste is added, the container must be labeled.

  • Required Information : The label must be completed in pencil (to avoid smudging) and include the following details:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "L-Glutamic acid γ-benzyl ester"

    • An accurate list of all components in the container, including any solvents, with their approximate percentages.

    • The date when waste was first added (the "accumulation start date").

    • The name and contact information of the generating researcher or lab.

    • The specific building and room number.

Step 4: Temporary Storage (Satellite Accumulation Area)
  • Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • Safe Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel. It should be away from heat sources and areas of high traffic.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to catch any potential leaks or spills.

Step 5: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full (do not overfill) or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator.

  • Schedule Pickup : Follow your institution's specific procedures to schedule a pickup for the hazardous waste.

  • Documentation : Complete any required waste manifest forms provided by your EHS department. Ensure all information is accurate and matches the container label.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe select_container Select a Chemically Compatible Waste Container ppe->select_container label_container Label Container with 'Hazardous Waste' & Contents select_container->label_container collect_waste Collect Solid/Liquid Waste in Labeled Container label_container->collect_waste seal_container Keep Container Securely Sealed When Not in Use collect_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa decision_full Container Full or Waste No Longer Generated? store_saa->decision_full decision_full->store_saa No contact_ehs Contact EHS or Waste Coordinator to Schedule Pickup decision_full->contact_ehs Yes complete_manifest Complete Waste Manifest/Documentation contact_ehs->complete_manifest end End: Waste Removed by Licensed Disposal Service complete_manifest->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.